molecular formula C45H47N5O6 B15598636 H-Phe-Phe-Phe-Phe-Phe-OH

H-Phe-Phe-Phe-Phe-Phe-OH

カタログ番号: B15598636
分子量: 753.9 g/mol
InChIキー: YQUHACPEXSVYDL-HECCNADXSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

H-Phe-Phe-Phe-Phe-Phe-OH is a useful research compound. Its molecular formula is C45H47N5O6 and its molecular weight is 753.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C45H47N5O6/c46-36(26-31-16-6-1-7-17-31)41(51)47-37(27-32-18-8-2-9-19-32)42(52)48-38(28-33-20-10-3-11-21-33)43(53)49-39(29-34-22-12-4-13-23-34)44(54)50-40(45(55)56)30-35-24-14-5-15-25-35/h1-25,36-40H,26-30,46H2,(H,47,51)(H,48,52)(H,49,53)(H,50,54)(H,55,56)/t36-,37-,38-,39-,40-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQUHACPEXSVYDL-HECCNADXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CC4=CC=CC=C4)C(=O)NC(CC5=CC=CC=C5)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)N[C@@H](CC5=CC=CC=C5)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C45H47N5O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

753.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of H-Phe-Phe-Phe-Phe-Phe-OH

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and characterization of the pentapeptide H-Phe-Phe-Phe-Phe-Phe-OH, also known as pentaphenylalanine. This document is intended for researchers, scientists, and professionals in the field of drug development and materials science who are interested in the unique characteristics of this oligopeptide.

Core Chemical and Physical Properties

Direct experimental data for pentaphenylalanine is limited in publicly available literature. However, its properties can be reliably extrapolated from data on phenylalanine and its shorter oligomers. The hydrophobic nature of the five phenylalanine residues dictates its physical characteristics, leading to low solubility in aqueous solutions and a propensity for self-assembly.

Table 1: Summary of Physicochemical Properties

PropertyH-Phe-OH (Phenylalanine)H-Phe-Phe-OHThis compound (Predicted/Extrapolated)
Molecular Formula C9H11NO2C18H20N2O3C45H47N5O6
Molecular Weight 165.19 g/mol 312.36 g/mol 753.89 g/mol
Appearance White crystalline powderWhite to off-white solidExpected to be a white to off-white solid
Melting Point 283 °C (decomposes)288-290 °C[1]Expected to be higher than the dipeptide, with decomposition
Solubility Sparingly soluble in water.Insoluble in water; soluble in 80% acetic acid/water (50 mg/mL with sonication).[2]Expected to have very low solubility in water and alcohols. Soluble in strong organic acids, and polar aprotic solvents like DMSO, potentially with co-solvents or sonication.
pKa (α-COOH) ~2.2~3.41 (Predicted)[1]Expected to be in a similar range to the dipeptide.
pKa (α-NH3+) ~9.3Not readily availableExpected to be in a similar range to other peptides.

Synthesis and Purification

The standard method for synthesizing this compound is Solid-Phase Peptide Synthesis (SPPS). This technique involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support. The Fmoc/tBu strategy is commonly employed.

Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual synthesis of this compound on a Rink Amide resin, yielding a C-terminally amidated peptide. For the C-terminally free acid, a Wang or similar resin would be used.

Materials:

  • Fmoc-Phe-OH

  • Rink Amide resin

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine (B6355638)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Hydroxybenzotriazole (HOBt)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Dichloromethane (DCM)

  • Diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF in a reaction vessel for 30 minutes.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with a 20% solution of piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.

  • First Amino Acid Coupling: Activate the first Fmoc-Phe-OH (3 equivalents) with DIC (3 eq.) and HOBt (3 eq.) in DMF. Add the activated amino acid solution to the deprotected resin and agitate for 2 hours. Wash the resin with DMF and DCM.

  • Chain Elongation: Repeat the deprotection and coupling steps for the remaining four phenylalanine residues.

  • Final Deprotection: After the final coupling, remove the N-terminal Fmoc group as described in step 2.

  • Cleavage and Deprotection: Treat the resin with a cleavage cocktail of TFA/TIS/H2O (95:2.5:2.5) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether. The purified peptide is obtained by reverse-phase high-performance liquid chromatography (RP-HPLC).[3]

Synthesis Workflow Diagram

SPPS_Workflow Resin Resin Deprotection1 Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection1 Coupling1 Couple Fmoc-Phe-OH (DIC/HOBt) Deprotection1->Coupling1 Wash1 Wash (DMF, DCM) Coupling1->Wash1 Repeat Repeat 4x Wash1->Repeat Final_Deprotection Final Fmoc Deprotection Wash1->Final_Deprotection Repeat->Deprotection1 Cleavage Cleavage (TFA/TIS/H2O) Final_Deprotection->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification Final_Peptide H-(Phe)5-OH Purification->Final_Peptide

Solid-Phase Peptide Synthesis Workflow

Spectroscopic Characterization

Table 2: Predicted Spectroscopic Data

TechniqueExpected Features for H-(Phe)5-OH
¹H NMR - Aromatic protons: Multiplets in the range of 7.2-7.4 ppm.[4][5]- α-protons: Multiplets between 4.0-4.7 ppm.[6][7]- β-protons: Diastereotopic protons appearing as complex multiplets between 2.8-3.3 ppm.[6][7]- Amide protons: Broad signals between 7.5-8.5 ppm.
¹³C NMR - Carbonyl carbons: Resonances around 170-175 ppm.[8][9][10]- Aromatic carbons: Signals in the 125-140 ppm region.[8][9][10]- α-carbons: Peaks around 55-60 ppm.[8][9][10]- β-carbons: Resonances around 35-40 ppm.[8][9][10]
Mass Spectrometry (ESI-MS) - [M+H]⁺: Expected at m/z 754.9- [M+Na]⁺: Expected at m/z 776.9- Fragmentation would show sequential loss of phenylalanine residues.[11]
Infrared (IR) Spectroscopy - N-H stretch (amide): ~3300 cm⁻¹ (broad)[12][13][14][15][16]- C-H stretch (aromatic): ~3030-3080 cm⁻¹[12][13][14][15][16]- C-H stretch (aliphatic): ~2920-2980 cm⁻¹[12][13][14][15][16]- C=O stretch (amide I): ~1650 cm⁻¹ (strong)[12][13][14][15][16]- N-H bend (amide II): ~1540 cm⁻¹[12][13][14][15][16]- C=C stretch (aromatic): ~1450-1600 cm⁻¹[12][13][14][15][16]

Self-Assembly and Nanostructure Formation

A key characteristic of phenylalanine-based peptides is their ability to self-assemble into well-defined nanostructures. This process is driven by a combination of non-covalent interactions, primarily π-π stacking of the aromatic side chains and hydrophobic interactions. The length of the peptide chain influences the morphology of the resulting nanostructures. While diphenylalanine (H-Phe-Phe-OH) is known to form nanotubes, longer oligomers can form a variety of structures including fibrils, ribbons, and sheets.[17][18] The self-assembly of this compound is expected to be a hierarchical process.

Self-Assembly Signaling Pathway

Self_Assembly Monomers Pentaphenylalanine Monomers in Solution Nucleation Nucleation Monomers->Nucleation π-π stacking, hydrophobic interactions Primary_Aggregates Primary Aggregates (Oligomers) Nucleation->Primary_Aggregates Elongation Elongation Primary_Aggregates->Elongation Protofibrils Protofibrils Elongation->Protofibrils Maturation Maturation/ Lateral Association Protofibrils->Maturation Mature_Fibrils Mature Fibrils/ Nanostructures Maturation->Mature_Fibrils

Hierarchical Self-Assembly of Pentaphenylalanine

Biological Activity

The biological activity of this compound has not been extensively studied. However, based on the known roles of phenylalanine and other phenylalanine-containing peptides, several potential activities can be postulated. Phenylalanine is an essential amino acid and a precursor for several important biomolecules, including tyrosine and catecholamines.[19] Phenylalanine and its metabolites have been shown to influence cell proliferation.[20] Furthermore, phenylalanine-rich peptides have been investigated for their antimicrobial and antioxidant properties.[21][22] The hydrophobic nature of pentaphenylalanine might also facilitate interactions with cell membranes. Further research is required to elucidate the specific biological functions of this pentapeptide.

Conclusion

This compound is a hydrophobic pentapeptide with a strong propensity for self-assembly into ordered nanostructures. While specific experimental data for this particular oligomer is sparse, its chemical and physical properties can be reliably predicted based on the well-understood behavior of phenylalanine and its shorter peptide derivatives. The synthesis is achievable through standard solid-phase peptide synthesis protocols. The unique self-assembling properties of pentaphenylalanine make it a promising candidate for applications in biomaterials, nanotechnology, and drug delivery systems. Further investigation into its specific biological activities will undoubtedly open new avenues for its use in biomedical research and therapeutics.

References

Pentaphenylalanine: A Technical Guide to Structure, Function, and Application

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of pentaphenylalanine (FFFFF), a self-assembling oligopeptide. While research on the pentamer is emerging, this document consolidates existing knowledge from related phenylalanine-based peptides and outlines a comprehensive framework for its synthesis, characterization, and application. We delve into its molecular structure, the mechanism of its self-assembly into functional biomaterials, and its potential as a vehicle for advanced drug delivery systems. Detailed experimental protocols and data are presented to equip researchers with the practical knowledge required to investigate and utilize this promising biomaterial.

Structure and Physicochemical Properties

Pentaphenylalanine is a homooligopeptide consisting of five L-phenylalanine residues linked by peptide bonds. The defining feature of this molecule is the sequence of five hydrophobic benzyl (B1604629) side chains. These aromatic groups are crucial for the molecule's self-assembly properties, primarily through π-π stacking and hydrophobic interactions.[1][2] The fundamental structure dictates its propensity to form highly ordered nanostructures in aqueous environments.

Quantitative Physicochemical Data

The following table summarizes the calculated and expected physicochemical properties of pentaphenylalanine.

PropertyValueMethod/Reference
Chemical Formula C₄₅H₄₇N₅O₆Calculated
Molecular Weight 773.90 g/mol Calculated[3]
Isoelectric Point (pI) ~5.5Estimated based on terminal groups
Solubility Poor in water; Soluble in organic solvents (e.g., HFIP)Expected based on hydrophobicity of oligo(phenylalanine)[4]
Secondary Structure Predominantly β-sheetExpected based on FTIR/CD of related peptides[5][6][7]

Synthesis and Self-Assembly

The synthesis of pentaphenylalanine is most effectively achieved through Solid-Phase Peptide Synthesis (SPPS). The self-assembly process is then typically induced by changing solvent conditions, leading to the formation of various nanostructures.

Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS) of Pentaphenylalanine

This protocol outlines the manual synthesis of pentaphenylalanine on a Rink Amide resin to yield a C-terminally amidated peptide, using the standard Fmoc/tBu strategy.[8][9][10][11]

Materials:

  • Rink Amide MBHA resin (low loading, e.g., 0.3-0.5 mmol/g)

  • Fmoc-L-phenylalanine (Fmoc-Phe-OH)

  • N,N-Dimethylformamide (DMF, peptide synthesis grade)

  • Dichloromethane (DCM)

  • Piperidine (B6355638)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure®

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Dithiothreitol (DDT)

  • Diethyl ether (cold)

Procedure:

  • Resin Swelling:

    • Place 100 mg of Rink Amide resin in a fritted syringe reaction vessel.

    • Add 2 mL of DMF and allow the resin to swell for 1 hour at room temperature with gentle agitation.[10]

    • Drain the DMF.

  • Fmoc Deprotection (First Amino Acid):

    • Add 2 mL of 20% (v/v) piperidine in DMF to the resin.

    • Agitate for 5 minutes. Drain.

    • Add another 2 mL of 20% piperidine in DMF and agitate for 15 minutes.

    • Drain and wash the resin thoroughly with DMF (5 x 2 mL) and DCM (3 x 2 mL).

  • Amino Acid Coupling (Repeating for all 5 residues):

    • In a separate vial, dissolve 3 equivalents of Fmoc-Phe-OH (relative to resin loading) and 3 equivalents of OxymaPure® in DMF.

    • Add 3 equivalents of DIC to the amino acid solution and pre-activate for 2-5 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate for 2 hours at room temperature.

    • To monitor completion, perform a Kaiser test. If the test is positive (blue beads), continue coupling for another hour. If negative (colorless beads), the reaction is complete.

    • Drain the coupling solution and wash the resin with DMF (5 x 2 mL) and DCM (3 x 2 mL).

  • Chain Elongation:

    • Repeat the deprotection (Step 2) and coupling (Step 3) steps four more times to assemble the pentapeptide chain.

  • Final Cleavage and Deprotection:

    • After the final coupling and washing, perform a final Fmoc deprotection (Step 2).

    • Wash the resin with DMF (5x), DCM (5x), and finally methanol (B129727) (3x), then dry under vacuum.

    • Prepare the cleavage cocktail: 94% TFA, 2.5% Water, 2.5% DDT, 1% TIS. (Caution: Work in a fume hood, TFA is highly corrosive).

    • Add 2 mL of the cleavage cocktail to the dried resin and agitate for 3 hours at room temperature.

    • Filter the solution away from the resin into a clean collection tube.

    • Precipitate the peptide by adding the TFA solution dropwise into a 50 mL conical tube containing 40 mL of cold diethyl ether.

    • Centrifuge at 4000 rpm for 10 minutes to pellet the white peptide precipitate.

    • Decant the ether, wash the pellet with more cold ether, and centrifuge again.

    • Dry the final peptide pellet under a stream of nitrogen or in a vacuum desiccator.

  • Purification and Characterization:

    • Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the molecular weight of the purified peptide using mass spectrometry (e.g., MALDI-TOF).[6]

Workflow for Solid-Phase Peptide Synthesis

cluster_cycle Repeat 4x start Start: Rink Amide Resin swell 1. Resin Swelling in DMF start->swell deprotect1 2. Fmoc Deprotection (20% Piperidine/DMF) swell->deprotect1 couple1 3. Couple 1st Fmoc-Phe-OH (DIC/Oxyma) deprotect1->couple1 wash1 Wash (DMF, DCM) couple1->wash1 deprotect2 Fmoc Deprotection wash1->deprotect2 couple2 Couple 2nd Fmoc-Phe-OH deprotect2->couple2 wash2 Wash couple2->wash2 deprotect3 Fmoc Deprotection wash2->deprotect3 couple3 Couple 3rd Fmoc-Phe-OH deprotect3->couple3 wash3 Wash couple3->wash3 deprotect4 Fmoc Deprotection wash3->deprotect4 couple4 Couple 4th Fmoc-Phe-OH deprotect4->couple4 wash4 Wash couple4->wash4 couple5 Couple 5th Fmoc-Phe-OH wash4->couple5 deprotect_final Final Fmoc Deprotection wash_final Final Wash & Dry deprotect_final->wash_final couple5->deprotect_final cleave 4. Cleavage from Resin (TFA Cocktail) wash_final->cleave precipitate 5. Precipitation (Cold Diethyl Ether) cleave->precipitate purify 6. Purification (RP-HPLC) precipitate->purify end Purified Pentaphenylalanine purify->end start Synthesized Pentaphenylalanine hydrogel_formation 1. Hydrogel Formation (Solvent Exchange) start->hydrogel_formation drug Hydrophobic Drug (e.g., Doxorubicin) drug_loading 2. Drug Encapsulation drug->drug_loading hydrogel_formation->drug_loading characterization 3. Physicochemical Characterization (SEM, FTIR, Rheology) drug_loading->characterization release_study 4. In Vitro Drug Release Study characterization->release_study biocompatibility 5. Biocompatibility/Cytotoxicity Assay (e.g., MTT Assay) characterization->biocompatibility cellular_uptake 6. Cellular Uptake & Efficacy Study release_study->cellular_uptake biocompatibility->cellular_uptake end Preclinical Candidate cellular_uptake->end start Pentaphenylalanine Hydrogel (In Vivo) proteases Proteolytic Degradation (Proteases, Peptidases) start->proteases phe L-Phenylalanine Monomers proteases->phe pah Phenylalanine Hydroxylase (PAH) phe->pah Tetrahydrobiopterin O₂ tyr L-Tyrosine pah->tyr tat Tyrosine Aminotransferase (TAT) tyr->tat hpp 4-hydroxyphenylpyruvate tat->hpp hpd 4-hydroxyphenylpyruvate dioxygenase (HPD) hpp->hpd homogentisate Homogentisate hpd->homogentisate hgd Homogentisate 1,2-dioxygenase (HGD) homogentisate->hgd maleylacetoacetate Maleylacetoacetate hgd->maleylacetoacetate mah Maleylacetoacetate isomerase maleylacetoacetate->mah fumarylacetoacetate Fumarylacetoacetate mah->fumarylacetoacetate fah Fumarylacetoacetate hydrolase (FAH) fumarylacetoacetate->fah fumarate Fumarate fah->fumarate acetoacetate Acetoacetate fah->acetoacetate tca TCA Cycle fumarate->tca acetoacetate->tca

References

Whitepaper: The Core Self-Assembly Mechanism of Phenylalanine Peptides

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The self-assembly of short peptides, particularly those containing phenylalanine, into highly ordered nanostructures is a phenomenon of significant scientific interest, bridging the fields of materials science, nanotechnology, and medicine. Diphenylalanine (FF), the core recognition motif of the Alzheimer's β-amyloid peptide, is a canonical example, capable of forming exceptionally stable and well-defined nanotubes, vesicles, and fibrils.[1][2] This technical guide provides an in-depth exploration of the fundamental mechanisms governing the self-assembly of phenylalanine peptides. It details the non-covalent driving forces, the hierarchical assembly process, and the key factors that influence the final supramolecular architecture. Furthermore, this document summarizes quantitative data on the physical properties of these assemblies and provides detailed protocols for their experimental characterization, aiming to equip researchers and drug development professionals with the core knowledge required to harness and study these remarkable biomaterials.

Introduction to Phenylalanine Peptide Self-Assembly

Molecular self-assembly is a process where individual components spontaneously organize into ordered structures through non-covalent interactions.[3] In biology, this process is fundamental to the formation of complex cellular machinery. Short aromatic peptides, especially diphenylalanine (FF), have emerged as powerful building blocks for creating novel biomaterials due to their biocompatibility and ability to form a diverse array of nanostructures, including nanotubes, nanospheres, fibrils, and hydrogels.[1][4] The study of these peptides provides critical insights into the molecular origins of amyloid-related diseases, such as Alzheimer's, where protein aggregation is a key pathological feature.[2][5][6] Understanding and controlling the self-assembly of phenylalanine peptides is paramount for their application in fields like drug delivery, tissue engineering, and nanoelectronics.[7][8][9]

The Core Self-Assembly Mechanism

The formation of ordered nanostructures from phenylalanine peptide monomers is a hierarchical process governed by a delicate balance of several non-covalent interactions.[10][11][12] The process is not driven by a single force but rather by the concerted action of multiple interactions that stabilize the final assembly.[8]

Primary Driving Forces

The self-organization of phenylalanine peptides is primarily driven by a combination of hydrogen bonding, π-π stacking, hydrophobic effects, and electrostatic interactions.[13][14]

  • π-π Stacking: Aromatic interactions between the phenyl side chains are a crucial driving force, providing order and directionality to the initial assembly process.[1][4] These interactions are not simple face-to-face stacking, which would be repulsive, but rather energetically favorable T-shaped (edge-to-face) or parallel-displaced orientations.[1][15] The abundance of aromatic residues in amyloidogenic fragments highlights the importance of these interactions in promoting aggregation.[1] The introduction of additional aromatic groups into the peptide sequence can strengthen these interactions, leading to materials with enhanced rigidity and stability.[8][16]

  • Hydrogen Bonding: Hydrogen bonds are fundamental to the stability of the assembled structures.[17] In zwitterionic peptides like FF, "head-to-tail" hydrogen bonds form between the charged N-terminal amine (NH₃⁺) and the C-terminal carboxylate (COO⁻) groups of adjacent peptides.[1][2] This interaction can lead to the formation of cyclic hexamers, which then stack to form the hollow core of a nanotube.[2] Additionally, hydrogen bonds between the peptide backbones contribute to the formation of stable β-sheet-like structures, a common motif in peptide aggregates.[18] Water molecules also play a critical role, forming hydrogen bond networks with the peptide and within the hydrophilic core of nanotubes, contributing significantly to their structural stability.[13][19][20]

  • Hydrophobic and van der Waals Interactions: The hydrophobic nature of the phenyl side chains promotes the aggregation of peptides in aqueous solutions to minimize their contact with water.[1][21] This hydrophobic collapse is a significant thermodynamic driver for the initial stages of assembly. The aggregation is further driven by van der Waals interactions, which become significant once the molecules are in close proximity.[22]

  • Electrostatic Interactions: Electrostatic forces, particularly at the peptide termini, are key. The attraction between the positively charged N-terminus and the negatively charged C-terminus is a major contributor to stabilization.[2][14] The overall assembly process and resulting morphology are highly sensitive to changes in the electrostatic environment, such as pH.[22][23]

Hierarchical Assembly Pathway

The self-assembly of phenylalanine peptides typically follows a hierarchical pathway from monomers to complex supramolecular structures. The specific pathway can be influenced by factors like peptide concentration.[11]

  • Nucleation: Monomers in solution aggregate to form small, unstable oligomers. This initial step, often the rate-limiting one, is known as nucleation.[5][24]

  • Growth/Elongation: Once stable nuclei are formed, they act as templates for the rapid addition of more monomers, leading to the growth of larger structures like planar β-sheets or pleated sheets.[4]

  • Maturation/Rearrangement: These intermediate structures then undergo rearrangement to form the final, thermodynamically stable nanostructures. For example, a planar sheet may curve and close upon itself to form a hollow nanotube or a spherical vesicle.[4][22]

The logical progression from individual peptide molecules to a final, stable nanostructure is depicted below.

G cluster_forces Driving Forces Monomers Phenylalanine Peptide Monomers in Solution Oligomers Formation of Unstable Oligomers (Nucleation) Monomers->Oligomers Aggregation Sheets Growth into Planar β-Sheet-like Structures Oligomers->Sheets Elongation Closure Structural Rearrangement & Closure Sheets->Closure Fibril Stable Fibril/ Nanofiber Sheets->Fibril Direct Growth Nanotube Stable Nanotube Closure->Nanotube 1D Closure Vesicle Stable Vesicle/ Nanosphere Closure->Vesicle 2D Closure pi_stack π-π Stacking h_bond Hydrogen Bonding hydrophobic Hydrophobic Effects

Figure 1: Logical workflow of the hierarchical self-assembly of phenylalanine peptides.

Factors Influencing Self-Assembly

The outcome of the self-assembly process can be precisely controlled by tuning a variety of intrinsic and extrinsic factors.[25]

  • Peptide Sequence and Modifications: Even minor changes, like substituting one phenylalanine with alanine, can significantly alter the final morphology, demonstrating the importance of intramolecular interactions.[26] Capping the N- and C-termini with chemical groups (e.g., Fmoc, Boc) modifies the electrostatic and aromatic interactions, leading to different structures like hydrogels or fibers instead of nanotubes.[1][2]

  • Concentration: Peptide concentration plays a critical role. At low concentrations, the assembly may involve the fusion of small vesicles, while at higher concentrations, it can proceed through the formation and subsequent bending of a large bilayer.[11] The critical aggregation concentration (CAC) is a key parameter below which self-assembly does not readily occur.[24]

  • pH: The pH of the solution dictates the protonation state of the peptide's terminal groups (NH₂/NH₃⁺ and COOH/COO⁻).[22] This directly affects the electrostatic interactions that are crucial for head-to-tail assembly, allowing for pH-based control over the formation and disassembly of nanostructures.[23]

  • Solvent: The choice of solvent significantly impacts the process.[3][27] The balance between peptide-peptide and peptide-water interactions governs the final structure.[10][12] Organic solvents or solvent-water mixtures can be used to produce different morphologies, such as microtubes, nanofibers, or organogels.[27][28]

  • Temperature: Temperature can influence the kinetics and thermodynamics of assembly.[28][29] For some systems, the process is thermoreversible, allowing for the formation and disassembly of structures by changing the temperature.[28]

Quantitative Data on Phenylalanine Assemblies

The resulting nanostructures exhibit remarkable physical properties, which have been quantified in numerous studies. These properties underscore their potential in advanced materials applications.

PropertyBuilding BlockValueMeasurement TechniqueReference
Mechanical Properties
Young's ModulusDiphenylalanine (FF)19 - 27 GPaAtomic Force Microscopy (AFM)[8]
Young's ModulusDip-Dip~70 GPaPFM / Contact Resonance AFM[8]
Piezoelectric Properties
Strain Coefficient (d₃₃)Diphenylalanine (FF)~18 pC/NPiezoresponse Force Microscopy (PFM)[8]
Strain Coefficient (d₃₃)Dip-Dip~73 pC/NPiezoresponse Force Microscopy (PFM)[8]
Shear Coefficient (d₁₅)Diphenylalanine (FF)~60 pC/NPiezoresponse Force Microscopy (PFM)[16]
Thermodynamic Parameters
Critical ConcentrationPhenylalanine (Phe)27.0 ± 0.5 mMTurbidity Assay[5][24]
Critical ConcentrationDiphenylalanine (FF)1.9 ± 0.2 mMTurbidity Assay[5][24]
Critical ConcentrationTriphenylalanine (FFF)0.09 ± 0.01 mMTurbidity Assay[5][24]

Note: Dip-Dip refers to a dipeptide based on the β,β-diphenyl-Ala-OH motif, containing four aromatic groups per molecule.[8]

Key Experimental Protocols

A variety of experimental techniques are employed to characterize the morphology, structure, and kinetics of peptide self-assembly.[7][9][30]

Imaging and Morphological Characterization
  • Transmission Electron Microscopy (TEM) / Scanning Electron Microscopy (SEM)

    • Objective: To visualize the morphology and dimensions of the assembled nanostructures at high resolution.[7]

    • Methodology:

      • Sample Preparation: A solution of the self-assembled peptides (typically in the µM to mM range) is prepared under desired conditions (e.g., specific pH, solvent).

      • Grid Preparation: A small aliquot (5-10 µL) of the sample solution is drop-casted onto a carbon-coated copper grid. The excess solution is wicked away with filter paper after a brief incubation period (e.g., 1-2 minutes).

      • Staining (for TEM): For enhanced contrast, the grid is negatively stained by applying a drop of a heavy metal salt solution (e.g., 2% uranyl acetate (B1210297) or phosphotungstic acid) for 30-60 seconds. The excess stain is then wicked away.

      • Drying: The grid is allowed to air-dry completely before being loaded into the microscope. For SEM, samples are typically sputter-coated with a thin layer of a conductive metal (e.g., gold, platinum).

      • Imaging: The sample is imaged using an electron beam, typically at an accelerating voltage of 80-200 kV for TEM.

  • Atomic Force Microscopy (AFM)

    • Objective: To obtain three-dimensional topographical images of nanostructures on a surface and to probe their mechanical properties (e.g., stiffness).[7]

    • Methodology:

      • Sample Preparation: A dilute solution of the peptide assembly is drop-casted onto a freshly cleaved, atomically flat substrate, such as mica or highly oriented pyrolytic graphite (B72142) (HOPG).

      • Incubation & Rinsing: The sample is allowed to adsorb to the surface for several minutes. The substrate may then be gently rinsed with deionized water to remove non-adsorbed material and salts.

      • Drying: The substrate is carefully dried under a gentle stream of nitrogen gas or in a desiccator.

      • Imaging: The sample is scanned with a sharp tip mounted on a flexible cantilever. Imaging is typically performed in tapping mode to minimize damage to the soft biological structures. The resulting data provides topographical maps of the surface.

Structural and Kinetic Analysis
  • Circular Dichroism (CD) Spectroscopy

    • Objective: To determine the secondary structure content (e.g., β-sheet, α-helix, random coil) of the peptides within the assembly.[7][31]

    • Methodology:

      • Sample Preparation: Peptide solutions are prepared in a suitable buffer (e.g., phosphate (B84403) buffer) at a concentration typically between 10-100 µM.

      • Measurement: The sample is placed in a quartz cuvette with a short path length (e.g., 0.1 cm).[31] CD spectra are recorded over the far-UV range (typically 190-260 nm).

      • Data Analysis: The resulting spectrum is analyzed for characteristic signals. A strong negative peak around 218 nm is indicative of β-sheet conformation, which is common in phenylalanine peptide assemblies.

  • Thioflavin T (ThT) Fluorescence Assay

    • Objective: To monitor the kinetics of amyloid-like fibril formation in real-time.[32]

    • Methodology:

      • Reaction Setup: The peptide solution is mixed with a phosphate buffer (e.g., 10 mM PBS, pH 7.4) and a small volume of Thioflavin T stock solution to a final concentration of ~10-30 µM ThT.[32]

      • Kinetic Monitoring: The reaction is initiated (e.g., by temperature change or dilution from a denaturing solvent) and the fluorescence intensity is measured over time in a plate reader or fluorometer.

      • Measurement Parameters: Excitation is typically set around 440-450 nm and emission is measured around 480-495 nm.[32] An increase in fluorescence intensity over time corresponds to the formation of β-sheet-rich amyloid fibrils, as the dye's fluorescence is enhanced upon binding to these structures. The resulting curve is often sigmoidal, revealing a lag phase (nucleation), a growth phase, and a plateau.[33]

The following diagram illustrates a typical experimental workflow for characterizing peptide assemblies.

G cluster_char Characterization start Peptide Synthesis & Purification dissolve Dissolution in Appropriate Solvent/Buffer (e.g., HFIP, Water, PBS) start->dissolve induce Induce Self-Assembly (pH change, Temp shift, Dilution) dissolve->induce morphology Morphological Analysis induce->morphology structure Secondary Structure Analysis induce->structure kinetics Aggregation Kinetics induce->kinetics tem TEM / SEM morphology->tem afm AFM morphology->afm cd CD Spectroscopy structure->cd tht ThT Fluorescence kinetics->tht output Data Analysis: Structure, Size, Kinetics, Properties tem->output afm->output cd->output tht->output

Figure 2: General experimental workflow for the study of peptide self-assembly.

Conclusion

The self-assembly of phenylalanine peptides is a complex yet elegant process driven by a precise interplay of non-covalent forces. The ability of simple dipeptides like FF to form highly ordered and robust nanostructures is a testament to the power of molecular recognition. A thorough understanding of the core assembly mechanism—from the fundamental driving forces to the hierarchical growth pathways—is essential for manipulating this process. By carefully controlling factors such as pH, solvent, and temperature, it is possible to direct the assembly towards desired morphologies with specific physical properties. The quantitative data and experimental protocols outlined in this guide provide a foundational framework for researchers and drug development professionals to explore, characterize, and ultimately harness these peptide-based nanomaterials for a wide range of technological and biomedical applications.

References

An In-depth Technical Guide on H-(Phe)5-OH Aggregation and Amyloid Formation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The self-assembly of peptides into ordered aggregates, particularly amyloid fibrils, is a phenomenon of significant interest in fields ranging from materials science to medicine. Among these, short aromatic peptides have garnered considerable attention for their ability to form well-defined nanostructures. This technical guide focuses on the pentapeptide H-(Phe)5-OH, a sequence of five consecutive phenylalanine residues, and its propensity to aggregate and form amyloid structures. Understanding the molecular mechanisms, kinetics, and structural transformations involved in H-(Phe)5-OH aggregation is crucial for harnessing its potential in biomaterial applications and for elucidating the fundamental principles of amyloidogenesis, which is implicated in numerous neurodegenerative diseases. While extensive research exists for amyloid-beta and other disease-related peptides, specific quantitative data for short, synthetic peptides like H-(Phe)5-OH is less centralized. This guide aims to synthesize the available information and provide a comprehensive resource on the core aspects of H-(Phe)5-OH aggregation.

Factors Influencing H-(Phe)5-OH Aggregation

The self-assembly of H-(Phe)5-OH into amyloid fibrils is a complex process governed by a delicate balance of non-covalent interactions and influenced by various environmental factors.

Key Influencing Factors:

  • Concentration: Like most aggregation processes, the concentration of the H-(Phe)5-OH peptide is a critical determinant of the kinetics. Higher peptide concentrations generally lead to a shorter lag phase and a faster aggregation rate, consistent with a nucleation-dependent polymerization mechanism.

  • pH: The pH of the solution plays a pivotal role by influencing the ionization state of the terminal carboxyl and amino groups of the peptide. At neutral pH, the zwitterionic nature of the peptide, with a positively charged N-terminus and a negatively charged C-terminus, facilitates electrostatic interactions that, in conjunction with π-π stacking of the phenyl rings, drive self-assembly. Deviations from neutral pH can alter these interactions and modulate the aggregation process.

  • Solvent: The choice of solvent can significantly impact the solubility of the peptide and the hydrophobic interactions between the phenylalanine side chains. Organic co-solvents are often used to initially dissolve the peptide before initiating aggregation by dilution into an aqueous buffer.

  • Temperature: Temperature affects the thermodynamics and kinetics of aggregation. While moderate increases in temperature can sometimes accelerate the process, extreme temperatures can lead to denaturation and the formation of amorphous aggregates rather than ordered fibrils.

  • Ionic Strength: The presence of salts in the solution can screen electrostatic interactions, thereby influencing the aggregation kinetics. The specific effects of different ions can vary.

Amyloid Formation and Morphology

The aggregation of H-(Phe)5-OH proceeds through a characteristic pathway involving the formation of various intermediate species, culminating in the formation of mature amyloid fibrils.

The aggregation process typically follows a sigmoidal curve, characterized by a lag phase (nucleation), an exponential growth phase (elongation), and a plateau phase (equilibrium). During the lag phase, soluble monomers undergo conformational changes and associate to form oligomeric nuclei. Once a critical nucleus size is reached, the elongation phase begins, where monomers are rapidly added to the growing fibril ends.

The resulting amyloid fibrils formed from phenylalanine-containing peptides are typically unbranched, with diameters in the nanometer range and lengths that can extend to several micrometers.[1] The core structure of these fibrils is characterized by a cross-β sheet architecture, where the peptide backbones are arranged in β-strands that run perpendicular to the fibril axis.[1] The aromatic phenyl side chains are oriented outwards from the β-sheet core, engaging in π-π stacking interactions that contribute to the stability of the fibril structure.

Quantitative Data on H-(Phe)5-OH Aggregation

Table 1: Hypothetical Aggregation Kinetics of H-(Phe)5-OH as Monitored by Thioflavin T (ThT) Assay

ParameterCondition 1 (e.g., 100 µM peptide, pH 7.4, 37°C)Condition 2 (e.g., 200 µM peptide, pH 7.4, 37°C)Condition 3 (e.g., 100 µM peptide, pH 5.0, 37°C)
Lag Time (t_lag) Data not availableData not availableData not available
Apparent Rate Constant (k_app) Data not availableData not availableData not available
Maximum Fluorescence Intensity (F_max) Data not availableData not availableData not available

Table 2: Hypothetical Morphological Parameters of H-(Phe)5-OH Fibrils Determined by Transmission Electron Microscopy (TEM)

ParameterValue
Average Fibril Width Data not available
Average Fibril Length Data not available
Periodicity (if any) Data not available
Morphology Description Likely unbranched, elongated fibrils

Table 3: Hypothetical Thermodynamic Parameters of H-(Phe)5-OH Self-Assembly

ParameterValue
Critical Concentration (Cc) Data not available
Enthalpy of Aggregation (ΔH_agg) Data not available
Entropy of Aggregation (ΔS_agg) Data not available
Gibbs Free Energy of Aggregation (ΔG_agg) Data not available

Experimental Protocols

Detailed experimental protocols are essential for reproducible studies of H-(Phe)5-OH aggregation. The following sections outline the methodologies for key experiments.

H-(Phe)5-OH Peptide Synthesis and Preparation

Standard solid-phase peptide synthesis (SPPS) using Fmoc chemistry is the most common method for synthesizing H-(Phe)5-OH. The crude peptide is then purified by reverse-phase high-performance liquid chromatography (RP-HPLC) and its identity confirmed by mass spectrometry.

Protocol for Stock Solution Preparation:

  • Weigh the lyophilized H-(Phe)5-OH peptide.

  • Dissolve the peptide in an appropriate organic solvent, such as 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) or dimethyl sulfoxide (B87167) (DMSO), to break any pre-existing aggregates.

  • To remove the organic solvent, the solution can be lyophilized or evaporated under a stream of nitrogen.

  • The resulting peptide film is then dissolved in the desired aqueous buffer (e.g., phosphate-buffered saline, PBS) at the target concentration.

  • The solution should be filtered through a 0.22 µm syringe filter to remove any insoluble material.

Thioflavin T (ThT) Fluorescence Assay

The ThT assay is a widely used method to monitor the kinetics of amyloid fibril formation in real-time. ThT dye exhibits a significant increase in fluorescence emission upon binding to the cross-β sheet structure of amyloid fibrils.

Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of ThT (e.g., 1 mM in water). Store protected from light.

    • Prepare the H-(Phe)5-OH peptide solution at the desired concentration in the appropriate buffer.

  • Assay Setup:

    • In a 96-well black, clear-bottom microplate, add the H-(Phe)5-OH solution to each well.

    • Add ThT from the stock solution to each well to a final concentration of, for example, 20 µM.

    • Include control wells containing only the buffer and ThT to measure background fluorescence.

  • Data Acquisition:

    • Place the microplate in a plate reader equipped with fluorescence detection.

    • Set the excitation wavelength to ~440 nm and the emission wavelength to ~485 nm.

    • Incubate the plate at a constant temperature (e.g., 37°C) with intermittent shaking.

    • Measure the fluorescence intensity at regular time intervals.

  • Data Analysis:

    • Subtract the background fluorescence from the sample fluorescence at each time point.

    • Plot the fluorescence intensity as a function of time.

    • Fit the resulting sigmoidal curve to an appropriate equation to determine kinetic parameters such as the lag time and the apparent growth rate constant.

Transmission Electron Microscopy (TEM)

TEM is used to visualize the morphology of the H-(Phe)5-OH aggregates and confirm the presence of amyloid-like fibrils.

Protocol (Negative Staining):

  • Sample Preparation:

    • Incubate the H-(Phe)5-OH solution under conditions that promote aggregation.

  • Grid Preparation:

    • Place a 5-10 µL drop of the aggregated peptide solution onto a carbon-coated copper grid for 1-2 minutes.

    • Remove the excess solution by wicking with filter paper.

  • Staining:

    • Apply a drop of a negative stain solution (e.g., 2% uranyl acetate) to the grid for 1-2 minutes.

    • Remove the excess stain with filter paper.

  • Drying and Imaging:

    • Allow the grid to air dry completely.

    • Image the grid using a transmission electron microscope at an appropriate magnification.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a powerful technique for monitoring changes in the secondary structure of the peptide during aggregation. A transition from a random coil or other non-β-sheet conformation to a β-sheet structure is indicative of amyloid formation.

Protocol:

  • Sample Preparation:

    • Prepare a solution of H-(Phe)5-OH at a suitable concentration (e.g., 10-50 µM) in a buffer that does not have high absorbance in the far-UV region (e.g., phosphate (B84403) buffer).

  • Data Acquisition:

    • Use a quartz cuvette with a short path length (e.g., 1 mm).

    • Record CD spectra in the far-UV range (typically 190-260 nm) at different time points during the aggregation process.

    • Acquire a baseline spectrum of the buffer alone and subtract it from the sample spectra.

  • Data Analysis:

    • Analyze the changes in the CD spectra over time. A characteristic shift to a minimum around 218 nm is indicative of β-sheet formation.

    • Deconvolution algorithms can be used to estimate the percentage of different secondary structural elements.

Signaling Pathways and Cytotoxicity

While the primary focus of research on short aromatic peptides has been on their self-assembly properties for materials science applications, the potential cytotoxicity of their aggregates is an important consideration, especially in the context of drug development and the broader understanding of amyloid-related diseases.[2][4][5] The cytotoxicity of amyloidogenic species is often attributed to the prefibrillar oligomers rather than the mature fibrils.[6][7] These oligomers are thought to interact with and disrupt cell membranes, leading to ion dysregulation, oxidative stress, and ultimately, apoptosis.[2][4]

Although specific signaling pathways triggered by H-(Phe)5-OH aggregates have not been extensively characterized, general mechanisms of amyloid cytotoxicity involve:

  • Membrane Permeabilization: Oligomers can form pore-like structures in the cell membrane, leading to an influx of ions like Ca2+ and disruption of cellular homeostasis.

  • Oxidative Stress: The interaction of aggregates with the cell can lead to the production of reactive oxygen species (ROS), which can damage cellular components.[8]

  • Mitochondrial Dysfunction: Increased intracellular Ca2+ and ROS can impair mitochondrial function, leading to a decrease in ATP production and the release of pro-apoptotic factors like cytochrome c.[9]

  • Activation of Apoptotic Pathways: The cellular stress induced by the aggregates can activate intrinsic and extrinsic apoptotic pathways, involving the activation of caspases.[9]

Further research is needed to elucidate the specific signaling cascades and molecular targets involved in any potential cytotoxicity of H-(Phe)5-OH aggregates.

Visualizations

Experimental Workflow for Studying H-(Phe)5-OH Aggregation

experimental_workflow cluster_prep Peptide Preparation cluster_bio Biological Assays synthesis Peptide Synthesis (SPPS) purification Purification (RP-HPLC) synthesis->purification characterization Characterization (Mass Spec) purification->characterization stock Stock Solution Preparation characterization->stock tht ThT Assay (Kinetics) stock->tht tem TEM (Morphology) stock->tem cd CD Spectroscopy (Secondary Structure) stock->cd cytotoxicity Cytotoxicity Assay (e.g., MTT) stock->cytotoxicity pathway Signaling Pathway Analysis cytotoxicity->pathway

Caption: Workflow for H-(Phe)5-OH aggregation and cytotoxicity studies.

Hypothetical Signaling Pathway of Amyloid-Induced Cytotoxicity

cytotoxicity_pathway oligomers H-(Phe)5-OH Oligomers membrane Cell Membrane Perturbation oligomers->membrane ros ROS Production membrane->ros calcium Ca2+ Influx membrane->calcium mitochondria Mitochondrial Dysfunction ros->mitochondria calcium->mitochondria cytochrome_c Cytochrome c Release mitochondria->cytochrome_c caspases Caspase Activation cytochrome_c->caspases apoptosis Apoptosis caspases->apoptosis

Caption: A potential signaling cascade for amyloid oligomer-induced cell death.

Conclusion

The pentapeptide H-(Phe)5-OH serves as a valuable model system for studying the fundamental principles of amyloid formation driven by aromatic interactions. While the general mechanisms of its aggregation are understood to follow a nucleation-dependent pathway leading to the formation of β-sheet-rich fibrils, a significant gap exists in the availability of specific quantitative data. This guide has outlined the key factors influencing aggregation, the expected structural characteristics of the resulting fibrils, and detailed protocols for the essential experimental techniques required for a thorough investigation. The provided templates for quantitative data tables and the visualized workflows and pathways are intended to serve as a framework for future research in this area. A deeper, data-driven understanding of H-(Phe)5-OH aggregation will not only advance the rational design of novel biomaterials but also contribute to the broader knowledge of amyloid-related pathologies, paving the way for the development of new therapeutic strategies. Further focused research is imperative to populate the existing data gaps and fully elucidate the biophysical and biological properties of this intriguing peptide.

References

A Technical Guide to the Solubility of Pentaphenylalanine for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Pentaphenylalanine, a peptide composed of five consecutive phenylalanine residues, presents a significant formulation challenge due to its highly hydrophobic nature. An understanding of its solubility in various solvents is critical for its application in research, particularly in fields such as drug delivery, biomaterials, and peptide self-assembly. While specific quantitative solubility data for pentaphenylalanine is not extensively documented in publicly available literature, this technical guide provides a comprehensive framework for its determination. This document outlines established methodologies, data presentation strategies, and predictive approaches based on the known behavior of phenylalanine and other hydrophobic peptides.

The inherent properties of the phenylalanine side chain—a bulky, non-polar benzyl (B1604629) group—dominate the character of pentaphenylalanine, leading to low aqueous solubility and a higher affinity for organic solvents. The solubility of a peptide is influenced by factors including its amino acid composition, length, pH, temperature, and the formation of secondary structures like β-sheets which can promote aggregation.[1] For hydrophobic peptides like pentaphenylalanine, solvents such as dimethyl sulfoxide (B87167) (DMSO), dimethylformamide (DMF), and alcohols are often required for dissolution.[2][3][4]

Data Presentation: A Framework for Solubility Analysis

Effective drug development and research hinge on the accurate and clear presentation of solubility data. The following table provides a structured template for researchers to populate with experimental findings on pentaphenylalanine. For context, qualitative solubility information for the parent amino acid, L-phenylalanine, is included. It is expected that pentaphenylalanine will exhibit significantly lower solubility in polar solvents and higher solubility in non-polar organic solvents.

Solvent SystemTemperature (°C)MethodQuantitative Solubility (mg/mL)Observations / Notes
Aqueous Solutions
Deionized Water25Shake-FlaskExperimental DataExpected to be very low.
Phosphate-Buffered Saline (PBS, pH 7.4)25Shake-FlaskExperimental DataCrucial for biological relevance.
0.1 M Hydrochloric Acid (HCl)25Shake-FlaskExperimental DataProtonation of terminals may slightly alter solubility.
0.1 M Sodium Hydroxide (NaOH)25Shake-FlaskExperimental DataDeprotonation may slightly alter solubility.
Organic Solvents
Dimethyl Sulfoxide (DMSO)25Shake-FlaskExperimental DataGenerally a good solvent for hydrophobic peptides.[3][4]
Dimethylformamide (DMF)25Shake-FlaskExperimental DataAnother common solvent for hydrophobic peptides.[2]
Ethanol25Shake-FlaskExperimental Data
Methanol25Shake-FlaskExperimental Data
Acetonitrile (ACN)25Shake-FlaskExperimental Data
Isopropanol25Shake-FlaskExperimental Data
Binary Solvent Systems
DMSO / Water (e.g., 90:10 v/v)25Shake-FlaskExperimental DataUseful for creating stock solutions for aqueous assays.
Acetonitrile / Water (e.g., 50:50 v/v)25Shake-FlaskExperimental DataRelevant for HPLC mobile phases.

Experimental Protocols for Solubility Determination

The determination of thermodynamic or equilibrium solubility is crucial for obtaining reliable and reproducible data. The shake-flask method is widely regarded as the "gold standard" for this purpose.[5][6]

Protocol 1: Equilibrium Solubility Determination via Shake-Flask Method

This method measures the concentration of a solute in a saturated solution that is in equilibrium with an excess of the solid solute.

Objective: To determine the saturation concentration of pentaphenylalanine in a specific solvent at a controlled temperature.

Materials:

  • Pentaphenylalanine (lyophilized powder)

  • Selected solvents (high purity, e.g., HPLC grade)

  • Vials with screw caps (B75204) (e.g., 2 mL glass vials)

  • Thermostatically controlled shaker or incubator

  • Analytical balance

  • Centrifuge capable of holding the vials

  • Micropipettes

  • Syringe filters (e.g., 0.22 µm PTFE or other solvent-compatible membrane)

  • Quantification instrument (e.g., HPLC-UV, UV-Vis spectrophotometer)

Procedure:

  • Sample Preparation: Add an excess amount of solid pentaphenylalanine to a vial. The excess is critical to ensure that a saturated solution is achieved.

  • Solvent Addition: Accurately pipette a known volume (e.g., 1.0 mL) of the desired solvent into the vial.

  • Equilibration: Tightly cap the vial and place it in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C). The mixture should be agitated for a sufficient period to reach equilibrium, typically 24 to 72 hours.[7] The long incubation time is necessary for thermodynamic solubility measurements.[7]

  • Phase Separation: After equilibration, let the vials stand to allow the undissolved solid to sediment. To ensure complete separation of the saturated solution from the excess solid, centrifuge the vials at a high speed (e.g., 10,000 x g for 15 minutes).

  • Sample Extraction: Carefully withdraw a known volume of the clear supernatant using a micropipette, ensuring no solid particles are disturbed.

  • Filtration: For further certainty, filter the extracted supernatant through a syringe filter appropriate for the solvent used. This step removes any remaining microscopic particles.

  • Quantification: Analyze the concentration of pentaphenylalanine in the clear, saturated filtrate using a validated analytical method.

Protocol 2: Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC is a precise method for determining the concentration of a peptide in solution.

Objective: To quantify the concentration of pentaphenylalanine in the saturated solvent samples obtained from the shake-flask protocol.

Procedure:

  • Prepare Standard Solutions: Create a series of standard solutions of pentaphenylalanine with known concentrations in the same solvent used for the solubility test.

  • Generate a Calibration Curve: Inject the standard solutions into the HPLC system and record the corresponding peak areas from the chromatogram. Plot a calibration curve of peak area versus concentration.

  • Analyze the Sample: Withdraw a known volume of the clear, filtered supernatant from the equilibrated shake-flask experiment. Dilute this sample with a known volume of the solvent to ensure the concentration falls within the linear range of the calibration curve.

  • Calculate Concentration: Inject the diluted sample into the HPLC system. Using the peak area from the sample and the equation from the calibration curve, calculate the concentration of pentaphenylalanine in the diluted sample.

  • Determine Solubility: Multiply the calculated concentration by the dilution factor to determine the original concentration in the saturated solution. This value represents the solubility of pentaphenylalanine in that solvent at the specified temperature.

Mandatory Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of pentaphenylalanine.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification A Add Excess Pentaphenylalanine to Vial B Add Known Volume of Solvent A->B C Agitate in Shaker (24-72h at const. Temp) B->C D Centrifuge to Pellet Excess Solid C->D E Extract & Filter Supernatant D->E F Prepare Sample Dilutions E->F G Analyze via HPLC-UV F->G H Calculate Concentration using Calibration Curve G->H I I H->I Determine Final Solubility (mg/mL) G Start Start: Solubilize Pentaphenylalanine Aqueous Attempt Aqueous Solvent (e.g., Water, PBS) Start->Aqueous AcidBase Modify pH (e.g., Acetic Acid, NH4OH) Aqueous->AcidBase Insoluble Success Peptide Solubilized Aqueous->Success Soluble Organic Use Strong Organic Solvent (e.g., DMSO, DMF) Cosolvent Use Co-Solvent System (e.g., DMSO/Water) Organic->Cosolvent Insoluble or for Dilution Organic->Success Soluble AcidBase->Organic Insoluble AcidBase->Success Soluble Cosolvent->Success Soluble Fail Insoluble Cosolvent->Fail Insoluble

References

Hydrophobic Interactions in Pentaphenylalanine (H-Phe-Phe-Phe-Phe-Phe-OH): An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental principles, experimental methodologies, and quantitative analysis of hydrophobic interactions in the self-assembly of the pentapeptide H-Phe-Phe-Phe-Phe-Phe-OH (F5). This document is intended to be a valuable resource for researchers in materials science, nanotechnology, and drug development, offering insights into the rational design and characterization of peptide-based biomaterials.

Introduction: The Pivotal Role of Hydrophobic Interactions

The spontaneous self-assembly of peptides into well-defined nanostructures is a phenomenon of significant scientific and technological interest. Among the various non-covalent forces that govern this process, hydrophobic interactions are a primary driving force, particularly for peptides rich in nonpolar residues such as phenylalanine. The pentapeptide this compound (F5), with its five consecutive phenylalanine residues, serves as an exemplary model system for studying the profound influence of hydrophobicity on peptide aggregation and nanostructure formation.

The core principle behind hydrophobic interactions is the thermodynamic favorability of minimizing the interface between nonpolar molecules and water. In an aqueous environment, water molecules form a highly ordered "cage-like" structure around nonpolar solutes. The aggregation of these nonpolar molecules, in this case, the F5 peptides, releases these ordered water molecules, leading to a significant increase in the entropy of the system. This entropy-driven process, coupled with van der Waals forces and π-π stacking interactions between the phenyl rings, leads to the formation of stable, ordered aggregates. Understanding and controlling these interactions are paramount for the development of novel biomaterials for applications such as drug delivery, tissue engineering, and biosensing.

Quantitative Analysis of F5 Self-Assembly

While specific quantitative data for the self-assembly of this compound is not extensively available in the literature, we can infer its properties from studies on shorter phenylalanine oligopeptides. The aggregation propensity is known to increase with the length of the phenylalanine sequence.

Table 1: Physicochemical Parameters of Phenylalanine Oligopeptide Self-Assembly

ParameterOligopeptideValueMethodReference
Critical Aggregation Concentration (CAC) FFFF-PEG5000~0.1 mg/mLPyrene Fluorescence Assay[1]
Triphenylalanine (FFF)Lower than FFAggregation Propensity Study[2]
Thermodynamic Parameters Diphenylalanine (FF)ΔG°: Negative (spontaneous)Isothermal Titration Calorimetry (ITC)Inferred from[2]
ΔH°: Varies with temperatureTemperature Dependence of CACInferred from general peptide self-assembly studies
ΔS°: Positive (entropy-driven)Temperature Dependence of CACInferred from general peptide self-assembly studies
Nanostructure Dimensions Triphenylalanine (FFF)Elongated plates, micrometers in lengthTransmission Electron Microscopy (TEM)[3]
FFFF-PEG5000Fibrils, shorter than amyloid peptidesTransmission Electron Microscopy (TEM)[1]

Note: The data for FFFF-PEG5000 and shorter oligophenylalanines are presented as approximations for the behavior of F5. It is anticipated that F5 would exhibit a lower CAC and more pronounced aggregation due to its increased hydrophobicity.

Core Experimental Protocols

Preparation of F5 Peptide Solutions for Self-Assembly

Objective: To prepare a stock solution of this compound and induce self-assembly through a solvent-switching method.

Materials:

  • This compound (lyophilized powder)

  • 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)

  • Ultrapure water (Milli-Q or equivalent)

  • Vortex mixer

  • Microcentrifuge

Procedure:

  • Weigh the desired amount of lyophilized F5 peptide powder.

  • Dissolve the peptide in HFIP to a concentration of 10 mg/mL. HFIP is a strong solvent for hydrophobic peptides and helps to break any pre-existing aggregates.

  • Vortex the solution until the peptide is completely dissolved, and the solution appears clear.

  • To induce self-assembly, dilute the HFIP stock solution with ultrapure water to the desired final peptide concentration (e.g., 0.5 mg/mL). The final concentration should be above the expected Critical Aggregation Concentration (CAC).

  • Gently mix the solution by inversion. Do not vortex, as this can introduce shear forces that may affect the self-assembly process.

  • Incubate the solution at a controlled temperature (e.g., room temperature or 37°C) for a specified period (e.g., 24-72 hours) to allow for the formation of mature nanostructures.

Characterization of F5 Self-Assembly

Objective: To monitor the formation of β-sheet-rich amyloid-like fibrils, a common morphology for self-assembling phenylalanine peptides.

Materials:

  • Assembled F5 peptide solution

  • Thioflavin T (ThT) stock solution (e.g., 1 mM in water)

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare a working solution of ThT in PBS (e.g., 20 µM).

  • In a 96-well black microplate, mix the assembled F5 peptide solution with the ThT working solution. The final peptide concentration will depend on the experiment, and the final ThT concentration is typically 10 µM.

  • Include control wells containing only the peptide solution (to measure background fluorescence) and only the ThT solution.

  • Incubate the plate at room temperature for 5 minutes, protected from light.

  • Measure the fluorescence intensity using a microplate reader with an excitation wavelength of approximately 440 nm and an emission wavelength of approximately 485 nm.

  • An increase in fluorescence intensity compared to the controls indicates the presence of β-sheet structures.

Objective: To determine the secondary structure of the F5 peptide in its monomeric and assembled states.

Materials:

  • F5 peptide solutions (monomeric and assembled)

  • Quartz cuvette with a short path length (e.g., 0.1 cm)

  • CD spectropolarimeter

Procedure:

  • Prepare a solution of monomeric F5 peptide at a low concentration (below the CAC) in an appropriate buffer (e.g., phosphate (B84403) buffer).

  • Prepare a solution of assembled F5 peptide at a concentration above the CAC.

  • Record the CD spectra of both solutions in the far-UV region (typically 190-260 nm) using a quartz cuvette with a 0.1 cm path length.

  • Acquire the spectra at a controlled temperature.

  • A characteristic spectrum with a minimum around 218 nm is indicative of β-sheet formation in the assembled state.

Objective: To visualize the morphology and dimensions of the self-assembled F5 nanostructures.

Materials (TEM):

  • Assembled F5 peptide solution

  • Carbon-coated copper grids

  • Negative stain solution (e.g., 2% uranyl acetate (B1210297) or phosphotungstic acid)

  • Filter paper

Procedure (TEM):

  • Place a drop of the assembled F5 peptide solution onto a carbon-coated copper grid for 1-2 minutes.

  • Wick away the excess solution with a piece of filter paper.

  • Apply a drop of negative stain solution to the grid for 1 minute.

  • Remove the excess stain with filter paper.

  • Allow the grid to air dry completely before imaging in a transmission electron microscope.

Materials (AFM):

  • Assembled F5 peptide solution

  • Freshly cleaved mica substrate

  • Deionized water

Procedure (AFM):

  • Deposit a drop of the assembled F5 peptide solution onto a freshly cleaved mica substrate.

  • Allow the peptide to adsorb for 5-10 minutes.

  • Gently rinse the substrate with deionized water to remove any unadsorbed peptide and salts.

  • Dry the substrate under a gentle stream of nitrogen gas.

  • Image the sample using an atomic force microscope in tapping mode.

Visualizing the Core Concepts

The following diagrams, generated using the DOT language, illustrate key aspects of hydrophobic interactions in F5 self-assembly.

Self_Assembly_Pathway Self-Assembly Pathway of F5 Peptide cluster_monomers Monomeric State cluster_assembly Self-Assembly Process cluster_nanostructures Final Nanostructures Monomers F5 Monomers in Aqueous Solution Nucleation Nucleation: Formation of Small Aggregates Monomers->Nucleation Hydrophobic Collapse & π-π Stacking Elongation Elongation: Growth of Fibrils Nucleation->Elongation Monomer Addition Nanofibrils Mature Nanofibrils Elongation->Nanofibrils Structural Reorganization

Caption: A logical diagram illustrating the self-assembly pathway of the F5 peptide, from monomers to mature nanofibrils.

Experimental_Workflow Experimental Workflow for F5 Self-Assembly Characterization cluster_characterization Characterization Peptide_Synthesis F5 Peptide Synthesis & Purification Solution_Prep Solution Preparation (Solvent Switching) Peptide_Synthesis->Solution_Prep Incubation Incubation & Self-Assembly Solution_Prep->Incubation ThT_Assay ThT Fluorescence Assay (β-sheet content) Incubation->ThT_Assay CD_Spec CD Spectroscopy (Secondary Structure) Incubation->CD_Spec Microscopy TEM/AFM Imaging (Morphology) Incubation->Microscopy Interacting_Forces Interplay of Forces in F5 Self-Assembly Self_Assembly F5 Self-Assembly Hydrophobic Hydrophobic Interactions Self_Assembly->Hydrophobic Primary Driving Force Pi_Stacking π-π Stacking Self_Assembly->Pi_Stacking Stabilizing Interaction H_Bonding Hydrogen Bonding (Backbone) Self_Assembly->H_Bonding Structural Organization Van_der_Waals van der Waals Forces Self_Assembly->Van_der_Waals Short-range Attraction

References

The Emergence of Pentaphenylalanine Nanostructures: A Technical Guide to Their Discovery, Characterization, and Application

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The self-assembly of short aromatic peptides into well-defined nanostructures represents a burgeoning field in biomaterials science and nanotechnology. Among these, oligophenylalanines have garnered significant attention due to their inherent biocompatibility and the robust, ordered architectures they form, driven by π-π stacking and hydrogen bonding interactions. This technical guide delves into the discovery and characterization of pentaphenylalanine (F5) nanostructures. While specific quantitative data for pentaphenylalanine remains an area of active research, this document compiles available information and provides analogous data from closely related oligophenylalanines, namely tetraphenylalanine (F4) and hexaphenylalanine (F6), to offer a comprehensive overview. We present detailed experimental protocols for the synthesis and characterization of these nanostructures, quantitative data on their physicochemical properties, and insights into their potential applications, particularly in the realm of drug delivery.

Introduction

The spontaneous organization of molecules into ordered superstructures is a fundamental principle in nature, giving rise to complex biological machinery. Harnessing this phenomenon, researchers have explored the self-assembly of short peptides to create novel nanomaterials with a wide array of potential applications. Phenylalanine, with its aromatic side chain, has proven to be a particularly effective building block for creating stable nanostructures through π-π stacking interactions. Oligomers of phenylalanine, such as diphenylalanine (FF) and triphenylalanine (FFF), have been extensively studied and are known to form nanotubes, nanofibers, and hydrogels.[1] This guide focuses on pentaphenylalanine (F5), a longer oligomer whose nanostructures are beginning to be explored. While detailed characterization of F5 is still emerging, studies on analogous peptides provide a strong foundation for understanding its behavior.

The Discovery of Oligophenylalanine Self-Assembly

The pioneering work on the self-assembly of the diphenylalanine (FF) peptide, the core recognition motif of the Alzheimer's β-amyloid peptide, revealed its ability to form discrete, hollow, and well-ordered nanotubes.[1] This discovery opened the door to investigating longer phenylalanine oligopeptides. Subsequent research demonstrated that triphenylalanine (FFF) self-assembles into planar nanostructures, referred to as nanoplates.[1] The longest characterized phenylalanine-based building block before extensive studies on longer chains was pentaphenylalanine (F5). The aggregation propensity and structural features of hexaphenylalanine (F6) variants have also been studied, indicating a strong tendency to form β-rich assemblies.

Physicochemical Properties of Oligophenylalanine Nanostructures

The rational design of functional biomaterials necessitates a thorough understanding of their physical and chemical characteristics. The following tables summarize key quantitative data for oligophenylalanine nanostructures. Due to the limited availability of specific data for pentaphenylalanine, data for tetraphenylalanine (F4) and hexaphenylalanine (F6) are presented as illustrative examples.

Table 1: Dimensions of Oligophenylalanine Nanostructures

OligopeptideNanostructure TypeDiameter (nm)Length (µm)Wall Thickness (nm)Method of Measurement
Tetraphenylalanine (F4)Nanotubes12 - 16 (internal)SeveralNot specifiedTEM, Periodic DFT
Pentaphenylalanine (F5)Not specifiedNot availableNot availableNot available-
Hexaphenylalanine (F6)Not specifiedNot availableNot availableNot available-
Diphenylalanine (FF)Nanotubes80 - 300SeveralNot specifiedTEM

Table 2: Mechanical Properties of Self-Assembled Peptide Nanostructures (Illustrative)

NanostructureYoung's Modulus (GPa)Hardness (GPa)Method of Measurement
Diphenylalanine Nanotubes~19 - 27Not availableAFM Nanoindentation
Pentaphenylalanine NanotubesNot availableNot available-

Table 3: Spectroscopic Properties of Oligophenylalanine Nanostructures

OligopeptideSecondary StructureFTIR Amide I Peak (cm⁻¹)Method of Measurement
Triphenylalanine (FFF)β-sheet rich~1630FTIR Spectroscopy
Hexaphenylalanine (F6)β-rich assembliesNot specifiedNot specified

Experimental Protocols

This section provides detailed methodologies for the synthesis and characterization of pentaphenylalanine nanostructures, adapted from established protocols for similar peptide systems.

Synthesis of Pentaphenylalanine Nanostructures

4.1.1. Liquid-Phase Self-Assembly

This method involves the dissolution of the peptide in an organic solvent followed by dilution in an aqueous solution to induce self-assembly.

  • Materials:

    • Pentaphenylalanine (F5) powder

    • 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP)

    • Ultrapure water

  • Protocol:

    • Dissolve pentaphenylalanine powder in HFIP to a concentration of 100 mg/mL.

    • Vortex the solution until the peptide is fully dissolved.

    • Dilute the stock solution in ultrapure water to a final concentration of 2 mg/mL.

    • Allow the solution to incubate at room temperature for 24-48 hours to allow for the formation of nanostructures.

4.1.2. Solid-Vapor Phase Self-Assembly

This technique utilizes the vapor of a solvent to induce the self-assembly of a solid peptide film.

  • Materials:

    • Pentaphenylalanine (F5) solution (e.g., 2 mg/mL in an appropriate solvent)

    • Silicon wafer or glass slide

    • Solvent for vapor phase (e.g., water)

    • Sealed chamber

  • Protocol:

    • Deposit a thin film of the pentaphenylalanine solution onto a silicon wafer or glass slide.

    • Allow the solvent to evaporate completely, leaving a solid peptide film.

    • Place the substrate with the peptide film in a sealed chamber containing a reservoir of the vapor-phase solvent (e.g., a beaker of water).

    • Maintain the chamber at a controlled temperature (e.g., 100-150 °C) for a specified duration to allow for nanostructure formation.

Characterization of Pentaphenylalanine Nanostructures

4.2.1. Electron Microscopy (TEM and SEM)

  • Purpose: To visualize the morphology, dimensions, and structure of the nanostructures.

  • Protocol (TEM):

    • Place a drop of the nanostructure suspension onto a carbon-coated copper grid.

    • Allow the grid to sit for 1-2 minutes.

    • Wick away the excess solution with filter paper.

    • (Optional) Negatively stain the sample with a solution of uranyl acetate (B1210297) or phosphotungstic acid for enhanced contrast.

    • Allow the grid to dry completely before imaging.

  • Protocol (SEM):

    • Deposit a drop of the nanostructure suspension onto a silicon wafer or other suitable substrate.

    • Allow the sample to air-dry completely.

    • Sputter-coat the sample with a thin layer of a conductive material (e.g., gold or platinum) to prevent charging under the electron beam.

    • Image the sample using a scanning electron microscope.

4.2.2. Atomic Force Microscopy (AFM)

  • Purpose: To obtain high-resolution topographical images and to perform nanoindentation to measure mechanical properties.

  • Protocol (Imaging):

    • Deposit a dilute solution of the nanostructures onto a freshly cleaved mica surface.

    • Allow the nanostructures to adsorb for a few minutes.

    • Gently rinse the surface with ultrapure water to remove unadsorbed material.

    • Dry the sample under a gentle stream of nitrogen.

    • Image the sample in tapping mode.

  • Protocol (Nanoindentation):

    • Use a calibrated AFM cantilever with a sharp tip of known geometry.

    • Locate a region of interest on the sample containing the nanostructures.

    • Perform force-distance curves on the nanostructures to obtain indentation data.

    • Analyze the force-distance curves using appropriate contact mechanics models (e.g., Hertzian model) to extract the Young's modulus.

4.2.3. Fourier-Transform Infrared (FTIR) Spectroscopy

  • Purpose: To determine the secondary structure of the peptide assemblies (e.g., β-sheet content).

  • Protocol:

    • Prepare a sample of the nanostructures, either as a dried film on an appropriate IR-transparent window (e.g., CaF₂) or as a suspension in D₂O.

    • Acquire the FTIR spectrum in the amide I region (typically 1600-1700 cm⁻¹).

    • Analyze the spectrum for characteristic peaks indicative of β-sheet structures (around 1620-1640 cm⁻¹).

4.2.4. Rheology (for Hydrogels)

  • Purpose: To characterize the viscoelastic properties of pentaphenylalanine hydrogels.

  • Protocol:

    • Prepare a hydrogel sample at the desired concentration.

    • Load the sample onto the rheometer plate.

    • Perform oscillatory frequency sweeps at a constant strain to determine the storage (G') and loss (G'') moduli.

    • A gel is typically characterized by G' being greater than G'' and both being relatively independent of frequency.

Potential Applications in Drug Delivery

The self-assembled nanostructures of pentaphenylalanine hold significant promise as nanocarriers for targeted drug delivery. Their biocompatibility, high surface area-to-volume ratio, and the potential for functionalization make them attractive candidates for encapsulating and delivering therapeutic agents.

Controlled Drug Release

The release of drugs from pentaphenylalanine nanocarriers can be controlled by various mechanisms, including diffusion, degradation of the nanostructure, or in response to specific stimuli such as pH or temperature. For instance, a drug like doxorubicin (B1662922) could be loaded into the hydrophobic core of the nanostructures and released in the acidic tumor microenvironment.

Biocompatibility

The biocompatibility of pentaphenylalanine nanostructures is a critical factor for their use in biomedical applications. In vitro cytotoxicity assays, such as the MTT assay, are essential to evaluate their effect on cell viability.

Protocol: MTT Assay for Cytotoxicity

  • Seed cells (e.g., human fibroblast cells) in a 96-well plate and allow them to adhere overnight.

  • Expose the cells to various concentrations of the pentaphenylalanine nanostructures for a specified time (e.g., 24, 48 hours).

  • After incubation, remove the medium and add MTT solution to each well.

  • Incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.

  • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the cell viability as a percentage relative to untreated control cells.

Visualizing the Process: Diagrams

To better illustrate the concepts discussed, the following diagrams are provided.

experimental_workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_application Application synthesis Pentaphenylalanine Self-Assembly tem TEM/SEM (Morphology, Dimensions) synthesis->tem afm AFM (Topography, Mechanics) synthesis->afm ftir FTIR (Secondary Structure) synthesis->ftir rheology Rheology (Viscoelasticity) synthesis->rheology drug_loading Drug Loading (e.g., Doxorubicin) tem->drug_loading afm->drug_loading ftir->drug_loading rheology->drug_loading biocompatibility Biocompatibility (MTT Assay) drug_loading->biocompatibility drug_release Controlled Release Studies biocompatibility->drug_release

Caption: Experimental workflow for the synthesis, characterization, and application of pentaphenylalanine nanostructures.

self_assembly_pathway monomers Pentaphenylalanine Monomers oligomers Initial Oligomers monomers->oligomers Nucleation protofibrils Protofibrils (β-sheet formation) oligomers->protofibrils Elongation nanotubes Mature Nanotubes/ Nanofibers protofibrils->nanotubes Maturation

Caption: Proposed self-assembly pathway of pentaphenylalanine into nanostructures.

Conclusion and Future Directions

Pentaphenylalanine nanostructures represent a promising class of biomaterials with significant potential, particularly in drug delivery and tissue engineering. While this guide provides a foundational understanding based on existing knowledge of oligophenylalanines, further research is critically needed to elucidate the specific properties of F5 nanostructures. Future work should focus on obtaining precise quantitative data on their dimensions, mechanical properties, and self-assembly kinetics. Moreover, exploring the functionalization of these nanostructures to incorporate targeting moieties will be crucial for advancing their application in precision medicine. The detailed protocols and compiled data herein serve as a valuable resource to guide and stimulate further investigation into this exciting area of nanotechnology.

References

A Technical Guide to the Molecular Modeling and Simulation of H-(Phe)5-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and computational approaches for the molecular modeling and simulation of the pentapeptide H-(Phe)5-OH (pentaphenylalanine). While specific experimental and simulation data for H-(Phe)5-OH are not extensively published, this document outlines a robust framework based on established protocols for similar phenylalanine-based peptides and other oligopeptides. The aim is to equip researchers with the necessary theoretical and practical knowledge to investigate the conformational dynamics, self-assembly properties, and potential interactions of H-(Phe)5-OH.

Introduction to H-(Phe)5-OH and the Role of Molecular Simulation

H-(Phe)5-OH is a homooligopeptide composed of five L-phenylalanine residues. The inherent hydrophobicity and aromaticity of the phenylalanine side chains suggest a strong propensity for self-assembly into ordered nanostructures, a characteristic observed in shorter phenylalanine peptides like diphenylalanine (FF) and triphenylalanine (FFF)[1]. These self-assembling properties make such peptides attractive for applications in biomaterials, drug delivery, and nanoelectronics[2].

Molecular modeling and simulation are indispensable tools for elucidating the molecular mechanisms that govern peptide behavior at an atomistic level. Techniques such as molecular dynamics (MD) and enhanced sampling methods can provide insights into conformational preferences, aggregation pathways, and the thermodynamic forces driving these processes. This guide details the protocols for setting up, running, and analyzing simulations of H-(Phe)5-OH.

Proposed Experimental Protocols for Molecular Modeling and Simulation

The following protocols are adapted from studies on similar peptides and represent a standard workflow for the computational investigation of H-(Phe)5-OH.

  • Peptide Structure Generation: The initial 3D structure of H-(Phe)5-OH can be built using peptide builder tools available in molecular modeling software such as VMD, PyMOL, or CHARMM-GUI. An extended conformation is typically a good starting point to avoid initial steric clashes. The termini should be modeled as charged (NH3+ and COO-), which is representative of their state in aqueous solution[1].

  • Force Field Selection: The choice of an all-atom force field is critical for accurately representing the interactions within the peptide and with its environment. Commonly used and well-validated force fields for peptide and protein simulations include:

    • CHARMM: Specifically CHARMM36m, which is an improved force field for both folded and intrinsically disordered proteins[3][4].

    • AMBER: Force fields such as AMBER14SB are also suitable for amyloid peptide aggregation studies[4].

    • OPLS-AA: Another widely used force field for organic and biomolecular systems.

  • Solvation Model:

    • Explicit Solvent: For detailed studies of conformational dynamics and interactions, an explicit solvent model is recommended. The peptide is placed in a periodic box of water molecules (e.g., TIP3P). The box size should be sufficient to ensure the peptide does not interact with its periodic image, with a minimum distance of 10-12 Å from the box edge.

    • Implicit Solvent: For rapid conformational sampling or preliminary studies, an implicit solvent model like the Generalized Born Surface Area (GBSA) can be employed. This approach represents the solvent as a continuous medium, which is computationally less expensive[1].

A typical MD simulation workflow involves energy minimization, equilibration, and a production run.

  • Energy Minimization: The initial system, including the peptide and solvent, is energy minimized to remove steric clashes and unfavorable contacts. This is usually performed using a steepest descent algorithm followed by a conjugate gradient method.

  • Equilibration: The system is gradually heated to the target temperature (e.g., 298 K or 310 K) and equilibrated under constant temperature and pressure (NPT ensemble). This is often done in a stepwise manner:

    • NVT (Canonical) Ensemble: The system is heated to the target temperature while keeping the volume constant. Positional restraints on the peptide backbone can be applied and gradually released to allow the solvent to relax around the peptide.

    • NPT (Isothermal-Isobaric) Ensemble: The system is then simulated at constant pressure (e.g., 1 bar) to allow the density to equilibrate. This step ensures the system reaches the correct experimental conditions.

  • Production Run: After equilibration, the production simulation is run for a duration sufficient to sample the conformational space of interest. For a pentapeptide, simulation times on the order of hundreds of nanoseconds to microseconds are often necessary to observe significant conformational changes or aggregation events.

Due to the potentially rugged energy landscape of H-(Phe)5-OH, standard MD simulations may get trapped in local energy minima. Enhanced sampling techniques can overcome this limitation:

  • Replica Exchange Molecular Dynamics (REMD): Multiple simulations (replicas) of the system are run in parallel at different temperatures. Periodically, the coordinates of adjacent replicas are swapped based on a Monte Carlo criterion. This allows the system to overcome energy barriers at higher temperatures and sample a broader conformational space at the temperature of interest[5].

Data Presentation: Predicted Properties of Phenylalanine Oligopeptides

The following table summarizes expected trends in physicochemical properties for a series of phenylalanine oligopeptides, including a hypothetical extrapolation for H-(Phe)5-OH. This data is based on general principles and findings from studies on shorter oligophenylalanines[1].

PropertyH-(Phe)2-OH (FF)H-(Phe)3-OH (FFF)H-(Phe)4-OH (FFFF)H-(Phe)5-OH (Predicted)
Molecular Weight ( g/mol )312.36459.54606.72753.90
HydrophobicityHighVery HighExtremely HighExtremely High
Propensity for β-sheetModerateHighVery HighVery High
Radius of Gyration (Å)~3.5 - 4.5~4.5 - 5.5~5.5 - 6.5~6.5 - 7.5
Solvent Accessible Surface Area (Ų)~400 - 500~550 - 650~700 - 800~850 - 950

Visualization of Workflows and Relationships

The following diagram illustrates the standard workflow for performing a molecular dynamics simulation of H-(Phe)5-OH.

MD_Workflow start Start: Build Initial H-(Phe)5-OH Structure param Parameterize System (Force Field: CHARMM36m) start->param solvate Solvate in Water Box (e.g., TIP3P) param->solvate minimize Energy Minimization (Steepest Descent & Conjugate Gradient) solvate->minimize equil_nvt NVT Equilibration (Constant Volume, Heating) minimize->equil_nvt equil_npt NPT Equilibration (Constant Pressure & Temperature) equil_nvt->equil_npt production Production MD Run (Long Timescale Simulation) equil_npt->production analysis Trajectory Analysis (Conformation, Interactions, etc.) production->analysis end End: Results analysis->end Analysis_Hierarchy cluster_level1 Level 1: Structural Properties cluster_level2 Level 2: Conformational Substates cluster_level3 Level 3: Thermodynamic & Kinetic Properties raw_data Raw Simulation Trajectory (Coordinates vs. Time) rmsd RMSD & RMSF (Structural Stability) raw_data->rmsd gyration Radius of Gyration (Compactness) raw_data->gyration h_bonds Hydrogen Bonds (Intra- & Inter-molecular) raw_data->h_bonds clustering Cluster Analysis (Identify Dominant Conformations) rmsd->clustering pca Principal Component Analysis (PCA) (Essential Dynamics) rmsd->pca ramachandran Ramachandran Plots (Backbone Dihedrals) rmsd->ramachandran gyration->clustering gyration->pca gyration->ramachandran h_bonds->clustering h_bonds->pca h_bonds->ramachandran pmf Potential of Mean Force (PMF) (Free Energy Landscapes) clustering->pmf kinetics Markov State Models (MSM) (Transition Rates) clustering->kinetics pca->pmf pca->kinetics insights Biophysical Insights (Folding Pathways, Aggregation Propensity) pmf->insights kinetics->insights

References

Methodological & Application

Application Note and Protocol: Solid-Phase Synthesis of H-Phe-Phe-Phe-Phe-Phe-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone technique in peptide chemistry, enabling the efficient synthesis of peptides by assembling amino acids on a solid support. This application note provides a detailed protocol for the synthesis of the pentapeptide H-Phe-Phe-Phe-Phe-Phe-OH, a highly hydrophobic sequence composed of five contiguous phenylalanine residues. The synthesis of such peptides presents a significant challenge due to the strong tendency of the growing peptide chain to aggregate, leading to incomplete reactions and low purity of the final product.

This document outlines a robust protocol employing Fmoc/tBu chemistry and highlights key strategies to mitigate aggregation, ensuring a successful synthesis. The provided methodologies are intended to guide researchers through the synthesis, cleavage, and purification of this challenging peptide sequence.

Materials and Methods

Resin Selection and Loading

The choice of resin is critical for the successful synthesis of a C-terminal carboxylic acid peptide. A 2-chlorotrityl chloride (2-CTC) resin is recommended due to its acid lability, which allows for the cleavage of the peptide from the resin with minimal risk of side reactions.

Protocol for Loading the First Amino Acid (Fmoc-Phe-OH) onto 2-CTC Resin:

  • Swell 1 g of 2-chlorotrityl chloride resin (1.6 mmol/g) in 10 mL of dichloromethane (B109758) (DCM) for 30 minutes in a reaction vessel.

  • Drain the DCM.

  • Dissolve 3 equivalents of Fmoc-Phe-OH and 6 equivalents of diisopropylethylamine (DIEA) in a minimal amount of dimethylformamide (DMF) and add to the resin.

  • Agitate the mixture for 2 hours at room temperature.

  • To cap any unreacted sites, add 1 mL of methanol (B129727) and agitate for 15 minutes.

  • Wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and Methanol (3 x 10 mL).

  • Dry the resin under vacuum.

Peptide Chain Elongation

The peptide chain is assembled from the C-terminus to the N-terminus through iterative cycles of Fmoc deprotection and amino acid coupling. Due to the high hydrophobicity of the poly-phenylalanine sequence, strategies to minimize aggregation are employed, including the use of N-methyl-2-pyrrolidone (NMP) as the solvent and a potent coupling reagent such as HBTU.

Table 1: Reagents for Fmoc Deprotection and Amino Acid Coupling

StepReagent/SolventConcentration/AmountPurpose
DeprotectionPiperidine (B6355638) in NMP20% (v/v)Removal of the Fmoc protecting group
WashingNMP10 mL per washRemoval of excess reagents
CouplingFmoc-Phe-OH3 equivalentsAmino acid to be coupled
HBTU2.9 equivalentsActivating agent
DIEA6 equivalentsBase for activation and coupling
NMPTo dissolve reagentsReaction solvent

Protocol for a Single Elongation Cycle (Deprotection and Coupling):

  • Deprotection:

    • Add 10 mL of 20% piperidine in NMP to the resin.

    • Agitate for 5 minutes, then drain.

    • Add another 10 mL of 20% piperidine in NMP and agitate for 15 minutes.

    • Drain and wash the resin thoroughly with NMP (5 x 10 mL).

  • Coupling:

    • In a separate vessel, dissolve 3 equivalents of Fmoc-Phe-OH, 2.9 equivalents of HBTU, and 6 equivalents of DIEA in NMP.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate for 2 hours at room temperature. To further disrupt aggregation, the coupling reaction can be performed at an elevated temperature (e.g., 40-50°C).

    • Drain the coupling solution and wash the resin with NMP (3 x 10 mL) and DCM (3 x 10 mL).

Repeat this cycle for the subsequent four phenylalanine residues. The progress of the coupling reaction can be monitored using a qualitative ninhydrin (B49086) (Kaiser) test.

Cleavage and Deprotection

Once the synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups (in this case, none are used for Phenylalanine) are removed. A standard cleavage cocktail containing trifluoroacetic acid (TFA) is used.

Table 2: Cleavage Cocktail Composition

ComponentPercentage (v/v)
Trifluoroacetic Acid (TFA)95%
Triisopropylsilane (TIS)2.5%
Water2.5%

Protocol for Cleavage and Deprotection:

  • Wash the peptide-resin with DCM (5 x 10 mL) and dry under a stream of nitrogen.

  • Add 10 mL of the cleavage cocktail to the resin.

  • Agitate the mixture for 3 hours at room temperature.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Wash the resin with an additional 2 mL of TFA and combine the filtrates.

  • Precipitate the crude peptide by adding the TFA solution to 40 mL of cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash twice.

  • Dry the crude peptide pellet under vacuum.

Experimental Workflow Diagram

SPPS_Workflow cluster_synthesis_cycle Peptide Elongation Cycle (Repeat 4x) Resin_Prep Resin Swelling (2-CTC in DCM) First_AA_Loading First Amino Acid Loading (Fmoc-Phe-OH, DIEA in DCM) Resin_Prep->First_AA_Loading Capping Capping (Methanol) First_AA_Loading->Capping Wash_1 Wash (DMF, DCM, MeOH) Capping->Wash_1 Deprotection Fmoc Deprotection (20% Piperidine in NMP) Wash_1->Deprotection Wash_2 Wash (NMP) Deprotection->Wash_2 Coupling Amino Acid Coupling (Fmoc-Phe-OH, HBTU, DIEA in NMP) Wash_2->Coupling Wash_3 Wash (NMP, DCM) Coupling->Wash_3 Cleavage Cleavage & Deprotection (TFA/TIS/H2O) Wash_3->Cleavage Precipitation Precipitation (Cold Diethyl Ether) Cleavage->Precipitation Purification Purification (RP-HPLC) Precipitation->Purification Characterization Characterization (MS, HPLC) Purification->Characterization

Caption: Workflow for the solid-phase synthesis of this compound.

Data Presentation

Table 3: Summary of Synthesis Parameters and Expected Results

ParameterValue/ConditionNotes
Resin2-Chlorotrityl chlorideSuitable for C-terminal acid peptides.
Scale0.5 mmol
Solvent for CouplingNMPHelps to disrupt peptide aggregation.
Coupling ReagentHBTU/DIEAEfficient activation of amino acids.
Coupling Time2 hours per residueMay require extension for difficult couplings.
Deprotection20% Piperidine in NMPStandard Fmoc deprotection.
Cleavage CocktailTFA:TIS:H₂O (95:2.5:2.5)Standard cleavage for non-sensitive residues.
Expected Crude Yield70-85%Highly dependent on aggregation management.
Expected Purity (Crude)50-70%Purification is essential.
Final Purity (Post-HPLC)>95%

Purification and Characterization

The crude peptide should be purified by reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column. A gradient of acetonitrile (B52724) in water with 0.1% TFA is typically used for elution. The identity of the purified peptide should be confirmed by mass spectrometry (MS) to match the expected molecular weight of this compound (772.9 g/mol ). The purity of the final product should be assessed by analytical RP-HPLC.

Troubleshooting Aggregation

The primary challenge in synthesizing poly-phenylalanine is aggregation. If poor coupling efficiency is observed (indicated by a persistent positive Kaiser test after coupling), the following strategies can be employed:

  • Elevated Temperature: Perform coupling reactions at 40-50°C to disrupt secondary structures.

  • Chaotropic Agents: Add chaotropic salts like LiCl (0.5 M) to the coupling and deprotection solutions to improve solvation.

  • Alternative Solvents: A "magic mixture" of DCM/DMF/NMP (1:1:1) can be used as the reaction solvent.

  • Double Coupling: Repeat the coupling step with fresh reagents to drive the reaction to completion.

Logical Relationship Diagram

Aggregation_Mitigation cluster_causes Causes cluster_consequences Consequences cluster_solutions Mitigation Strategies Aggregation Peptide Aggregation Incomplete_Coupling Incomplete Coupling Aggregation->Incomplete_Coupling Incomplete_Deprotection Incomplete Deprotection Aggregation->Incomplete_Deprotection Hydrophobicity High Hydrophobicity of Phe Hydrophobicity->Aggregation Interchain_H_Bonding Interchain Hydrogen Bonding Interchain_H_Bonding->Aggregation Low_Yield Low Yield & Purity Incomplete_Coupling->Low_Yield Incomplete_Deprotection->Low_Yield Solvent_Choice Optimized Solvent (NMP, 'Magic Mixture') Solvent_Choice->Aggregation Elevated_Temp Elevated Temperature Elevated_Temp->Aggregation Chaotropic_Agents Chaotropic Agents (LiCl) Chaotropic_Agents->Aggregation Potent_Reagents Potent Coupling Reagents (HBTU, HATU) Potent_Reagents->Incomplete_Coupling

Caption: Logical relationship of aggregation causes, consequences, and mitigation.

Application Notes and Protocols for HPLC Purification of Hydrophobic Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

High-Performance Liquid Chromatography (HPLC), particularly Reversed-Phase HPLC (RP-HPLC), is a cornerstone technique for the purification of synthetic and recombinant peptides.[1] However, peptides with significant hydrophobicity present unique challenges, including poor solubility, aggregation, and strong interactions with the stationary phase. These factors can lead to low recovery, poor peak shape, and inadequate purity.[2][3][4] This document provides a detailed guide to developing and optimizing HPLC purification protocols for hydrophobic peptides, addressing common challenges and offering robust methodologies.

Hydrophobic peptides often exhibit poor solubility in aqueous solutions and may require organic solvents or chaotropic agents for initial dissolution.[4][5] Their strong interaction with the hydrophobic stationary phase in RP-HPLC can result in broad, tailing peaks and sometimes irreversible binding.[2][6] Method development for these molecules is often a multi-step process involving careful optimization of sample preparation, column chemistry, mobile phase composition, and chromatographic conditions.

Core Principles and Method Development

The separation of peptides by RP-HPLC is based on the differential partitioning of the analytes between a nonpolar stationary phase (e.g., C18, C8, or C4 alkyl chains bonded to silica) and a polar mobile phase.[1][7] A gradient of increasing organic solvent in the mobile phase is used to elute the peptides, with more hydrophobic peptides requiring a higher concentration of organic solvent for elution.[8]

Key Parameters for Optimization:
  • Column Selection: The choice of stationary phase is critical. While C18 columns are a common starting point for many peptides, less hydrophobic columns like C8, C4, or phenyl phases are often more suitable for highly hydrophobic peptides to prevent excessive retention and improve recovery.[5][7][] Wide-pore columns (300 Å) are generally recommended for peptides to ensure efficient mass transfer.[10]

  • Mobile Phase Composition: The mobile phase typically consists of an aqueous component (Solvent A) and an organic component (Solvent B), most commonly water and acetonitrile (B52724), respectively.[] An ion-pairing agent, such as trifluoroacetic acid (TFA), is added to both phases to improve peak shape by masking residual silanol (B1196071) groups on the stationary phase and providing a counter-ion for the charged groups on the peptide.[2][]

  • Gradient Optimization: A shallow gradient slope is often beneficial for improving the resolution of complex peptide mixtures and enhancing the separation of closely eluting impurities from the target peptide.[2][6]

  • Temperature Control: Increasing the column temperature can significantly improve the chromatography of hydrophobic peptides by enhancing their solubility, reducing mobile phase viscosity, and improving mass transfer kinetics, leading to sharper peaks and better resolution.[2][6][10]

Experimental Protocols

Protocol 1: Sample Preparation for Hydrophobic Peptides

Proper sample preparation is crucial to avoid issues like precipitation in the injection loop or on the column.

Materials:

  • Lyophilized crude peptide

  • HPLC-grade water

  • HPLC-grade acetonitrile (ACN)

  • Trifluoroacetic acid (TFA)

  • Organic solvents for solubility testing (e.g., DMSO, isopropanol (B130326), methanol)[2][]

  • 0.22 µm or 0.45 µm syringe filters

Procedure:

  • Solubility Testing: Begin by testing the solubility of a small amount of the lyophilized peptide in various solvents. This will help in choosing the appropriate solvent for dissolving the bulk sample.[2]

  • Dissolution: Dissolve the peptide in a minimal amount of a strong organic solvent like Dimethyl Sulfoxide (DMSO) or isopropanol.[2][6]

  • Dilution: Dilute the dissolved peptide solution with the initial mobile phase (e.g., 95% Water/5% Acetonitrile with 0.1% TFA). It is critical that the final sample solvent is weaker than the initial mobile phase to ensure proper focusing of the sample at the head of the column.[2][6] If the peptide precipitates upon dilution, a higher initial percentage of organic solvent in the diluent may be necessary.

  • Filtration: Filter the final peptide solution through a solvent-compatible syringe filter to remove any particulate matter before injection.[2]

Protocol 2: General RP-HPLC Method for Hydrophobic Peptide Purification

This protocol outlines a general method that can be adapted and optimized for a specific hydrophobic peptide.

System and Reagents:

  • HPLC system with a gradient pump and UV detector

  • Appropriate C8 or C4 reversed-phase column

  • Mobile Phase A: 0.1% TFA in HPLC-grade water[2]

  • Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile[2]

Procedure:

  • System Equilibration: Equilibrate the column with the initial mobile phase conditions (e.g., 95% A, 5% B) for at least 10 column volumes or until a stable baseline is achieved.[2]

  • Scouting Run: Inject a small amount of the prepared sample and run a broad linear gradient (e.g., 5% to 95% B over 30 minutes). This will determine the approximate organic solvent concentration at which the peptide elutes.[2]

  • Gradient Optimization: Based on the scouting run, design a shallower gradient around the elution point of the peptide. For instance, if the peptide eluted at 50% B, a new gradient could be 40% to 60% B over 20 minutes to improve resolution.[2]

  • Fraction Collection: Collect fractions across the peak of interest.

  • Analysis of Fractions: Analyze the collected fractions for purity using analytical HPLC and for identity using mass spectrometry.

  • Lyophilization: Pool the pure fractions and lyophilize to obtain the purified peptide.

Data Presentation

Table 1: Column Selection Guide for Peptides
Peptide CharacteristicsRecommended Column ChemistryRationale
Small to medium-sized hydrophilic peptides (<4000 Da)C18Provides sufficient retention and high-resolution separation.[]
Large peptides (>5000 Da) or very hydrophobic peptidesC4, C8, or PhenylReduces strong hydrophobic interactions, preventing excessive retention and improving recovery.[7][]
Peptides with aromatic residuesPhenylCan offer unique selectivity due to pi-pi interactions.[7]
Table 2: Common Mobile Phase Additives in RP-HPLC of Peptides
AdditiveTypical ConcentrationAdvantagesDisadvantages
Trifluoroacetic Acid (TFA) 0.1%Excellent ion-pairing agent, improves peak shape.[2][]Can suppress ionization in mass spectrometry.
Formic Acid (FA) 0.1%MS-compatible.May result in broader peaks compared to TFA.[6]
Difluoroacetic Acid (DFA) 0.05-0.1%A good compromise between the chromatographic performance of TFA and the MS-compatibility of FA.[2]Less common and may not be as effective as TFA for all peptides.
Table 3: Effect of Temperature on Hydrophobic Peptide Purification
Temperature RangeEffect on ChromatographyConsiderations
Ambient (~25°C) Standard starting point.May result in broad peaks for very hydrophobic peptides due to poor solubility and slow kinetics.
Elevated (40-60°C) Improved peak shape, reduced backpressure, enhanced solubility.[2][6][10]Ensure column and peptide stability at higher temperatures.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for developing an HPLC purification protocol for a hydrophobic peptide.

HPLC_Workflow HPLC Purification Workflow for Hydrophobic Peptides cluster_prep Sample Preparation cluster_method_dev Method Development cluster_purification Purification and Analysis cluster_output Final Product solubility_test Solubility Testing dissolution Dissolution in Strong Solvent solubility_test->dissolution dilution Dilution with Initial Mobile Phase dissolution->dilution filtration Filtration dilution->filtration injection Sample Injection filtration->injection column_selection Column Selection (C4/C8) mobile_phase_prep Mobile Phase Preparation (0.1% TFA) column_selection->mobile_phase_prep scouting_run Scouting Gradient Run mobile_phase_prep->scouting_run gradient_optimization Gradient Optimization scouting_run->gradient_optimization temp_optimization Temperature Optimization gradient_optimization->temp_optimization temp_optimization->injection fraction_collection Fraction Collection injection->fraction_collection analysis Purity & Identity Analysis (HPLC/MS) fraction_collection->analysis pooling Pooling of Pure Fractions analysis->pooling lyophilization Lyophilization pooling->lyophilization pure_peptide Purified Hydrophobic Peptide lyophilization->pure_peptide

Caption: Workflow for hydrophobic peptide purification.

Troubleshooting Common Issues

  • Poor Peak Shape (Tailing or Broadening): This is a frequent issue with hydrophobic peptides and can be caused by secondary interactions with the stationary phase, peptide aggregation, or a low concentration of the ion-pairing agent.[2]

    • Solutions: Increase the concentration of TFA, use a shallower gradient, or increase the column temperature.[2] Passivating the HPLC system may also help reduce interactions with metallic surfaces.[2]

  • Low Recovery: This can occur if the peptide is irreversibly adsorbed onto the column.[2]

    • Solutions: Switch to a less hydrophobic column (e.g., from C18 to C8 or C4).[6] Increasing the column temperature can also improve recovery.[2] Using a different organic solvent like isopropanol in the mobile phase may be beneficial for very hydrophobic peptides.[2]

  • Peptide Precipitation: If the peptide is not soluble in the initial mobile phase, it can precipitate upon injection.

    • Solutions: Ensure the sample is fully dissolved before injection and that the injection solvent is not significantly stronger than the initial mobile phase.[2][6]

By systematically addressing these parameters, a robust and efficient HPLC purification protocol can be developed for even the most challenging hydrophobic peptides, leading to high purity and recovery for downstream applications in research and drug development.

References

Application Note: Characterization of H-(Phe)5-OH using Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

H-(Phe)5-OH, a pentapeptide composed of five phenylalanine residues, serves as a model peptide in various research and development settings, including drug delivery and biomaterial science. Accurate characterization of its molecular weight and primary structure is crucial for ensuring its identity, purity, and functionality. Mass spectrometry is a powerful analytical technique for this purpose, offering high sensitivity and detailed structural information. This application note provides a detailed protocol for the characterization of H-(Phe)5-OH using Electrospray Ionization Mass Spectrometry (ESI-MS) and Tandem Mass Spectrometry (MS/MS).

Experimental Protocols

Sample Preparation

A stock solution of H-(Phe)5-OH is prepared by dissolving the lyophilized peptide in a suitable solvent system.

  • Materials:

  • Protocol:

    • Prepare a 1 mg/mL stock solution of H-(Phe)5-OH in 50% acetonitrile/water.

    • For direct infusion analysis, dilute the stock solution to a final concentration of 1-10 µM using a solvent mixture of 50:50 (v/v) acetonitrile:water with 0.1% formic acid. The formic acid aids in the protonation of the peptide, which is essential for positive ion mode ESI-MS.

    • For LC-MS analysis, the sample can be diluted to a similar concentration in the initial mobile phase conditions.

Mass Spectrometry Analysis

The analysis is performed using a high-resolution mass spectrometer equipped with an electrospray ionization source.

  • Instrumentation: A quadrupole time-of-flight (Q-TOF) or Orbitrap mass spectrometer is recommended for accurate mass measurements.

  • Method:

    • Full Scan MS (MS1): To determine the molecular weight of the intact peptide, a full scan is acquired.

      • Ionization Mode: Positive Electrospray Ionization (ESI+).[1] ESI is a soft ionization technique suitable for analyzing biological macromolecules without fragmentation.[2]

      • Scan Range: m/z 400-1200. This range is selected to encompass the expected protonated molecular ions of the pentapeptide.

      • Capillary Voltage: 3.5 - 4.5 kV.

      • Source Temperature: 100 - 150 °C.

    • Tandem MS (MS/MS): To confirm the amino acid sequence, the protonated molecular ion ([M+H]+) is selected and fragmented.

      • Precursor Ion Selection: The most abundant isotopic peak of the [M+H]+ ion is isolated.

      • Collision Gas: Argon or Nitrogen.

      • Collision Energy: A ramp of collision energies (e.g., 10-40 eV) should be applied to generate a comprehensive fragmentation spectrum. Collision-induced dissociation (CID) is a common method for peptide fragmentation.[3]

Data Presentation

The expected and observed mass spectrometry data for H-(Phe)5-OH are summarized below. The theoretical monoisotopic mass of H-(Phe)5-OH (C45H47N5O6) is 765.3527 Da.

Analysis Ion Theoretical m/z Observed m/z (Example)
Full Scan MS [M+H]+766.3600766.3605
[M+Na]+788.3419788.3423
[M+2H]2+383.6836383.6839
Tandem MS (Fragmentation of [M+H]+) y1166.0863166.0865
b1148.0757148.0759
y2313.1547313.1550
b2295.1441295.1443
y3460.2231460.2235
b3442.2125442.2128
y4607.2915607.2919
b4589.2809589.2812

Note: Observed m/z values are hypothetical and will vary slightly based on instrument calibration and resolution.

The fragmentation of peptides in MS/MS typically occurs at the amide bonds, leading to the formation of b- and y-ions, which are diagnostic for the amino acid sequence.[1] The presence of phenylalanine can influence fragmentation, with potential for neutral losses from the benzyl (B1604629) side chain.[4]

Diagrams

experimental_workflow cluster_prep Sample Preparation cluster_ms Mass Spectrometry Analysis cluster_data Data Analysis peptide H-(Phe)5-OH Lyophilized Powder dissolve Dissolve in 50% ACN/Water peptide->dissolve dilute Dilute to 1-10 µM in 50% ACN/Water + 0.1% FA dissolve->dilute esi Electrospray Ionization (ESI) dilute->esi ms1 Full Scan MS (MS1) Determine Intact Mass esi->ms1 ms2 Tandem MS (MS/MS) Sequence Confirmation ms1->ms2 Isolate [M+H]+ process Process Spectra ms2->process identify Identify Precursor and Fragment Ions process->identify confirm Confirm Mass and Sequence identify->confirm

Caption: Experimental workflow for H-(Phe)5-OH characterization.

fragmentation_pathway cluster_peptide H-(Phe)5-OH Precursor Ion [M+H]+ cluster_fragments Fragment Ions peptide H-Phe-Phe-Phe-Phe-Phe-OH b_ions b-ions (N-terminus) peptide->b_ions CID y_ions y-ions (C-terminus) peptide->y_ions CID

Caption: Fragmentation of H-(Phe)5-OH into b- and y-ions.

Conclusion

This application note provides a straightforward and reliable protocol for the characterization of the pentapeptide H-(Phe)5-OH using ESI-MS and MS/MS. The detailed methodology for sample preparation and mass spectrometry analysis, along with the expected data, offers a comprehensive guide for researchers. The presented workflow ensures accurate determination of the molecular weight and confirmation of the primary amino acid sequence, which are critical quality attributes for synthetic peptides used in research and development.

References

Application Notes and Protocols for the Structural Analysis of Pentaphenylalanine using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Pentaphenylalanine (F5) is a homo-oligopeptide composed of five phenylalanine residues. Like other phenylalanine homopeptides, it exhibits a strong propensity for self-assembly into various nanostructures, a process driven by π-stacking interactions between the aromatic side chains.[1][2] Understanding the three-dimensional structure and conformational dynamics of pentaphenylalanine in solution is crucial for controlling its self-assembly and designing novel biomaterials. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the atomic-level structure and dynamics of peptides in solution.[3][4]

These application notes provide a comprehensive guide to the structural analysis of pentaphenylalanine using a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments. Detailed protocols for sample preparation, data acquisition, and spectral analysis are presented, along with expected chemical shift values to facilitate structural interpretation.

Predicted NMR Data for Pentaphenylalanine

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for the internal and terminal residues of pentaphenylalanine. These values are estimated based on typical chemical shifts for phenylalanine residues in peptides and may vary depending on the solvent, pH, temperature, and conformational state of the peptide.[5][6][7][8][9][10][11][12]

Table 1: Predicted ¹H NMR Chemical Shifts for Pentaphenylalanine (in DMSO-d₆, 500 MHz)

Proton AssignmentMultiplicityPredicted Chemical Shift (δ, ppm)
Terminal Residues (Phe-1, Phe-5)
NH (Amide/Amine)t / br s~8.0 - 8.5
α-CHm~4.4 - 4.6
β-CH₂m~2.8 - 3.1
Aromatic (ortho, meta, para)m~7.2 - 7.4
Internal Residues (Phe-2, Phe-3, Phe-4)
NH (Amide)d~8.2 - 8.8
α-CHm~4.5 - 4.8
β-CH₂m~2.9 - 3.2
Aromatic (ortho, meta, para)m~7.2 - 7.4

Table 2: Predicted ¹³C NMR Chemical Shifts for Pentaphenylalanine (in DMSO-d₆, 125 MHz)

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
Terminal Residues (Phe-1, Phe-5)
C=O (Carbonyl)~172 - 174
α-C~54 - 56
β-C~37 - 39
Aromatic (ipso)~137 - 138
Aromatic (ortho, meta)~128 - 130
Aromatic (para)~126 - 127
Internal Residues (Phe-2, Phe-3, Phe-4)
C=O (Carbonyl)~171 - 173
α-C~55 - 57
β-C~38 - 40
Aromatic (ipso)~137 - 138
Aromatic (ortho, meta)~128 - 130
Aromatic (para)~126 - 127

Experimental Protocols

A systematic approach is essential for acquiring high-quality NMR data for structural analysis. The following protocols outline the key steps from sample preparation to the acquisition of various NMR experiments.

Sample Preparation

Proper sample preparation is critical for obtaining high-resolution NMR spectra.

  • Materials:

    • Pentaphenylalanine (1-5 mg for ¹H NMR, 10-20 mg for ¹³C-based experiments)

    • Deuterated solvent (e.g., DMSO-d₆, Methanol-d₄, or a mixture with H₂O/D₂O to observe exchangeable protons)

    • High-quality 5 mm NMR tubes

    • Vortex mixer

    • Ultrasonic bath (optional)

  • Procedure:

    • Weighing the Sample: Accurately weigh the desired amount of pentaphenylalanine.

    • Solvent Selection: Choose a deuterated solvent in which the peptide is fully soluble. DMSO-d₆ is often a good choice for peptides as it can help to break up aggregates and solubilize the sample. The choice of solvent can influence the chemical shifts of labile protons (e.g., -NH).

    • Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial containing the sample.

    • Homogenization: Vortex the sample until the peptide is completely dissolved. Gentle sonication can be used to aid dissolution if necessary.

    • Transfer: Carefully transfer the solution into a clean 5 mm NMR tube.

NMR Data Acquisition

The following are general parameters for acquiring a suite of NMR spectra on a high-field NMR spectrometer (e.g., 500 MHz or higher). These parameters may need to be optimized based on the specific instrument, probe, and sample concentration.

  • Purpose: To observe all proton signals and assess sample purity and concentration.

  • Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Number of Scans: 16 to 64 scans.

  • Spectral Width: Approximately 12-16 ppm.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-5 seconds.

  • Purpose: To observe all carbon signals.

  • Pulse Program: Standard proton-decoupled pulse program (e.g., 'zgpg30' on Bruker instruments).

  • Number of Scans: 1024 to 4096 scans or more, due to the low natural abundance of ¹³C.

  • Spectral Width: Approximately 200-220 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Purpose: To identify scalar-coupled protons, typically those separated by 2-3 bonds. This is crucial for assigning protons within each amino acid residue.

  • Pulse Program: Standard COSY with gradient selection (e.g., 'cosygpmf' on Bruker instruments).

  • Number of Scans per Increment: 2 to 8.

  • Number of Increments (in F1): 256 to 512.

  • Spectral Width (in F2 and F1): Same as the 1D ¹H spectrum.

  • Relaxation Delay: 1.5-2 seconds.

  • Purpose: To correlate protons with their directly attached carbons. This experiment is essential for assigning carbon resonances.

  • Pulse Program: Edited HSQC with gradient selection (e.g., 'hsqcedetgpsisp2.3' on Bruker instruments) to differentiate CH/CH₃ (positive) from CH₂ (negative) signals.[13]

  • Number of Scans per Increment: 4 to 16.

  • Number of Increments (in F1): 128 to 256.

  • Spectral Width (F2 - ¹H): Same as the 1D ¹H spectrum.

  • Spectral Width (F1 - ¹³C): Appropriate range to cover all expected carbon signals (e.g., 10-180 ppm).

  • Relaxation Delay: 1.5-2 seconds.

  • Purpose: To identify long-range (2-3 bond) correlations between protons and carbons. This is critical for sequencing the peptide by connecting adjacent amino acid residues through the peptide bond.

  • Pulse Program: Standard HMBC with gradient selection (e.g., 'hmbcgplpndqf' on Bruker instruments).[13]

  • Number of Scans per Increment: 8 to 32.

  • Number of Increments (in F1): 256 to 512.

  • Spectral Width (F2 - ¹H): Same as the 1D ¹H spectrum.

  • Spectral Width (F1 - ¹³C): Same as the 1D ¹³C spectrum.

  • Relaxation Delay: 1.5-2 seconds.

  • Long-range J(C,H) Coupling Constant: Optimized for an average of 8 Hz.

  • Purpose: To identify protons that are close in space (< 5 Å), irrespective of their through-bond connectivity.[14] This is the primary experiment for determining the 3D structure and conformation of the peptide.[15]

  • Pulse Program: Standard NOESY with gradient selection and water suppression (e.g., 'noesygpph' on Bruker instruments).

  • Number of Scans per Increment: 8 to 32.

  • Number of Increments (in F1): 256 to 512.

  • Spectral Width (in F2 and F1): Same as the 1D ¹H spectrum.

  • Relaxation Delay: 1.5-2 seconds.

  • Mixing Time: 100-300 ms (B15284909) (this may need to be optimized).

Data Analysis and Structural Elucidation Workflow

The process of determining the structure of pentaphenylalanine from the acquired NMR data follows a logical progression.

  • 1D Spectral Analysis: The 1D ¹H and ¹³C spectra provide the initial overview of the number and types of protons and carbons present.

  • Residue-wise Assignment (COSY & HSQC): The COSY spectrum is used to trace the spin systems of each phenylalanine residue (connecting the NH, α-CH, and β-CH₂ protons). The HSQC spectrum then allows for the assignment of the corresponding α-C and β-C carbons.

  • Sequential Assignment (HMBC & NOESY): The HMBC spectrum reveals correlations between the α-CH of one residue and the carbonyl carbon (C=O) of the preceding residue, and between the NH proton of one residue and the carbonyl carbon of its own residue, which helps in confirming the peptide sequence. NOESY data provides sequential connectivity information through correlations between the α-CH of one residue (i) and the NH proton of the next residue (i+1).

  • Structural Restraints (NOESY): The intensities of the NOESY cross-peaks are proportional to the inverse sixth power of the distance between the protons. These cross-peaks are converted into distance restraints.

  • Structure Calculation: The collected distance restraints, along with standard bond lengths and angles, are used in molecular dynamics and simulated annealing calculations to generate a family of 3D structures consistent with the experimental data.[3]

Visualizations

Experimental_Workflow cluster_SamplePrep Sample Preparation cluster_DataAcquisition NMR Data Acquisition cluster_DataAnalysis Data Analysis & Structure Calculation Sample Pentaphenylalanine Sample Solvent Deuterated Solvent Sample->Solvent NMR_Tube NMR Tube Preparation Solvent->NMR_Tube NMR_Spec High-Field NMR Spectrometer NMR_Tube->NMR_Spec OneD_NMR 1D NMR (¹H, ¹³C) NMR_Spec->OneD_NMR TwoD_NMR 2D NMR (COSY, HSQC, HMBC, NOESY) NMR_Spec->TwoD_NMR Processing Spectral Processing & Peak Picking OneD_NMR->Processing TwoD_NMR->Processing Assignment Resonance Assignment Processing->Assignment Restraints NOE Restraint Generation Assignment->Restraints Calculation 3D Structure Calculation Restraints->Calculation Structure Final 3D Structure Ensemble Calculation->Structure

Caption: Experimental workflow for pentaphenylalanine structural analysis.

Structural_Analysis_Logic cluster_1D 1D NMR cluster_2D_ThroughBond 2D Through-Bond Correlation cluster_2D_ThroughSpace 2D Through-Space Correlation cluster_Structure Structural Information H1 ¹H Spectrum (Proton Signals) COSY COSY (¹H-¹H Connectivity) H1->COSY HSQC HSQC (¹H-¹³C Direct Correlation) H1->HSQC HMBC HMBC (¹H-¹³C Long-Range Correlation) H1->HMBC C13 ¹³C Spectrum (Carbon Signals) C13->HSQC C13->HMBC Residue_Assignment Intra-residue Assignments COSY->Residue_Assignment HSQC->Residue_Assignment Sequence_Assignment Sequential Assignments HMBC->Sequence_Assignment NOESY NOESY (Proton Proximity < 5Å) NOESY->Sequence_Assignment Tertiary_Structure 3D Conformation NOESY->Tertiary_Structure

Caption: Logical relationships in NMR-based structural analysis.

References

Application Notes and Protocols for Hydrogel Formation from H-Phe-Phe-Phe-Phe-Phe-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Self-assembling peptides have emerged as a promising class of biomaterials for a variety of biomedical applications, including drug delivery, tissue engineering, and 3D cell culture. Among these, short peptides rich in phenylalanine are of particular interest due to their inherent ability to form well-ordered nanostructures and hydrogels. The self-assembly is primarily driven by a combination of non-covalent interactions, including π-π stacking of the aromatic phenylalanine residues and hydrogen bonding, which lead to the formation of β-sheet-rich nanofibers. These fibers entangle to create a three-dimensional network that can entrap large volumes of water, resulting in a hydrogel.

This document provides a detailed guide to the creation and characterization of hydrogels from the pentapeptide H-Phe-Phe-Phe-Phe-Phe-OH (F5). While the F5 peptide is a model system, the principles and protocols described herein are broadly applicable to other self-assembling peptide systems.

Mechanism of Gelation

The formation of a hydrogel from the F5 peptide is a spontaneous self-assembly process. The key driving forces are:

  • π-π Stacking: The aromatic phenyl rings of the phenylalanine residues stack on top of each other, creating strong, non-covalent interactions that stabilize the peptide assemblies.

  • Hydrogen Bonding: The amide bonds in the peptide backbone form hydrogen bonds, leading to the formation of stable secondary structures, predominantly β-sheets.

  • Hydrophobic Interactions: The hydrophobic nature of the phenylalanine side chains also contributes to the aggregation of the peptides in an aqueous environment.

These interactions lead to the formation of nanofibers, which then entangle to form a porous, three-dimensional network that constitutes the hydrogel. The properties of the resulting hydrogel can be tuned by controlling factors such as peptide concentration, pH, and ionic strength.

Experimental Protocols

Peptide Synthesis and Purification

The this compound peptide can be synthesized using standard solid-phase peptide synthesis (SPPS) with Fmoc chemistry.

Protocol:

  • Resin Preparation: Start with a pre-loaded Fmoc-Phe-Wang resin.

  • Fmoc Deprotection: Treat the resin with 20% piperidine (B6355638) in dimethylformamide (DMF) to remove the Fmoc protecting group from the N-terminus of the amino acid.

  • Amino Acid Coupling: Add the next Fmoc-protected phenylalanine residue along with a coupling agent (e.g., HBTU, HATU) and a base (e.g., DIPEA) to the resin. Allow the reaction to proceed for 2 hours.

  • Repeat: Repeat the deprotection and coupling steps for the remaining phenylalanine residues.

  • Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane).

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Lyophilization: Lyophilize the purified peptide to obtain a white powder.

  • Characterization: Confirm the identity and purity of the peptide using mass spectrometry and analytical HPLC.

Hydrogel Formation

Hydrogelation of the F5 peptide can be induced by a pH switch method.

Protocol:

  • Peptide Stock Solution: Dissolve the lyophilized F5 peptide in a minimal amount of a suitable organic solvent like dimethyl sulfoxide (B87167) (DMSO) or by adjusting the pH to a basic value (e.g., pH 10-11 with NaOH) to ensure complete dissolution.

  • Hydrogel Formation: To induce gelation, adjust the pH of the peptide solution to neutral (pH 7.4) by adding a buffer solution (e.g., phosphate-buffered saline, PBS) or a small amount of acid (e.g., HCl). The final peptide concentration should be in the range of 1-5 mg/mL.

  • Incubation: Allow the solution to stand at room temperature. Gelation should occur within a few minutes to several hours, depending on the concentration and final pH. The formation of a stable hydrogel can be confirmed by inverting the vial.

Characterization of the Hydrogel

TEM is used to visualize the nanofibrous structure of the hydrogel.

Protocol:

  • Sample Preparation: Place a small volume of the peptide solution (before gelation) or a diluted hydrogel sample onto a carbon-coated copper grid.

  • Staining: Stain the sample with a heavy metal stain, such as 2% uranyl acetate (B1210297) or phosphotungstic acid, for 1-2 minutes.

  • Drying: Remove the excess stain with filter paper and allow the grid to air-dry completely.

  • Imaging: Image the grid using a transmission electron microscope.

Rheological measurements are performed to determine the mechanical properties of the hydrogel.

Protocol:

  • Sample Loading: Carefully load the hydrogel onto the plate of a rheometer, ensuring no air bubbles are trapped.

  • Strain Sweep: Perform a strain sweep at a constant frequency (e.g., 1 Hz) to determine the linear viscoelastic region (LVER).

  • Frequency Sweep: Perform a frequency sweep at a constant strain within the LVER to measure the storage modulus (G') and loss modulus (G''). A stable hydrogel will have a G' value significantly higher than the G'' value.

CD spectroscopy is used to determine the secondary structure of the peptide assemblies in the hydrogel.

Protocol:

  • Sample Preparation: Prepare a dilute solution of the peptide in the same buffer used for hydrogel formation.

  • Measurement: Record the CD spectrum of the solution from 190 to 260 nm. A characteristic minimum around 218 nm is indicative of β-sheet formation.

Drug Loading and Release

The porous nature of the F5 hydrogel makes it an excellent candidate for a drug delivery vehicle.

Protocol for Drug Loading:

  • Dissolve Drug: Dissolve the desired drug in the peptide solution before inducing gelation.

  • Induce Gelation: Follow the hydrogel formation protocol as described above. The drug will be physically entrapped within the hydrogel matrix.

Protocol for In Vitro Drug Release:

  • Hydrogel Preparation: Prepare the drug-loaded hydrogel in a vial.

  • Release Medium: Add a known volume of release medium (e.g., PBS) on top of the hydrogel.

  • Incubation: Incubate the vial at 37°C with gentle shaking.

  • Sampling: At predetermined time points, withdraw a small aliquot of the release medium and replace it with fresh medium.

  • Quantification: Quantify the concentration of the released drug in the aliquots using a suitable analytical method (e.g., UV-Vis spectroscopy, HPLC).

Cell Viability Assay

To assess the biocompatibility of the F5 hydrogel, a cell viability assay can be performed.

Protocol:

  • Cell Encapsulation: Resuspend cultured cells in the peptide solution before gelation.

  • 3D Cell Culture: Induce gelation to encapsulate the cells within the hydrogel matrix. Culture the cell-laden hydrogels in a suitable cell culture medium.

  • Live/Dead Staining: After a desired incubation period (e.g., 24, 48, 72 hours), stain the cells with a live/dead viability/cytotoxicity kit (e.g., using Calcein AM for live cells and Ethidium Homodimer-1 for dead cells).

  • Imaging: Visualize the stained cells using a fluorescence microscope. The ratio of live to dead cells can be quantified to determine the biocompatibility of the hydrogel.

Data Presentation

ParameterMethodTypical Values for Phenylalanine-based Hydrogels
Morphology TEMFibrillar network with fiber diameters of 10-50 nm
Mechanical Strength RheologyStorage modulus (G') > Loss modulus (G''), G' ~ 100 - 10,000 Pa
Secondary Structure CD Spectroscopyβ-sheet conformation (minimum at ~218 nm)
Drug Release HPLC/UV-VisSustained release over hours to days
Biocompatibility Live/Dead AssayHigh cell viability (>90%)

Visualizations

experimental_workflow cluster_synthesis Peptide Synthesis & Purification cluster_gelation Hydrogel Formation cluster_characterization Characterization cluster_application Application s1 Solid-Phase Peptide Synthesis (SPPS) s2 Cleavage & Deprotection s1->s2 s3 RP-HPLC Purification s2->s3 s4 Lyophilization s3->s4 g1 Dissolve Peptide s4->g1 g2 pH Adjustment g1->g2 g3 Incubation & Gelation g2->g3 c1 TEM (Morphology) g3->c1 c2 Rheology (Mechanical Properties) g3->c2 c3 CD Spectroscopy (Secondary Structure) g3->c3 a1 Drug Loading g3->a1 a3 Cell Viability Assay g3->a3 a2 In Vitro Drug Release a1->a2

Experimental workflow for F5 hydrogel creation and analysis.

drug_release_workflow dr1 Prepare Drug-Loaded Hydrogel dr2 Add Release Medium (e.g., PBS) dr1->dr2 dr3 Incubate at 37°C dr2->dr3 dr4 Collect Aliquots at Time Points dr3->dr4 dr5 Quantify Drug Concentration (HPLC/UV-Vis) dr4->dr5 dr6 Plot Release Profile dr5->dr6

Workflow for in vitro drug release study.

signaling_pathway cluster_hydrogel F5 Hydrogel Drug Delivery System cluster_cell Cancer Cell hydrogel Hydrogel with Encapsulated Anticancer Drug (e.g., Doxorubicin) drug_release Sustained Drug Release hydrogel->drug_release Diffusion cell_membrane Cell Membrane drug_release->cell_membrane Cellular Uptake dna_damage DNA Intercalation & Topoisomerase II Inhibition cell_membrane->dna_damage apoptosis Apoptosis dna_damage->apoptosis

Hypothetical signaling pathway for an anticancer drug delivered by F5 hydrogel.

Application Notes and Protocols: H-(Phe)5-OH in Targeted Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

H-(Phe)5-OH, a pentapeptide composed of five repeating phenylalanine units, represents a promising building block for the development of novel targeted drug delivery systems. Capitalizing on the inherent self-assembling properties of phenylalanine residues, this oligopeptide can form well-defined nanostructures capable of encapsulating a variety of therapeutic agents. The aromatic side chains of phenylalanine drive the self-assembly process through π-π stacking and hydrophobic interactions, leading to the formation of stable nanoparticles, nanotubes, or hydrogels in aqueous environments. These peptide-based nanocarriers offer several advantages, including biocompatibility, biodegradability, and the potential for surface modification to achieve targeted drug delivery to specific cells or tissues. This document provides a detailed overview of the applications of H-(Phe)5-OH in drug delivery, including quantitative data from related oligo-phenylalanine systems, comprehensive experimental protocols, and visualizations of key processes.

Note: Direct quantitative data and specific protocols for H-(Phe)5-OH are limited in the current scientific literature. Therefore, the following sections include data and adapted protocols from studies on closely related oligo-phenylalanine systems, such as diphenylalanine (H-(Phe)2-OH) and triphenylalanine (H-(Phe)3-OH), which are expected to exhibit similar physicochemical and biological behaviors.

Physicochemical Properties and Self-Assembly

The self-assembly of H-(Phe)5-OH into nanostructures is a spontaneous process governed by non-covalent interactions. The resulting morphology can be influenced by factors such as peptide concentration, pH, solvent polarity, and temperature. The hydrophobic nature of the phenylalanine side chains is the primary driver for the formation of a core that can accommodate hydrophobic drug molecules, while the peptide backbone provides a hydrophilic surface, rendering the nanoparticles dispersible in aqueous media.

Quantitative Data on Oligo-Phenylalanine-Based Nanoparticles

The following tables summarize key quantitative parameters for drug delivery systems based on the self-assembly of phenylalanine oligopeptides. This data, derived from studies on related compounds, provides a benchmark for the expected performance of H-(Phe)5-OH-based systems.

Table 1: Nanoparticle Characterization

Peptide SystemDrug ModelParticle Size (nm)Zeta Potential (mV)Polydispersity Index (PDI)Reference
H-(Phe)2-OHDoxorubicin150 - 250-25 to -35< 0.2Adapted from[1][2]
Fmoc-(Phe)2-OHDoxorubicin100 - 200-30 to -40< 0.15Adapted from[3]
H-(Phe)3-OHCurcumin200 - 300-20 to -30< 0.25Adapted from[4][5]

Table 2: Drug Loading and Encapsulation Efficiency

Peptide SystemDrug ModelDrug Loading Capacity (%)Encapsulation Efficiency (%)Reference
H-(Phe)2-OHDoxorubicin5 - 1060 - 80Adapted from[1][2]
Fmoc-(Phe)2-OHPaclitaxel8 - 1570 - 90Adapted from[3]
H-(Phe)3-OHCurcumin3 - 850 - 70Adapted from[4][5]

Table 3: In Vitro Drug Release

Peptide SystemDrug ModelRelease ConditionsCumulative Release (%) after 48hRelease KineticsReference
H-(Phe)2-OHDoxorubicinPBS, pH 7.4, 37°C30 - 40Sustained, Fickian diffusionAdapted from[6]
H-(Phe)2-OHDoxorubicinAcetate (B1210297) Buffer, pH 5.0, 37°C50 - 60Accelerated, pH-responsiveAdapted from[6]
Fmoc-(Phe)2-OHPaclitaxelPBS, pH 7.4, 37°C25 - 35Sustained, Higuchi modelAdapted from[3]

Experimental Protocols

This section provides detailed protocols for the synthesis, characterization, and evaluation of H-(Phe)5-OH-based drug delivery systems. These are generalized methods that can be adapted and optimized for specific drugs and applications.

Protocol 1: Synthesis of H-(Phe)5-OH Nanoparticles via Self-Assembly

Objective: To prepare drug-loaded H-(Phe)5-OH nanoparticles through a solvent-shifting self-assembly method.

Materials:

  • H-(Phe)5-OH peptide

  • Hydrophobic drug (e.g., Doxorubicin, Paclitaxel, Curcumin)

  • Organic solvent (e.g., Dimethyl sulfoxide (B87167) (DMSO), 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP))

  • Aqueous buffer (e.g., Phosphate-buffered saline (PBS), pH 7.4)

  • Magnetic stirrer

  • Dialysis membrane (MWCO 3.5 kDa)

Procedure:

  • Peptide and Drug Dissolution: Dissolve H-(Phe)5-OH and the hydrophobic drug in a minimal amount of organic solvent. The typical concentration of the peptide is 1-5 mg/mL. The drug-to-peptide ratio can be varied (e.g., 1:5, 1:10 w/w) to optimize drug loading.

  • Self-Assembly Induction: While stirring vigorously, slowly add the organic solution dropwise into the aqueous buffer. The volume ratio of the aqueous phase to the organic phase should be at least 10:1 to ensure efficient precipitation and self-assembly of the peptide.

  • Nanoparticle Formation: The solution will become turbid, indicating the formation of nanoparticles. Continue stirring for 2-4 hours at room temperature to allow for the stabilization of the nanostructures.

  • Purification: Transfer the nanoparticle suspension to a dialysis membrane and dialyze against the aqueous buffer for 24-48 hours to remove the organic solvent and any unencapsulated drug. Change the buffer every 4-6 hours.

  • Storage: The purified nanoparticle suspension can be stored at 4°C for short-term use or lyophilized for long-term storage.

Protocol 2: Characterization of H-(Phe)5-OH Nanoparticles

Objective: To determine the physicochemical properties of the prepared nanoparticles.

2.1 Particle Size, Polydispersity Index (PDI), and Zeta Potential:

  • Technique: Dynamic Light Scattering (DLS)

  • Procedure:

    • Dilute the nanoparticle suspension in the aqueous buffer to an appropriate concentration.

    • Measure the hydrodynamic diameter (particle size), PDI, and zeta potential using a DLS instrument.

    • Perform measurements in triplicate and report the average values with standard deviation.

2.2 Morphology:

  • Technique: Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM)

  • Procedure:

    • Place a drop of the diluted nanoparticle suspension onto a carbon-coated copper grid (for TEM) or an aluminum stub (for SEM).

    • Allow the sample to air-dry or use a negative staining agent (e.g., uranyl acetate) for better contrast in TEM.

    • For SEM, sputter-coat the dried sample with a thin layer of gold or palladium.

    • Image the nanoparticles to observe their shape and surface morphology.

2.3 Drug Loading Capacity (DLC) and Encapsulation Efficiency (EE):

  • Technique: High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometry

  • Procedure:

    • Indirect Method (for EE): After nanoparticle synthesis and before dialysis, centrifuge the suspension to pellet the nanoparticles. Measure the concentration of the free drug in the supernatant using a pre-established calibration curve.

      • EE (%) = [(Total Drug - Free Drug) / Total Drug] x 100

    • Direct Method (for DLC): Lyophilize a known amount of the purified nanoparticle suspension. Dissolve the lyophilized powder in an organic solvent to disrupt the nanoparticles and release the encapsulated drug. Measure the drug concentration.

      • DLC (%) = (Weight of Drug in Nanoparticles / Total Weight of Nanoparticles) x 100

Protocol 3: In Vitro Drug Release Study

Objective: To evaluate the release profile of the encapsulated drug from the H-(Phe)5-OH nanoparticles.

Materials:

  • Drug-loaded nanoparticle suspension

  • Release media (e.g., PBS at pH 7.4 and acetate buffer at pH 5.0 to simulate physiological and endosomal conditions, respectively)

  • Dialysis membrane (MWCO corresponding to the drug's molecular weight)

  • Shaking incubator or water bath

Procedure:

  • Resuspend a known amount of drug-loaded nanoparticles in the release medium.

  • Transfer the suspension into a dialysis bag and seal it.

  • Place the dialysis bag in a larger container with a known volume of the release medium.

  • Incubate at 37°C with gentle shaking.

  • At predetermined time points (e.g., 0, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a small aliquot of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.

  • Quantify the concentration of the released drug in the collected aliquots using HPLC or UV-Vis spectrophotometry.

  • Plot the cumulative percentage of drug released versus time.

Protocol 4: In Vitro Cellular Uptake and Cytotoxicity

Objective: To assess the cellular internalization and biocompatibility of the H-(Phe)5-OH nanoparticles.

4.1 Cellular Uptake:

  • Technique: Confocal Laser Scanning Microscopy (CLSM) or Flow Cytometry

  • Procedure:

    • Encapsulate a fluorescent dye (e.g., Coumarin-6) or use a fluorescently labeled drug within the nanoparticles.

    • Seed target cells (e.g., cancer cell line) in appropriate culture plates and allow them to adhere overnight.

    • Incubate the cells with the fluorescently labeled nanoparticles for different time intervals (e.g., 1, 4, 12 hours).

    • Wash the cells with PBS to remove non-internalized nanoparticles.

    • For CLSM, fix the cells, stain the nuclei with DAPI, and visualize the intracellular localization of the nanoparticles.

    • For flow cytometry, detach the cells and analyze the fluorescence intensity to quantify the cellular uptake.

4.2 Cytotoxicity:

  • Technique: MTT Assay or similar cell viability assays

  • Procedure:

    • Seed cells in a 96-well plate and allow them to attach.

    • Treat the cells with different concentrations of empty nanoparticles, free drug, and drug-loaded nanoparticles for 24, 48, or 72 hours.

    • Add MTT reagent to each well and incubate for 4 hours.

    • Add a solubilizing agent (e.g., DMSO) to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the cell viability as a percentage of the untreated control cells.

Visualizations

Signaling Pathways and Experimental Workflows

experimental_workflow cluster_synthesis Nanoparticle Synthesis & Drug Loading cluster_characterization Physicochemical Characterization cluster_evaluation In Vitro & In Vivo Evaluation peptide H-(Phe)5-OH mix Mixing & Self-Assembly peptide->mix drug Hydrophobic Drug drug->mix solvent Organic Solvent solvent->mix buffer Aqueous Buffer buffer->mix dialysis Dialysis (Purification) mix->dialysis dls DLS (Size, PDI, Zeta) dialysis->dls tem TEM/SEM (Morphology) dialysis->tem hplc HPLC/UV-Vis (DLC, EE) dialysis->hplc release In Vitro Drug Release dialysis->release uptake Cellular Uptake dialysis->uptake toxicity Cytotoxicity dialysis->toxicity efficacy Therapeutic Efficacy uptake->efficacy biodistribution In Vivo Biodistribution toxicity->biodistribution biodistribution->efficacy

Caption: Experimental workflow for the development of H-(Phe)5-OH drug delivery systems.

cellular_uptake_pathway cluster_endocytosis Endocytosis np H-(Phe)5-OH Nanoparticle cell Target Cell Membrane np->cell clathrin Clathrin-mediated cell->clathrin Receptor Interaction caveolae Caveolae-mediated cell->caveolae macropino Macropinocytosis cell->macropino endosome Endosome clathrin->endosome caveolae->endosome macropino->endosome lysosome Lysosome (pH drop) endosome->lysosome release Drug Release lysosome->release Acidic pH Trigger cytoplasm Cytoplasm release->cytoplasm

Caption: Putative cellular uptake pathway of H-(Phe)5-OH nanoparticles.

logical_relationship cluster_properties Peptide Properties cluster_assembly Self-Assembly cluster_nanostructure Nanostructure Formation cluster_application Drug Delivery Application hydrophobicity Hydrophobicity (Phenylalanine Side Chains) self_assembly Spontaneous Self-Assembly in Aqueous Environment hydrophobicity->self_assembly pi_stacking π-π Stacking (Aromatic Rings) pi_stacking->self_assembly h_bonding Hydrogen Bonding (Peptide Backbone) h_bonding->self_assembly nanoparticles Nanoparticles self_assembly->nanoparticles drug_encapsulation Drug Encapsulation nanoparticles->drug_encapsulation controlled_release Controlled Release drug_encapsulation->controlled_release targeted_delivery Targeted Delivery controlled_release->targeted_delivery

Caption: Logical relationship from peptide properties to drug delivery applications.

References

Application Notes and Protocols for the Functionalization of Self-Assembling Peptide Nanostructures

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Self-assembling peptides (SAPs) represent a class of biomaterials with remarkable potential in drug delivery, tissue engineering, and regenerative medicine. These peptides are designed to spontaneously organize into well-defined nanostructures, such as nanofibers, nanotubes, and hydrogels, mimicking the native extracellular matrix (ECM). The true power of these platforms lies in their functionalization—the incorporation of bioactive motifs that can direct cellular behavior and elicit specific therapeutic responses. This document provides a detailed overview of the applications, experimental protocols, and underlying signaling pathways associated with the functionalization of self-assembling peptide nanostructures.

Applications of Functionalized Self-Assembling Peptide Nanostructures

The versatility of SAPs allows for their application in a wide range of biomedical fields by functionalizing them with specific peptide sequences that can trigger desired cellular responses.

  • Tissue Engineering and Regenerative Medicine:

    • Bone Regeneration: SAPs functionalized with the collagen-mimetic motif GFOGER have been shown to promote osteogenic differentiation of mesenchymal stem cells (MSCs) and enhance bone repair.[1][2][3] These scaffolds provide a biomimetic niche that supports cell adhesion, proliferation, and mineralization.[4]

    • Neural Tissue Engineering: The laminin-derived motifs IKVAV (Ile-Lys-Val-Ala-Val) and YIGSR (Tyr-Ile-Gly-Ser-Arg) are widely used to promote neural stem cell (NSC) adhesion, proliferation, and differentiation into neurons.[5][6] Functionalized hydrogels can guide neurite outgrowth and support the formation of neural networks.[7][8][9][10]

    • Cartilage Repair: SAPs presenting the RGD (Arg-Gly-Asp) sequence, found in fibronectin, can enhance the chondrogenic differentiation of MSCs, making them promising for cartilage regeneration.[3]

  • Drug Delivery:

    • Targeted Cancer Therapy: RGD-functionalized nanostructures can selectively target tumors that overexpress integrin receptors on their surface, thereby increasing the local concentration of chemotherapeutic agents and reducing systemic toxicity.

    • Controlled Release: The hydrogel-forming ability of many SAPs allows for the encapsulation and sustained release of therapeutic molecules, from small drugs to large proteins.[11]

  • Cell Adhesion and Culture:

    • 3D Cell Culture: Functionalized SAP hydrogels provide a three-dimensional (3D) environment that more closely mimics the in vivo setting compared to traditional 2D culture, enabling more physiologically relevant studies of cell behavior.[11][12]

    • Enhanced Cell Attachment: The incorporation of adhesion motifs like RGD significantly improves the attachment and spreading of various cell types on synthetic biomaterials.[13][14][15]

Quantitative Data on Cellular Responses

The choice of functional motif and its presentation on the nanostructure significantly impact cellular responses. The following tables summarize quantitative data from various studies.

Functional MotifPeptide SystemCell TypeKey FindingReference
RGD Fmoc-RGD tripeptide hydrogelBovine FibroblastsSupported cell adhesion and spreading, whereas the scrambled Fmoc-GRD sequence did not.
RGD vs. RDG Polynorbornene Thin FilmsHuman Umbilical Vein Endothelial Cells (HUVECs)Polymers with RGD showed excellent cell adhesion, while the scrambled RDG control did not.[12]
Cyclic RGD vs. Linear RGD Polynorbornene Thin FilmsHuman Umbilical Vein Endothelial Cells (HUVECs)Cyclic RGD maintained cell adhesion at a 100-fold lower concentration than linear RGD.[12]
RGD vs. GFOGER PEG HydrogelsHuman Mesenchymal Stem Cells (hMSCs)GFOGER-modified hydrogels showed higher cell proliferation and better chondrogenic differentiation compared to RGD-modified hydrogels.[3]
Functional MotifPeptide System/ConcentrationCell TypeKey FindingReference
IKVAV IKVAV-functionalized hydrogelMurine Embryonic Stem Cells (mESCs)An optimal IKVAV concentration of 570 µM resulted in significantly longer neurite extensions (average length of ~38 µm) after 3 days of neural differentiation.[7]
IKVAV and YIGSR Fmoc-IKVAV and Fmoc-YIGSR hydrogelsC6 Glial and SH-SY5Y Neuroblastoma cellsFmoc-YIGSR hydrogels promoted greater cell growth and healthier morphology compared to the more hydrophobic Fmoc-IKVAV hydrogels.[5]
IKVAV and RGD Phospholipid bilayersAdult Hippocampal Neural Stem Cells (NSCs)RGD-functionalized surfaces supported NSC adhesion and proliferation, while previous studies showed IKVAV failed to do so on a different polymer surface.[16]

Experimental Protocols

This section provides detailed protocols for the synthesis, functionalization, and characterization of self-assembling peptide nanostructures, as well as for conducting cell-based assays.

Synthesis and Functionalization of Peptides

Protocol 1: Fmoc-Based Solid-Phase Peptide Synthesis (SPPS) of a Functionalized Peptide

This protocol describes the manual synthesis of a self-assembling peptide with a C-terminal bioactive motif (e.g., RGD) using Fmoc/tBu chemistry.[17][18][19][20][21]

  • Resin Selection and Swelling:

    • Choose a suitable resin based on the desired C-terminal group (e.g., Rink amide resin for a C-terminal amide).

    • Weigh the resin (e.g., for a 0.1 mmol scale) and place it in a reaction vessel.

    • Add N,N-dimethylformamide (DMF) to swell the resin for at least 30 minutes at room temperature.[18] Drain the DMF.

  • First Amino Acid Loading (if not pre-loaded):

    • Dissolve the first Fmoc-protected amino acid and an activating agent in DMF.

    • Add the solution to the resin and allow it to react for the recommended time.

    • Wash the resin thoroughly with DMF.

  • SPPS Cycle (Repeated for each amino acid):

    • Fmoc Deprotection: Add 20% piperidine (B6355638) in DMF to the resin and shake for 3-5 minutes. Drain. Repeat with a second 10-15 minute incubation.[21] This removes the Fmoc group, exposing the N-terminal amine. Wash the resin thoroughly with DMF.

    • Amino Acid Coupling:

      • In a separate vial, dissolve the next Fmoc-protected amino acid (3-5 equivalents).

      • Add a coupling agent (e.g., HBTU, 3 equivalents) and an activation base (e.g., DIPEA, 5 equivalents) in DMF.[17]

      • Add the activated amino acid solution to the resin and shake for 1-2 hours at room temperature.[21]

    • Washing: Wash the resin with DMF to remove excess reagents.

    • Kaiser Test: Perform a Kaiser test to confirm the completion of the coupling reaction (absence of free primary amines).[19]

  • Cleavage and Deprotection:

    • After the final SPPS cycle and N-terminal Fmoc removal, wash the resin with dichloromethane (B109758) (DCM).

    • Prepare a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (B1312306) (TIS)).[17] Caution: TFA is highly corrosive.

    • Add the cleavage cocktail to the resin and incubate for 2-3 hours at room temperature to cleave the peptide from the resin and remove side-chain protecting groups.

    • Filter the resin and collect the filtrate into cold diethyl ether to precipitate the crude peptide.

    • Centrifuge to pellet the peptide, wash with cold ether, and dry under vacuum.

  • Purification and Analysis:

    • Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile).

    • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity and purity of the peptide using mass spectrometry (e.g., LC-MS or MALDI-TOF).

Protocol 2: Covalent Functionalization using EDC/NHS Chemistry

This protocol describes the coupling of a bioactive peptide (containing a primary amine) to a self-assembling peptide that has a carboxylic acid group.[22][23][24][25][26]

  • Activation of Carboxylic Acid:

    • Dissolve the self-assembling peptide with the carboxylic acid group in an appropriate buffer (e.g., 50 mM MES, pH 6.0).

    • Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (e.g., 2 mM final concentration) and N-hydroxysulfosuccinimide (NHS) or sulfo-NHS (e.g., 5 mM final concentration).[24]

    • Incubate for 15 minutes at room temperature to form a stable NHS ester.[24]

  • Coupling to Amine-Containing Peptide:

    • Adjust the pH of the reaction mixture to 7.2-8.0 with a suitable buffer (e.g., PBS).

    • Add the bioactive peptide (with a free amine) to the activated self-assembling peptide solution.

    • Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching:

    • Add a quenching solution (e.g., hydroxylamine, glycine, or Tris) to a final concentration of 10-100 mM to deactivate any unreacted NHS esters.[22][23] Incubate for 30 minutes.

  • Purification:

    • Purify the functionalized peptide using dialysis or size-exclusion chromatography to remove unreacted peptides and byproducts.

Nanostructure Formation and Characterization

Protocol 3: Self-Assembly of Peptides into a Hydrogel

This protocol describes a common method for inducing the self-assembly of functionalized peptides into a hydrogel for 3D cell culture.[11][27][28]

  • Peptide Dissolution:

    • Accurately weigh the lyophilized functionalized peptide powder.

    • Dissolve the peptide in sterile, ultrapure water or a suitable buffer to create a stock solution (e.g., 1-2 wt%). This may require sonication or gentle heating.[27]

  • Inducing Self-Assembly:

    • pH Switch: Adjust the pH of the peptide solution to a point where the peptide is soluble (e.g., basic for acidic peptides). To induce gelation, add a neutral buffer or cell culture medium to bring the pH to physiological levels (pH ~7.4).[27]

    • Solvent Switch/Ionic Strength Change: Mix the peptide solution with cell culture medium or a salt solution (e.g., PBS). The ions in the medium will screen the charges on the peptide, reducing electrostatic repulsion and promoting self-assembly.[27][28]

    • Temperature Change: For some peptides, dissolving them at an elevated temperature followed by cooling to room or physiological temperature can induce gelation.[27]

  • Cell Encapsulation (for 3D culture):

    • Resuspend the desired cells in a small volume of cell culture medium.

    • Gently mix the cell suspension with the peptide solution just before inducing gelation.

    • Pipette the cell-peptide mixture into a culture plate and then add the gelation-inducing solution (e.g., more culture medium).

    • Allow the hydrogel to set (typically 15-60 minutes) at 37°C before adding more medium to cover the gel.

Protocol 4: Characterization by Transmission Electron Microscopy (TEM)

This protocol outlines the preparation of a sample of self-assembled peptide nanofibers for TEM imaging.[13]

  • Sample Preparation:

    • Prepare a dilute solution of the self-assembled peptide in ultrapure water.

    • Place a TEM grid (e.g., carbon-coated formvar) on a drop of the peptide solution for 1-5 minutes.

  • Washing:

    • Gently wash the grid by placing it on a drop of distilled water for 10-30 seconds. Repeat 2-3 times.

  • Negative Staining:

    • Place the grid on a drop of a negative stain solution (e.g., 2% uranyl acetate (B1210297) in water) for 10-60 seconds.[13] Caution: Uranyl acetate is radioactive and toxic.

    • Blot away the excess stain with filter paper.

  • Drying and Imaging:

    • Allow the grid to air dry completely.

    • Image the sample using a transmission electron microscope at an appropriate accelerating voltage.

Protocol 5: Characterization by Circular Dichroism (CD) Spectroscopy

This protocol is for analyzing the secondary structure (e.g., β-sheet content) of self-assembling peptides.

  • Sample Preparation:

    • Prepare a solution of the peptide in a suitable buffer (e.g., 10 mM phosphate (B84403) buffer, pH 7.4) at a known concentration (e.g., 0.1-1 mg/mL).

    • Prepare a matched buffer blank solution without the peptide.

  • Measurement:

    • Use a quartz cuvette with an appropriate path length (e.g., 0.1 or 1 mm).

    • Acquire a CD spectrum of the buffer blank in the far-UV region (e.g., 190-260 nm).

    • Rinse the cuvette and acquire the CD spectrum of the peptide solution using the same instrument settings.

  • Data Analysis:

    • Subtract the buffer spectrum from the peptide spectrum.

    • Convert the CD signal (in millidegrees) to mean residue ellipticity.

    • Analyze the spectrum for characteristic features of secondary structures (e.g., a minimum around 218 nm for β-sheets).

Cell-Based Assays

Protocol 6: Cell Adhesion Assay using Crystal Violet Staining

This quantitative assay measures the number of adherent cells on a peptide-functionalized surface.[13][14][15][29]

  • Surface Preparation:

    • Coat the wells of a 96-well plate with the functionalized peptide solution and control peptides. Incubate and then wash to remove non-adsorbed peptides.

    • Block the surfaces with a blocking buffer (e.g., 1% BSA in PBS) to prevent non-specific cell adhesion.

  • Cell Seeding:

    • Seed cells onto the coated wells at a defined density (e.g., 1 x 104 cells/well).

    • Incubate for a set period (e.g., 1-4 hours) at 37°C to allow for cell adhesion.

  • Washing and Fixation:

    • Gently wash the wells with PBS to remove non-adherent cells.

    • Fix the remaining adherent cells with 4% paraformaldehyde (PFA) for 15 minutes.[13]

  • Staining and Quantification:

    • Wash with PBS and stain the cells with 0.1% Crystal Violet solution for 10-20 minutes.[13]

    • Wash thoroughly with water to remove excess stain and allow the plate to dry.

    • Solubilize the stain by adding a solution like 1% SDS.[13][14]

    • Measure the absorbance at ~570-590 nm using a microplate reader. The absorbance is proportional to the number of adherent cells.[13][29]

Protocol 7: Live/Dead Viability Assay for 3D Hydrogel Cultures

This assay distinguishes between live and dead cells within a 3D hydrogel using fluorescent dyes.

  • Reagent Preparation:

    • Prepare a working solution containing Calcein AM (stains live cells green) and Ethidium Homodimer-1 (EthD-1) (stains dead cells red) in a suitable buffer (e.g., PBS or cell culture medium).

  • Staining:

    • Remove the culture medium from the hydrogel constructs.

    • Add the Live/Dead working solution to cover the hydrogels.

    • Incubate at 37°C for 30-60 minutes, protected from light.

  • Imaging:

    • Wash the hydrogels with PBS.

    • Image the constructs using a fluorescence or confocal microscope with appropriate filters for green (live) and red (dead) fluorescence.

Protocol 8: Quantification of Neurite Outgrowth

This protocol describes a method for quantifying neurite extension from neurons cultured on functionalized peptide scaffolds.[7][8][30]

  • Cell Culture and Immunostaining:

    • Culture neurons on the functionalized peptide hydrogels or surfaces for the desired time.

    • Fix the cells and perform immunofluorescence staining for a neuronal marker (e.g., βIII-tubulin) to visualize neurites and a nuclear stain (e.g., DAPI).

  • Image Acquisition:

    • Capture fluorescent images of the stained neurons using a microscope.

  • Image Analysis:

    • Use image analysis software (e.g., ImageJ/Fiji) to measure neurite length.

    • Trace the neurites from the cell body to their tip to determine the length of the longest neurite or the total neurite length per cell.

    • The number of neurites and branching points can also be quantified.

    • Average the measurements from a significant number of cells for each condition.

Signaling Pathways and Mechanisms

The bioactivity of functionalized peptide nanostructures stems from their ability to engage cell surface receptors and trigger intracellular signaling cascades.

Integrin-Mediated Adhesion via RGD Functionalization

The RGD sequence is recognized by a subset of integrin receptors, which are heterodimeric transmembrane proteins that link the ECM to the intracellular actin cytoskeleton.

  • Mechanism of Action:

    • Ligand Binding: RGD motifs presented on the nanofiber surface bind to the extracellular domain of integrin heterodimers (e.g., αvβ3, α5β1).[31]

    • Integrin Clustering and Activation: This binding induces a conformational change in the integrins and promotes their clustering into nascent adhesions.[32][33]

    • Focal Adhesion Formation: The clustering of integrins recruits various intracellular proteins, including talin, kindlin, and vinculin, to the cytoplasmic tails of the integrins. This assembly of proteins forms focal adhesions.[30][31]

    • Downstream Signaling: The formation of focal adhesions activates signaling kinases such as Focal Adhesion Kinase (FAK) and Src family kinases. This leads to a cascade of phosphorylation events that influence cell behavior.[31]

    • Cytoskeletal Linkage: Focal adhesions act as a bridge, linking the actin cytoskeleton to the peptide nanostructure, which is crucial for cell spreading, migration, and mechanotransduction.

Integrin_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space RGD_Nanofiber RGD-Functionalized Nanofiber Integrin Integrin Receptor (e.g., αvβ3) RGD_Nanofiber->Integrin Binding & Clustering Talin_Kindlin Talin, Kindlin Integrin->Talin_Kindlin Recruitment FAK Focal Adhesion Kinase (FAK) Talin_Kindlin->FAK Activation Actin Actin Cytoskeleton Talin_Kindlin->Actin Linkage Downstream Downstream Signaling (Cell Spreading, Migration, Survival) FAK->Downstream Phosphorylation Cascade

Integrin signaling pathway activation by RGD-functionalized nanofibers.
Wnt/β-Catenin Pathway Activation

The Wnt/β-catenin signaling pathway is crucial for embryonic development and adult tissue homeostasis, including stem cell proliferation and differentiation. Biomaterials can be functionalized with Wnt agonist peptides to locally activate this pathway.[34]

  • Mechanism of Action (in the presence of a Wnt agonist):

    • Receptor Binding: A Wnt agonist peptide functionalized on a nanostructure binds to a Frizzled (Fzd) receptor and its co-receptor LRP5/6 on the cell surface.[35][36][37]

    • Signalosome Formation: This binding event recruits the intracellular protein Dishevelled (Dvl) to the plasma membrane, leading to the formation of a "signalosome" complex.[37]

    • Inhibition of Destruction Complex: The formation of the signalosome inhibits the "destruction complex," which consists of Axin, APC, GSK-3β, and CK1α.[37]

    • β-Catenin Stabilization: In the absence of an active destruction complex, its primary target, β-catenin, is no longer phosphorylated and targeted for proteasomal degradation.

    • Nuclear Translocation: Stabilized β-catenin accumulates in the cytoplasm and translocates to the nucleus.

    • Gene Transcription: In the nucleus, β-catenin binds to TCF/LEF transcription factors, displacing the co-repressor Groucho and recruiting co-activators to initiate the transcription of Wnt target genes, which regulate processes like cell proliferation and differentiation.[35]

Wnt_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt_Peptide Wnt Agonist Peptide on Nanostructure Fzd_LRP Fzd/LRP5/6 Receptor Complex Wnt_Peptide->Fzd_LRP Binding Dvl Dishevelled (Dvl) Fzd_LRP->Dvl Recruitment Destruction_Complex Destruction Complex (Axin, APC, GSK-3β) Dvl->Destruction_Complex Inhibition Beta_Catenin_P β-Catenin-P Destruction_Complex->Beta_Catenin_P Phosphorylation Proteasome Proteasome Beta_Catenin_P->Proteasome Degradation Beta_Catenin β-Catenin Beta_Catenin->Beta_Catenin_P Phosphorylation TCF_LEF TCF/LEF Beta_Catenin->TCF_LEF Binding & Activation Target_Genes Target Gene Transcription TCF_LEF->Target_Genes Initiation

Wnt/β-catenin signaling activation by a functionalized nanostructure.

Conclusion

The functionalization of self-assembling peptide nanostructures offers a powerful and highly tunable platform for a myriad of biomedical applications. By selecting appropriate bioactive motifs and controlling their presentation, researchers can precisely direct cellular behavior to promote tissue regeneration, target diseased cells, and create more physiologically relevant in vitro models. The protocols and data presented herein provide a foundational guide for scientists and drug development professionals looking to harness the potential of these advanced biomaterials.

References

The Emerging Role of Pentaphenylalanine in Bionanotechnology: Applications and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Pentaphenylalanine (FFFFF), a self-assembling oligopeptide, is gaining traction in the field of bionanotechnology for its potential to form a variety of well-defined nanostructures. These structures, including nanotubes, nanospheres, and hydrogels, offer exciting possibilities for advanced drug delivery, regenerative medicine, and biosensing. The inherent biocompatibility and biodegradability of this peptide-based material make it a promising candidate for a range of biomedical applications. This document provides an overview of current and potential applications, alongside detailed protocols for the synthesis and characterization of pentaphenylalanine-based nanomaterials.

Applications in Bionanotechnology

The unique self-assembly properties of pentaphenylalanine, driven by aromatic stacking interactions and hydrogen bonding, allow for the formation of robust and versatile nanostructures. These structures serve as the foundation for its primary applications in bionanotechnology.

Drug Delivery Systems

Pentaphenylalanine nanostructures can encapsulate therapeutic agents, protecting them from degradation and enabling targeted or controlled release. The hydrophobic core of these assemblies is ideal for loading poorly water-soluble drugs. Furthermore, the peptide backbone can be modified to create stimuli-responsive systems, for instance, by incorporating pH-sensitive moieties that trigger drug release in the acidic tumor microenvironment. While specific data for pentaphenylalanine is emerging, related phenylalanine-based systems have shown promising results. For example, systems based on similar self-assembling peptides have demonstrated high encapsulation efficiencies and sustained release profiles.[1][2][3][4][5]

Table 1: Representative Drug Loading and Release Kinetics of Peptide-Based Nanoparticles

Nanoparticle SystemDrugDrug Loading (%)Encapsulation Efficiency (%)Release ProfileReference
Diphenylalanine-basedPaclitaxel~5-15>80Sustained release over 72hGeneric Example
Triphenylalanine-basedDoxorubicin~10-20>85pH-responsive releaseGeneric Example
Pentaphenylalanine (Hypothetical) Curcumin ~8-18 >90 Zero-order release Projected Data

Note: Data for pentaphenylalanine is projected based on trends observed in shorter phenylalanine oligopeptides.

Tissue Engineering

The ability of pentaphenylalanine to form hydrogels makes it a strong candidate for tissue engineering scaffolds.[6] These hydrogels can mimic the native extracellular matrix (ECM), providing a supportive environment for cell adhesion, proliferation, and differentiation.[6][7][8] The mechanical properties of these hydrogels, such as stiffness and porosity, can be tuned to match those of specific tissues, a critical factor for successful tissue regeneration.[9][10][11][12]

Table 2: Comparative Mechanical Properties of Bionanomaterial Hydrogels

Hydrogel TypeCompressive Modulus (kPa)Swelling Ratio (%)Key FeaturesReference
Poly(acrylic acid)5,000 - 42,000300 - 500High strength[13]
Poly(ethylene glycol) (PEG)175 - 1135280 - 870Tunable stiffness[10]
Collagen10 - 100500 - 1000Natural ECM component[14]
Pentaphenylalanine (Hypothetical) 50 - 500 400 - 900 Biocompatible, self-assembling Projected Data

Note: Data for pentaphenylalanine is projected based on typical properties of peptide-based hydrogels.

Biosensors

Pentaphenylalanine nanostructures can also be utilized as platforms for the development of sensitive and selective biosensors.[15][16] Their high surface area-to-volume ratio allows for the immobilization of a large number of biorecognition elements, such as enzymes or antibodies. Furthermore, the aromatic nature of the phenylalanine residues can be exploited for electrochemical and optical sensing applications. For instance, phenylalanine-capped gold nanoclusters have been investigated for their fluorescence-based sensing capabilities.[17]

Experimental Protocols

The following protocols provide a general framework for the synthesis and characterization of pentaphenylalanine nanostructures. It is recommended to optimize these protocols based on specific experimental requirements.

Synthesis of Pentaphenylalanine Nanotubes

This protocol describes a method for the self-assembly of pentaphenylalanine into nanotubes.

Materials:

  • Pentaphenylalanine (FFFFF) powder

  • 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)

  • Milli-Q water

  • Vortex mixer

  • Sonicator

  • Centrifuge

Protocol:

  • Dissolve pentaphenylalanine powder in HFIP to a final concentration of 10 mg/mL.

  • Vortex the solution until the peptide is fully dissolved.

  • Add Milli-Q water to the peptide solution to a final peptide concentration of 1 mg/mL.

  • Sonicate the solution for 15 minutes to induce self-assembly.

  • Incubate the solution at room temperature for 24-48 hours to allow for the formation of stable nanotubes.

  • Centrifuge the solution at 10,000 x g for 20 minutes to pellet the nanotubes.

  • Carefully remove the supernatant and resuspend the nanotubes in Milli-Q water for further use.

Diagram 1: Workflow for the Synthesis of Pentaphenylalanine Nanotubes

G cluster_0 Preparation cluster_1 Assembly & Purification Dissolve FFFFF in HFIP Dissolve FFFFF in HFIP Add Milli-Q Water Add Milli-Q Water Dissolve FFFFF in HFIP->Add Milli-Q Water Sonicate Sonicate Add Milli-Q Water->Sonicate Incubate Incubate Sonicate->Incubate Centrifuge Centrifuge Incubate->Centrifuge Resuspend Resuspend Centrifuge->Resuspend

Caption: A schematic workflow for the synthesis and purification of pentaphenylalanine nanotubes.

Preparation of Pentaphenylalanine Hydrogel for 3D Cell Culture

This protocol outlines the steps for creating a pentaphenylalanine hydrogel suitable for encapsulating and culturing cells.

Materials:

  • Sterile pentaphenylalanine solution (10 mg/mL in sterile PBS, pH adjusted to 7.4)

  • Cell suspension in culture medium

  • Sterile phosphate-buffered saline (PBS)

  • 37°C incubator with 5% CO₂

Protocol:

  • Prepare a sterile solution of pentaphenylalanine in PBS at the desired concentration (e.g., 10 mg/mL). Adjust the pH to 7.4 using sterile NaOH.

  • Warm the pentaphenylalanine solution and the cell culture medium to 37°C.

  • Gently mix the pentaphenylalanine solution with the cell suspension at a 1:1 ratio. Avoid introducing air bubbles.

  • Pipette the mixture into the wells of a culture plate.

  • Incubate the plate at 37°C in a 5% CO₂ incubator for 30-60 minutes to allow for gelation.

  • Carefully add pre-warmed cell culture medium on top of the hydrogel.

  • Culture the cells under standard conditions, changing the medium every 2-3 days.

Diagram 2: Process for 3D Cell Encapsulation in Pentaphenylalanine Hydrogel

G Start Start Prepare sterile FFFFF solution Prepare sterile FFFFF solution Start->Prepare sterile FFFFF solution End End Mix with cell suspension Mix with cell suspension Prepare sterile FFFFF solution->Mix with cell suspension Pipette into culture plate Pipette into culture plate Mix with cell suspension->Pipette into culture plate Incubate for gelation Incubate for gelation Pipette into culture plate->Incubate for gelation Add culture medium Add culture medium Incubate for gelation->Add culture medium Add culture medium->End

Caption: Step-by-step process for encapsulating cells within a pentaphenylalanine hydrogel.

Drug Loading and In Vitro Release Study

This protocol provides a method for loading a model drug into pentaphenylalanine nanoparticles and assessing its release profile.

Materials:

  • Pentaphenylalanine nanoparticle suspension

  • Model drug (e.g., curcumin) dissolved in a suitable solvent (e.g., ethanol)

  • Dialysis membrane (e.g., 10 kDa MWCO)

  • Phosphate-buffered saline (PBS) at pH 7.4 and pH 5.5

  • Magnetic stirrer

  • UV-Vis spectrophotometer

Protocol:

Drug Loading:

  • Add the drug solution dropwise to the pentaphenylalanine nanoparticle suspension while stirring.

  • Stir the mixture overnight at room temperature in the dark to allow for drug encapsulation.

  • Centrifuge the suspension to separate the drug-loaded nanoparticles from the unloaded drug.

  • Wash the nanoparticles with PBS to remove any surface-adsorbed drug.

  • Determine the drug loading and encapsulation efficiency using UV-Vis spectrophotometry by measuring the amount of drug in the supernatant and washings.

In Vitro Release:

  • Resuspend a known amount of drug-loaded nanoparticles in a known volume of PBS (pH 7.4 or 5.5).

  • Transfer the suspension into a dialysis bag.

  • Place the dialysis bag in a larger volume of the corresponding PBS, acting as the release medium.

  • Keep the setup under constant stirring at 37°C.

  • At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh medium.

  • Quantify the amount of released drug in the aliquots using a UV-Vis spectrophotometer.

  • Plot the cumulative drug release as a function of time.

Diagram 3: In Vitro Drug Release Experimental Setup

G cluster_0 Release Medium (PBS) Dialysis Bag Dialysis Bag (Nanoparticle Suspension) Stir Bar Magnetic Stirrer Magnetic Stirrer

Caption: A simplified diagram of the dialysis-based in vitro drug release testing setup.

Characterization Methods

A comprehensive characterization of pentaphenylalanine nanostructures is crucial to ensure their suitability for the intended application.

Table 3: Common Techniques for Characterizing Pentaphenylalanine Nanomaterials

PropertyCharacterization Technique(s)Information Obtained
Morphology and Size Transmission Electron Microscopy (TEM), Scanning Electron Microscopy (SEM), Atomic Force Microscopy (AFM)Visualization of nanostructure shape, size, and surface topography.
Size Distribution and Zeta Potential Dynamic Light Scattering (DLS)Determination of the average particle size, polydispersity index, and surface charge.
Secondary Structure Fourier-Transform Infrared Spectroscopy (FTIR), Circular Dichroism (CD)Confirmation of β-sheet formation, which is characteristic of self-assembled peptide nanostructures.
Crystallinity X-ray Diffraction (XRD)Analysis of the crystalline nature of the self-assembled structures.
Thermal Properties Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC)Evaluation of thermal stability and phase transitions.
Drug Encapsulation UV-Vis Spectroscopy, High-Performance Liquid Chromatography (HPLC)Quantification of drug loading and encapsulation efficiency.

Future Perspectives

Pentaphenylalanine represents a versatile building block for the bottom-up fabrication of functional bionanomaterials. While research is still in its early stages compared to its shorter peptide counterparts, the potential is significant. Future work will likely focus on the precise control over the self-assembly process to generate more complex and hierarchical structures. Furthermore, the functionalization of pentaphenylalanine with targeting ligands or stimuli-responsive groups will pave the way for the development of "smart" nanomaterials for advanced therapeutic and diagnostic applications. As more data on the in vivo behavior and biocompatibility of pentaphenylalanine nanostructures become available, their translation from the laboratory to clinical settings will become increasingly feasible.

References

Troubleshooting & Optimization

preventing aggregation during pentaphenylalanine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for pentaphenylalanine synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent peptide aggregation during the synthesis of pentaphenylalanine (Phe-Phe-Phe-Phe-Phe). Given its highly hydrophobic nature, pentaphenylalanine is prone to on-resin aggregation, which can lead to incomplete reactions, low yields, and difficult purification.[1][2] This guide provides detailed troubleshooting advice, frequently asked questions, and experimental protocols to help you overcome these challenges.

Frequently Asked Questions (FAQs)

Q1: What are the common signs of peptide aggregation during the synthesis of pentaphenylalanine?

A1: On-resin aggregation of pentaphenylalanine is often indicated by several physical and chemical signs. A primary indicator is the shrinking of the resin matrix or its failure to swell properly in the synthesis solvent.[3] In continuous flow systems, aggregation can be detected by a flattening and broadening of the Fmoc-deprotection UV profile.[3] Additionally, standard amine tests like the Kaiser or TNBS test may become unreliable and yield false negative results, suggesting a completed reaction when the peptide N-terminus is actually inaccessible due to aggregation.[3]

Q2: My coupling and/or deprotection reactions for pentaphenylalanine are slow or incomplete. Could this be caused by aggregation?

A2: Yes, slow or incomplete coupling and deprotection are hallmark symptoms of on-resin aggregation.[4] The formation of secondary structures, such as β-sheets, causes the growing pentaphenylalanine chains to associate with each other, physically blocking reactive sites.[1] This prevents reagents from efficiently accessing the N-terminus for deprotection or coupling, leading to lower reaction rates and an increase in deletion sequences in the final product.[3]

Q3: At what stage of pentaphenylalanine synthesis is aggregation most likely to occur?

A3: Aggregation is typically observed after the addition of the third or fourth amino acid residue and becomes more severe as the peptide chain elongates.[2] For highly hydrophobic peptides like pentaphenylalanine, it is crucial to be vigilant for signs of aggregation from the early stages of synthesis.

Q4: What are the primary strategies to resolve aggregation once it has been identified during pentaphenylalanine synthesis?

A4: Once aggregation is suspected, several strategies can be employed, which fall into three main categories: modifying synthesis conditions, incorporating backbone modifications, and changing the solid support.[3] The most immediate approaches involve changing the reaction environment by switching to more effective solvating solvents like N-methylpyrrolidone (NMP), adding chaotropic salts, or applying heat through conventional methods or microwave-assisted synthesis.[3][4]

Troubleshooting Guide

This guide provides specific troubleshooting strategies to mitigate aggregation during pentaphenylalanine synthesis.

Issue Symptom(s) Possible Cause(s) Recommended Solution(s)
Poor Resin Swelling The resin bed appears shrunken or does not swell adequately in the synthesis solvent.[2]Inter-chain hydrogen bonding and hydrophobic interactions are causing the peptide-resin to collapse.- Switch to a more effective solvent: Use N-methylpyrrolidone (NMP) instead of or in combination with dimethylformamide (DMF). A mixture of DCM/DMF/NMP (1:1:1) can also be effective.[2][4] - Add chaotropic salts: Wash the resin with a solution of 0.8 M NaClO₄ or LiCl in DMF before the coupling step to disrupt secondary structures.[3] - Increase the temperature: Perform the coupling at a higher temperature (e.g., 50-60°C) to disrupt aggregates.[4]
Incomplete Coupling Positive Kaiser test after a coupling step.The N-terminus of the growing peptide chain is inaccessible due to aggregation, preventing the activated amino acid from reaching it.- Double couple: Repeat the coupling step with fresh reagents.[5] - Use microwave-assisted synthesis: Microwave energy can efficiently break up aggregates and drive the reaction to completion.[3][4] - Switch coupling reagents: Use a more potent activation method such as HATU or HBTU.
Incomplete Fmoc-Deprotection Incomplete removal of the Fmoc group, often detected by UV monitoring or leading to deletion sequences.Aggregation is preventing the piperidine (B6355638) solution from accessing the Fmoc group.- Extend deprotection time: Increase the duration of the deprotection step.[1] - Use a stronger base: Add 1-2% DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to the piperidine solution to enhance deprotection efficiency.[4] - Incorporate backbone modifications: In subsequent syntheses, consider using pseudoproline dipeptides or backbone protecting groups to disrupt aggregation from the start.[4]
Crude Peptide is Insoluble After Cleavage The lyophilized pentaphenylalanine powder does not dissolve in standard HPLC solvents (e.g., water/acetonitrile mixtures).The highly hydrophobic nature of the final peptide leads to poor solubility.- Use organic solvents for dissolution: Attempt to dissolve the peptide in solvents like DMSO, DMF, or formic acid before diluting it into the purification buffer.[1] - Incorporate solubilizing tags: For future syntheses, consider adding a C- or N-terminal hydrophilic tag (e.g., a poly-arginine or poly-lysine tag) that can be cleaved after purification.[1]

Experimental Protocols

Protocol 1: Use of Chaotropic Salts to Disrupt Aggregation

This protocol describes how to use chaotropic salts to disrupt aggregation before a difficult coupling step.

  • Resin Preparation: Following Fmoc deprotection and standard DMF washes, perform additional washes with a solution containing a chaotropic salt.

  • Chaotropic Wash: Wash the peptide-resin with a solution of 0.8 M NaClO₄ or LiCl in DMF (2 x 1 min).[3] This step helps to break up existing secondary structures.

  • DMF Wash: Wash the resin thoroughly with DMF (3-5 x 1 min) to remove the chaotropic salt before proceeding with the coupling reaction. Residual salt can interfere with some coupling reagents.[3]

  • Coupling: Proceed with the standard amino acid coupling protocol. The pre-wash should improve the accessibility of the N-terminus.

Protocol 2: Microwave-Assisted SPPS to Mitigate Aggregation

This protocol provides general steps for using a microwave peptide synthesizer to mitigate aggregation.

  • Programming: Program the synthesizer with the pentaphenylalanine sequence. Select a method that utilizes microwave energy for both the deprotection and coupling steps.

  • Deprotection: Perform the Fmoc deprotection step with microwave heating (e.g., 75-90°C for 3-5 minutes).

  • Coupling: Add the Fmoc-Phe-OH and coupling reagents to the resin and apply microwave power to reach a set temperature (e.g., 75-90°C) for a duration of 5-10 minutes.[3]

  • Amino Acid Considerations: For the heat-sensitive amino acids sometimes used in peptide synthesis, such as Fmoc-His(Trt)-OH or Fmoc-Cys(Trt)-OH, consider using a lower coupling temperature (e.g., 50°C) or a room temperature coupling cycle to minimize the risk of racemization.[3]

  • Monitoring: Modern microwave synthesizers monitor temperature in real-time to ensure controlled and efficient heating, which is crucial for preventing side reactions.

Protocol 3: Manual Coupling of a Pseudoproline Dipeptide

This protocol outlines the manual coupling of a commercially available Fmoc-Xaa-Yaa(ψPro)-OH dipeptide, which can be inserted into the pentaphenylalanine sequence to disrupt aggregation. While pentaphenylalanine does not contain Ser or Thr where pseudoprolines are typically introduced, this protocol is provided as a general guide for introducing such modifications in other hydrophobic sequences.

  • Resin Preparation: After the deprotection of the N-terminal Fmoc group from the growing peptide-resin, wash the resin thoroughly with DMF (3 x 1 min).

  • Activation: In a separate vessel, dissolve the Fmoc-Xaa-Yaa(ψPro)-OH dipeptide (1.5-2 equivalents) and a coupling agent (e.g., HATU, 1.5-2 equivalents) in DMF. Add DIPEA (3-4 equivalents) and allow the mixture to pre-activate for 1-2 minutes.

  • Coupling: Add the activated dipeptide solution to the resin and agitate for 1-2 hours or until a negative Kaiser test is obtained.

  • Washing: Once the coupling is complete, wash the resin thoroughly with DMF (3 x 1 min) to remove excess reagents before proceeding to the next deprotection step.[3]

Visual Guides

Aggregation_Prevention_Workflow cluster_synthesis Pentaphenylalanine SPPS cluster_troubleshooting Troubleshooting Strategies start Start Synthesis coupling Amino Acid Coupling start->coupling deprotection Fmoc Deprotection coupling->deprotection check Check for Aggregation (Resin Swelling, Kaiser Test) deprotection->check no_agg No Aggregation Detected check->no_agg Negative agg Aggregation Detected check->agg Positive no_agg->coupling Continue Synthesis modify_cond Modify Conditions (Solvent, Temp, Microwave) agg->modify_cond backbone_mod Incorporate Backbone Modification (Future Synthesis) agg->backbone_mod change_resin Change Solid Support (Future Synthesis) agg->change_resin modify_cond->coupling Retry Step

Caption: Troubleshooting workflow for on-resin aggregation during pentaphenylalanine synthesis.

Chemical_Strategies cluster_disruption Disrupting Inter-chain Interactions cluster_modification Backbone Modification center Preventing Aggregation solvents High-Polarity Solvents (NMP, DMSO) center->solvents Improves Solvation salts Chaotropic Salts (LiCl, NaClO₄) center->salts Disrupts H-Bonds temp Elevated Temperature (Conventional or Microwave) center->temp Increases Chain Mobility pseudo Pseudoproline Dipeptides center->pseudo Introduces Kinks hmb Hmb/Dmb Protecting Groups center->hmb Blocks H-Bonding Sites

Caption: Overview of chemical strategies to prevent peptide aggregation.

References

Technical Support Center: Enhancing Hydrophobic Peptide Synthesis Yield

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for hydrophobic peptide synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions related to the challenges encountered during the synthesis of these difficult sequences.

Troubleshooting Guide

This section provides solutions to common problems encountered during the synthesis of hydrophobic peptides, from on-resin aggregation to poor yield.

Problem: Poor resin swelling and incomplete coupling/deprotection reactions.

  • Question: My resin is not swelling properly, and I'm observing slow or incomplete coupling and deprotection steps. What could be the cause and how can I address it?

  • Answer: This is a classic sign of on-resin peptide aggregation, a primary obstacle in hydrophobic peptide synthesis. Aggregation is caused by inter- and intramolecular hydrogen bonding between peptide chains, which form secondary structures like β-sheets.[1] This physically blocks reactive sites, hindering the access of reagents.

    • Recommended Solutions:

      • Solvent Choice: Switch from the standard solvent, dimethylformamide (DMF), to N-methylpyrrolidone (NMP). NMP has a lower polarity and can better solvate hydrophobic peptides.[2] For particularly difficult sequences, a "magic mixture" of DCM/DMF/NMP (1:1:1) can be effective.[1] The addition of polar, structure-disrupting solvents like 2,2,2-trifluoroethanol (B45653) (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) to DMF can also improve solvation.[1]

      • Elevated Temperature/Microwave Synthesis: Performing the synthesis at a higher temperature (e.g., 60°C) can disrupt hydrogen bonds and improve reaction kinetics.[3] Microwave-assisted solid-phase peptide synthesis (SPPS) is particularly effective as it allows for rapid and uniform heating, which can significantly reduce reaction times and improve purity and yield for difficult sequences.[4][5][6][7]

      • Chaotropic Agents: The addition of chaotropic salts, such as LiCl or NaClO₄, to the reaction mixture can disrupt secondary structures by interfering with hydrogen bonding.[8]

Problem: Low crude peptide yield and purity.

  • Question: After cleavage from the resin, my crude peptide yield is very low, and the purity is poor, showing many deletion sequences. How can I improve this?

  • Answer: Low yield and purity are often consequences of on-resin aggregation and incomplete reactions. In addition to the solutions for poor resin swelling, consider the following strategies that introduce structural modifications to the peptide backbone.

    • Recommended Solutions:

      • Pseudoproline Dipeptides: Incorporating pseudoproline dipeptides at strategic locations in the peptide sequence can disrupt the formation of secondary structures.[9] These dipeptides introduce a "kink" in the peptide backbone, hindering aggregation and improving solubility.[9] They have been shown to dramatically increase the yield of highly aggregated sequences.

      • Backbone Protection: The use of backbone-protecting groups, such as 2-hydroxy-4-methoxybenzyl (Hmb), on the amide nitrogen can prevent hydrogen bond formation, thereby reducing aggregation.[10]

      • Resin Selection: The choice of solid support is critical. For hydrophobic peptides, polyethylene (B3416737) glycol (PEG)-grafted resins (e.g., TentaGel, ChemMatrix) are often preferred over standard polystyrene resins.[11][12] The PEG chains improve the solvation of the growing peptide chain, creating a more favorable environment for synthesis.

Frequently Asked Questions (FAQs)

Q1: What are pseudoproline dipeptides and how do they work?

A1: Pseudoproline dipeptides are derivatives of serine (Ser) or threonine (Thr) where the side chain hydroxyl group is cyclized with an aldehyde or ketone to form an oxazolidine (B1195125) ring.[9] This cyclic structure mimics the kink-inducing properties of proline, disrupting the formation of β-sheets and other secondary structures that lead to aggregation during SPPS.[9] The pseudoproline moiety is stable during synthesis but is readily cleaved during the final TFA treatment, regenerating the native Ser or Thr residue.

Q2: When should I consider using microwave-assisted peptide synthesis?

A2: Microwave-assisted SPPS is particularly beneficial for the synthesis of "difficult" sequences, including long peptides and those with a high content of hydrophobic amino acids.[4][5][6][7] The rapid heating provided by microwaves can significantly shorten coupling and deprotection times, improve reaction efficiency, and lead to higher purity and yield of the final peptide.[3][13]

Q3: How do I choose the right solvent for my hydrophobic peptide synthesis?

A3: While DMF is the most common solvent for SPPS, it is not always optimal for hydrophobic peptides. N-methylpyrrolidone (NMP) is a less polar alternative that can better solvate the growing peptide chain and reduce aggregation, often leading to improved crude purity and yield.[2] For extremely difficult sequences, mixtures of solvents or the addition of solubilizing agents like TFE or HFIP may be necessary.[1]

Q4: Can the type of resin I use really make a difference in the yield of my hydrophobic peptide?

A4: Yes, the choice of resin can have a significant impact. Standard polystyrene resins are hydrophobic and can exacerbate the aggregation of hydrophobic peptides. Polyethylene glycol (PEG)-grafted resins provide a more hydrophilic environment that improves the solvation of the peptide chain, leading to more efficient synthesis and higher yields for difficult sequences.[11][12]

Quantitative Data on Yield Improvement Strategies

The following tables summarize quantitative data on the impact of different strategies on the yield and purity of hydrophobic peptide synthesis.

StrategyPeptide Sequence/ResinStandard Condition (Yield/Purity)Modified Condition (Yield/Purity)Reference
Solvent Change 34-residue transmembrane peptide on BHAR resinDMF (4% yield)80% NMP/DMSO (12% yield)[1]
Resin Change ABC analogue peptideDVB-PS resin (46.3% yield, 72.5% purity)DEG-PS resin (58.3% yield, 73.2% purity)[11]
Resin Change Thymosin peptideDVB-PS resin (39.2% yield, 54.0% purity)DEG-PS resin (48.6% yield, 58.4% purity)[11]

Note: Yield and purity data are highly sequence-dependent. The values presented here are from specific examples and may not be representative of all hydrophobic peptides.

Experimental Protocols

Protocol 1: General Fmoc-Based Solid-Phase Peptide Synthesis (SPPS) of a Hydrophobic Peptide

This protocol outlines the manual synthesis of a linear hydrophobic peptide on a Rink Amide resin.

  • Resin Swelling: Place the Rink Amide resin (0.1 mmol scale) in a reaction vessel. Add N-methylpyrrolidone (NMP) and allow the resin to swell for 30 minutes at room temperature. Drain the NMP.

  • Fmoc Deprotection: Add a solution of 20% piperidine (B6355638) in NMP to the resin. Agitate for 5 minutes at room temperature. Drain the solution. Repeat the 20% piperidine treatment for another 10 minutes. Wash the resin thoroughly with NMP (5 times).

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Fmoc-protected amino acid (0.4 mmol, 4 equivalents) and a coupling reagent such as HATU (0.38 mmol, 3.8 equivalents) in NMP.

    • Add N,N-diisopropylethylamine (DIPEA) (0.8 mmol, 8 equivalents) to the amino acid solution and pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate for 1-2 hours at room temperature. To monitor the completion of the reaction, perform a Kaiser test. A negative result (yellow beads) indicates a complete reaction.

    • Wash the resin with NMP (5 times).

  • Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

  • Final Fmoc Deprotection: After the final coupling step, repeat step 2 to remove the N-terminal Fmoc group.

  • Cleavage and Deprotection: Wash the resin with dichloromethane (B109758) (DCM) and dry it under vacuum. Prepare a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (B1312306) (TIS)). The composition of the cocktail may vary depending on the amino acid composition of the peptide. Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

Protocol 2: Incorporation of a Pseudoproline Dipeptide

This protocol describes the manual coupling of a pseudoproline dipeptide.

  • Resin Preparation: Perform the standard Fmoc deprotection of the N-terminal amino group of the peptide-resin as described in Protocol 1, step 2.

  • Dipeptide Activation:

    • In a separate vial, dissolve the Fmoc-Xaa-Yaa(ψPro)-OH dipeptide (5 equivalents) and a coupling reagent (e.g., HATU, 5 equivalents) in a minimum volume of NMP.

    • Add DIPEA (10 equivalents) and mix thoroughly.

  • Coupling: Immediately add the activated dipeptide solution to the deprotected peptide-resin. Agitate for 1-2 hours.

  • Monitoring: Check for completion of the coupling reaction using a TNBS test. If the reaction is incomplete, extend the coupling time or repeat the reaction with fresh reagents.

  • Washing: Once the coupling is complete, wash the resin thoroughly with NMP.

Protocol 3: Microwave-Assisted SPPS

This protocol provides a general guideline for using a microwave peptide synthesizer.

  • Resin Loading: Load the appropriate resin into the reaction vessel of the microwave synthesizer.

  • Programming: Program the synthesizer with the desired peptide sequence and select a method that utilizes microwave energy for both the deprotection and coupling steps.

  • Deprotection: The synthesizer will deliver the deprotection solution (e.g., 20% piperidine in NMP) to the resin and apply microwave power to reach a set temperature (e.g., 75-90°C) for a short duration (e.g., 3 minutes).

  • Washing: The synthesizer will automatically perform a series of washes with NMP.

  • Coupling: The synthesizer will deliver the pre-activated amino acid solution to the resin and apply microwave power to reach a set temperature (e.g., 75-90°C) for a duration of 5-10 minutes.

  • Cycle Repetition: The synthesizer will repeat the deprotection, washing, and coupling steps for each amino acid in the sequence.

Visualizations

experimental_workflow cluster_synthesis SPPS Cycle cluster_cleavage Final Steps Resin Resin Swelling Deprotection Fmoc Deprotection Resin->Deprotection Washing1 Washing Deprotection->Washing1 Coupling Amino Acid Coupling Washing1->Coupling Washing2 Washing Coupling->Washing2 Final_Deprotection Final Fmoc Deprotection Washing2->Final_Deprotection Cleavage Cleavage & Deprotection Final_Deprotection->Cleavage Purification Purification (HPLC) Cleavage->Purification

Caption: Standard workflow for Fmoc-based solid-phase peptide synthesis.

troubleshooting_logic cluster_synthesis_conditions Synthesis Conditions cluster_structural_mods Structural Modifications cluster_solid_support Solid Support Problem Low Yield / Purity Solvent Change Solvent (NMP) Problem->Solvent Temperature Increase Temperature / Use Microwave Problem->Temperature Chaotropes Add Chaotropic Salts Problem->Chaotropes Pseudoproline Incorporate Pseudoprolines Problem->Pseudoproline Backbone_Protection Use Backbone Protection (Hmb) Problem->Backbone_Protection Resin Use PEG-based Resin Problem->Resin

Caption: Troubleshooting strategies for low yield in hydrophobic peptide synthesis.

References

solubilizing H-Phe-Phe-Phe-Phe-Phe-OH for in vitro assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the solubilization of H-Phe-Phe-Phe-Phe-Phe-OH (Pentaphenylalanine, F5). This guide provides troubleshooting tips and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in preparing this peptide for in vitro assays.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound peptide not dissolving in aqueous buffers like water or PBS?

A1: this compound is a pentapeptide composed of five phenylalanine residues. Phenylalanine is an amino acid with a large, nonpolar benzyl (B1604629) side chain, making it highly hydrophobic. Peptides containing 50% or more hydrophobic residues are generally poorly soluble or insoluble in aqueous solutions.[1][2] The overwhelming hydrophobicity of the five phenylalanine units in this peptide is the primary reason for its lack of solubility in water-based systems.

Q2: What is the recommended starting solvent for dissolving this compound?

A2: Due to its extremely hydrophobic and neutral nature, this compound requires a strong organic solvent for initial dissolution.[3][4][5] The most commonly recommended solvents for such peptides are Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF).[1][3][4] It is crucial to first dissolve the peptide completely in a minimal amount of one of these organic solvents before any aqueous buffer is introduced.[6]

Q3: My peptide solution became cloudy or formed a precipitate after I added my aqueous buffer. What happened and what should I do?

A3: Cloudiness or precipitation indicates that the peptide's solubility limit has been exceeded in the final solvent mixture.[3] This is a common issue when diluting a hydrophobic peptide from an organic stock solution into an aqueous buffer.

Troubleshooting Steps:

  • Reduce Final Concentration: The most likely cause is that the target concentration in your aqueous buffer is too high. Attempt to prepare a more dilute final solution.

  • Slow Dilution: Add the aqueous buffer to your organic peptide stock solution very slowly, drop-by-drop, while continuously vortexing or stirring.[3] This helps prevent the peptide from crashing out of solution.

  • Sonication: Brief periods of sonication can help break up aggregates and improve dissolution.[1][3][7] Use an ice bath to prevent the sample from overheating.[1]

  • Re-dissolve and Re-dilute: If a precipitate has formed, it may be necessary to lyophilize the sample to remove the solvent and start the dissolution process again with a different target concentration.[8]

Q4: What is the maximum concentration of DMSO that is safe for my cell-based in vitro assay?

A4: The tolerance of cell lines and assays to organic solvents like DMSO varies significantly. As a general guideline, most cell-based assays can tolerate a final DMSO concentration of up to 1% (v/v).[9] However, for sensitive assays, it is recommended to keep the final concentration below 0.5% or even 0.1%. It is critical to determine the tolerance of your specific experimental system by running a solvent toxicity control.

Troubleshooting Guide

IssueProbable CauseRecommended Solution
Lyophilized powder does not dissolve in 100% DMSO or DMF. Insufficient mixing or sonication.Vortex the sample for a longer duration. Use a bath sonicator for 5-10 minutes to aid dissolution.[1][3][7]
Peptide dissolves in organic solvent but precipitates immediately upon adding aqueous buffer. The peptide's solubility in the mixed solvent is very low; the dilution step is too rapid.Prepare a more dilute stock solution in the organic solvent. Add the aqueous buffer much more slowly (dropwise) while vigorously mixing.[3]
Solution is clear initially but becomes cloudy over time at room temperature or 37°C. The peptide is aggregating at the experimental temperature.The working concentration may be too high for thermal stability. Try lowering the concentration. Prepare the working solution fresh just before use and minimize incubation time if possible.
Need to dissolve the peptide but cannot use DMSO or DMF. Assay incompatibility with strong organic solvents.Other organic solvents like acetonitrile, isopropanol, or methanol (B129727) can be tested.[4][5][7] However, these are also often cytotoxic. For some peptides, adding 6 M guanidine (B92328) HCl or 8 M urea (B33335) can help, but this will denature proteins and is incompatible with most cellular assays.[4][5]

Experimental Protocols

Protocol: Preparing a Stock Solution of this compound

This protocol outlines the standard procedure for solubilizing the highly hydrophobic F5 peptide.

  • Equilibrate and Centrifuge: Before opening, allow the vial containing the lyophilized peptide to warm to room temperature in a desiccator to prevent condensation.[1][8] Briefly centrifuge the vial (e.g., 10,000 x g for 1-2 minutes) to ensure all the powder is collected at the bottom.[1][8]

  • Initial Dissolution in Organic Solvent: Add a minimal volume of 100% sterile DMSO (or DMF) to the vial to achieve a high-concentration stock (e.g., 10-20 mM). The volume should be just enough to fully submerge and dissolve the peptide.

  • Ensure Complete Solubilization: Vortex the vial thoroughly. If the peptide is not fully dissolved, sonicate the vial in a water bath for 5-10 minutes.[1] Visually inspect the solution to ensure it is completely clear and free of any particulates. This is your primary stock solution.

  • Serial Dilution (Optional but Recommended): If necessary, create an intermediate dilution of the stock solution in 100% DMSO. This can make the final dilution into aqueous buffer more manageable and accurate.

  • Dilution into Aqueous Buffer: To prepare your working solution, slowly add your aqueous experimental buffer (e.g., PBS, cell culture medium) dropwise to the DMSO stock solution while vigorously vortexing.[3] Crucially, add the aqueous solution to the peptide/DMSO stock, not the other way around. [6]

  • Final Inspection and Use: Once the final concentration is reached, inspect the solution for any signs of precipitation. If the solution remains clear, it is ready for your in vitro assay. It is recommended to prepare this working solution fresh before each experiment.

Visual Guides

Workflow for Solubilizing Hydrophobic Peptides

G cluster_prep Preparation cluster_dissolve Dissolution cluster_dilute Dilution p1 1. Equilibrate vial to room temperature p2 2. Centrifuge vial to collect powder p1->p2 d1 3. Add minimal volume of 100% DMSO/DMF p2->d1 d2 4. Vortex and/or Sonicate until fully dissolved d1->d2 w1 5. Slowly add aqueous buffer to DMSO stock while vortexing d2->w1 w2 6. Inspect for clarity w1->w2 end Final Working Solution w2->end Solution is ready for assay

Caption: Step-by-step workflow for solubilizing this compound.

Troubleshooting Solubility Issues

G cluster_solutions cluster_outcomes start Is the solution cloudy after adding buffer? s1 Lower the final peptide concentration start->s1 Yes o1 Solution Clear start->o1 No s2 Add aqueous buffer more slowly with vigorous mixing s1->s2 s3 Use sonication to aid dissolution s2->s3 s3->o1 Success o2 Issue Persists s3->o2 Failure s4 Prepare fresh solution immediately before use o2->s4

Caption: Decision tree for troubleshooting peptide precipitation.

References

Technical Support Center: Troubleshooting Reverse-phase HPLC of Hydrophobic Peptides

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for reverse-phase high-performance liquid chromatography (RP-HPLC) of hydrophobic peptides. This resource is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guidance and answers to frequently asked questions (FAQs). Here, you will find solutions to common challenges encountered during the analysis and purification of these complex molecules.

Troubleshooting Guides & FAQs

This section provides solutions to common problems you may encounter during your RP-HPLC experiments with hydrophobic peptides.

Category 1: Poor Peak Shape (Tailing and Broadening)

Q1: My hydrophobic peptide is showing significant peak tailing. What are the likely causes and how can I fix it?

A1: Peak tailing is a common issue when analyzing hydrophobic peptides and can be attributed to several factors:

  • Secondary Interactions: Unwanted interactions between the peptide and the stationary phase, particularly with free silanol (B1196071) groups on silica-based columns, can cause tailing.[1]

  • Peptide Aggregation: Hydrophobic peptides have a tendency to aggregate, which can lead to broad and tailing peaks.[1]

  • Low Acid Concentration: An insufficient concentration of an ion-pairing agent in the mobile phase can result in poor peak shape.[1]

Troubleshooting Steps:

  • Optimize the Mobile Phase Additive: Trifluoroacetic acid (TFA) is a common ion-pairing agent that effectively masks silanol interactions and reduces peak tailing.[1] If you are using formic acid (FA) for mass spectrometry (MS) compatibility and observing tailing, consider increasing its concentration or switching to a different ion-pairing reagent like difluoroacetic acid (DFA), which offers a balance between chromatographic performance and MS compatibility.[1]

  • Increase Column Temperature: Elevating the column temperature can improve peak shape by reducing mobile phase viscosity, increasing peptide solubility, and minimizing secondary interactions.[1][2]

  • Choose an Appropriate Column: Consider using a column with a different stationary phase, such as one with end-capping to block silanol groups or a polymer-based column that is more stable over a wider pH range.[1] For very hydrophobic peptides, a C8 or even a C4 stationary phase might be more suitable than a C18.[3][4][5]

Q2: My peptide peak is very broad. What can I do to improve it?

A2: Broad peaks can result from several factors, including poor mass transfer, slow interaction kinetics with the stationary phase, and on-column degradation.[1]

Troubleshooting Steps:

  • Adjust the Gradient Slope: A shallower gradient often improves peak sharpness by allowing more time for the peptide to interact with the stationary phase and elute in a narrower band.[1][6]

  • Increase the Column Temperature: As with peak tailing, higher temperatures can lead to sharper peaks by improving mass transfer and reducing viscosity.[1][2][7]

  • Optimize the Flow Rate: A lower flow rate can sometimes improve peak shape, but be mindful of increasing run times.[1][8]

  • Change the Organic Solvent: Acetonitrile is a common choice, but for some hydrophobic peptides, solvents like isopropanol (B130326) or ethanol, or mixtures thereof, can improve solubility and peak shape.[9]

Category 2: Low Recovery and Sample Loss

Q3: I am experiencing low recovery of my hydrophobic peptide after analysis. What are the potential reasons and solutions?

A3: Low recovery is a critical issue, often caused by the "stickiness" of hydrophobic peptides.

  • Poor Sample Solubility: The peptide may not be fully dissolved in the injection solvent, leading to precipitation on the column.[1]

  • Adsorption to Surfaces: Hydrophobic peptides can adsorb to metallic surfaces in the HPLC system (e.g., injector, tubing) and to sample vials, especially those made of glass or standard polypropylene (B1209903).[1][10][11][12][13]

  • Irreversible Aggregation: Peptides can aggregate and precipitate within the column, leading to sample loss.[5][14]

Troubleshooting Steps:

  • Optimize Sample Solubility: Ensure your peptide is fully dissolved. It may be necessary to use a stronger solvent like dimethyl sulfoxide (B87167) (DMSO), isopropanol, or trifluoroethanol (TFE) to dissolve the peptide before diluting it with the initial mobile phase.[1][3][5][9][14]

  • Increase Column Temperature: Higher temperatures can enhance the solubility of hydrophobic peptides, leading to improved recovery.[1][15]

  • Passivate the HPLC System: To minimize adsorption to metallic surfaces, consider passivating the system with a strong acid or using a biocompatible (PEEK) HPLC system.[1]

  • Use Appropriate Sample Containers: Avoid glass and standard polypropylene vials.[10][12] Use specially designed low-binding vials or plates to minimize non-specific binding.[10][11]

Category 3: Poor Resolution and Reproducibility

Q4: I am having trouble separating my hydrophobic peptide from impurities. How can I improve the resolution?

A4: Improving resolution often involves fine-tuning the separation parameters.

Troubleshooting Steps:

  • Gradient Optimization: Start with a broad "scouting" gradient to determine the approximate elution time of your peptide. Then, run a much shallower gradient around that elution point to improve separation from closely eluting species.[1][16]

  • Change the Mobile Phase Modifier: Switching between TFA and FA can alter the selectivity of the separation, potentially resolving co-eluting peaks.

  • Vary the Column Temperature: Temperature can affect the selectivity of the separation, so systematically varying the temperature may improve resolution.[17]

  • Select a Different Stationary Phase: A C8 or phenyl column may offer different selectivity compared to a C18 column.[3][4]

Q5: My retention times are shifting between runs. What could be the cause?

A5: Retention time instability can be due to several factors.

Troubleshooting Steps:

  • Ensure Column Equilibration: Make sure the column is fully equilibrated with the initial mobile phase conditions before each injection.

  • Check for System Leaks: Even small leaks in the pump or fittings can cause fluctuations in the mobile phase composition.

  • Mobile Phase Preparation: Ensure mobile phases are prepared consistently and are well-mixed.

  • Temperature Fluctuations: Use a column oven to maintain a constant temperature, as ambient temperature changes can affect retention times.[7][8]

Data Presentation: Quantitative Effects of Optimization Parameters

The following tables summarize the impact of key parameters on the HPLC analysis of hydrophobic peptides.

Table 1: Effect of Column Temperature on Peak Shape and Retention Time

Temperature (°C)Peak ShapeRetention TimeRationale
30Often broader with tailingLongerLower solubility, higher mobile phase viscosity.[1]
60Sharper, more symmetricalShorterIncreased solubility, lower viscosity, improved mass transfer.[1][2][7]
80Generally optimal for very hydrophobic peptidesShortestMaximizes solubility and reduces secondary interactions.[2][18]

Table 2: Influence of Mobile Phase Additive on Chromatography

AdditiveConcentrationEffect on Peak ShapeMS Compatibility
Trifluoroacetic Acid (TFA)0.1%Excellent, reduces tailingCauses ion suppression.[16]
Formic Acid (FA)0.1%Can lead to tailing for some peptidesGood, volatile and does not suppress ion signal significantly.[1]
Difluoroacetic Acid (DFA)0.1%Good compromise, better than FABetter than TFA, slight ion suppression.[1]

Table 3: Impact of Organic Solvent on Peptide Elution

Organic SolventRelative Elution StrengthUse Case for Hydrophobic Peptides
AcetonitrileStrongerGeneral purpose, good peak shape, low viscosity.
IsopropanolWeakerCan improve solubility of very hydrophobic or aggregating peptides.[9]
EthanolWeakerAlternative to acetonitrile, can be less toxic for biological testing.

Experimental Protocols

Protocol 1: Method Development for a Novel Hydrophobic Peptide

  • Initial Scouting Run:

    • Column: C18, 3.5 µm, 4.6 x 150 mm.

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.[1]

    • Gradient: A broad linear gradient from 5% to 95% B over 30 minutes.[1]

    • Flow Rate: 1.0 mL/min.

    • Temperature: 40°C.

    • Detection: UV at 214 nm.

    • Objective: Determine the approximate %B at which the peptide elutes.

  • Gradient Optimization:

    • Based on the scouting run, design a shallower gradient around the elution point. For example, if the peptide eluted at 50% B, a new gradient could be 40% to 60% B over 20 minutes.[1]

    • Perform several runs with varying gradient slopes to find the optimal balance between resolution and run time.[6]

  • Temperature Optimization:

    • If peak shape is still suboptimal, increase the column temperature in increments of 10°C (e.g., from 40°C to 70°C).[1][7]

    • Observe the effect on peak shape, retention time, and resolution.

  • Mobile Phase Modifier Optimization:

    • If further improvements are needed and MS detection is required, switch the mobile phase additive from 0.1% TFA to 0.1% FA and re-optimize the gradient.

Protocol 2: Improving Recovery of a Known Hydrophobic Peptide

  • Sample Solvent Test:

    • Attempt to dissolve a small amount of the peptide in the initial mobile phase composition.

    • If solubility is poor, test stronger solvents such as 50:50 acetonitrile:water, isopropanol, or a small amount of DMSO before dilution.[3][5]

  • Container Test:

    • Prepare identical concentrations of the peptide in a standard polypropylene vial and a certified low-binding vial.

    • Inject both samples and compare the peak areas to quantify sample loss due to non-specific binding.[10][11]

  • Temperature Increase:

    • Run the established method at the standard temperature and then at an elevated temperature (e.g., 60-80°C).

    • Compare the peak area to see if recovery improves with increased temperature.[1][2]

Visualizations

Troubleshooting_Workflow Start Problem Encountered (e.g., Poor Peak Shape, Low Recovery) CheckPeakShape Assess Peak Shape Start->CheckPeakShape TailingBroad Tailing or Broad Peak? CheckPeakShape->TailingBroad OptimizeMP Optimize Mobile Phase (Additive, Organic Solvent) TailingBroad->OptimizeMP Yes CheckRecovery Assess Recovery TailingBroad->CheckRecovery No IncreaseTemp Increase Column Temperature OptimizeMP->IncreaseTemp ChangeColumn Change Column (e.g., C8, Phenyl) IncreaseTemp->ChangeColumn ChangeColumn->CheckRecovery LowRecovery Low Recovery? CheckRecovery->LowRecovery OptimizeSolubility Optimize Sample Solvent (e.g., use DMSO, IPA) LowRecovery->OptimizeSolubility Yes CheckResolution Assess Resolution LowRecovery->CheckResolution No UseLowBindVials Use Low-Binding Vials OptimizeSolubility->UseLowBindVials PassivateSystem Passivate HPLC System UseLowBindVials->PassivateSystem PassivateSystem->CheckResolution LowResolution Poor Resolution? CheckResolution->LowResolution OptimizeGradient Optimize Gradient (Shallower Slope) LowResolution->OptimizeGradient Yes End Problem Resolved LowResolution->End No OptimizeGradient->IncreaseTemp OptimizeGradient->End

Caption: General troubleshooting workflow for RP-HPLC of hydrophobic peptides.

Method_Development_Workflow Start Start: New Hydrophobic Peptide ScoutingRun Perform Broad Gradient 'Scouting Run' (5-95% B) Start->ScoutingRun DetermineElution Determine Approx. Elution %B ScoutingRun->DetermineElution OptimizeGradient Design & Run Shallower Gradient Around Elution Point DetermineElution->OptimizeGradient AssessPeakShape Peak Shape Acceptable? OptimizeGradient->AssessPeakShape IncreaseTemp Increase Temperature (e.g., 40°C -> 60°C) AssessPeakShape->IncreaseTemp No AssessResolution Resolution Acceptable? AssessPeakShape->AssessResolution Yes IncreaseTemp->AssessPeakShape ChangeModifier Change Mobile Phase Modifier (e.g., TFA to FA for MS) AssessResolution->ChangeModifier No FinalMethod Final Optimized Method AssessResolution->FinalMethod Yes ChangeModifier->OptimizeGradient

Caption: Workflow for systematic method development.

Sample_Loss_Troubleshooting Start Low Peptide Recovery Detected CheckSolubility 1. Check Sample Solubility in Injection Solvent Start->CheckSolubility PoorSolubility Poor Solubility? CheckSolubility->PoorSolubility UseStrongerSolvent Use Stronger Solvent (DMSO, IPA, etc.) PoorSolubility->UseStrongerSolvent Yes CheckAdsorption 2. Investigate Adsorption PoorSolubility->CheckAdsorption No UseStrongerSolvent->CheckAdsorption VialAdsorption Compare Standard vs. Low-Binding Vials CheckAdsorption->VialAdsorption SystemAdsorption Inject Blank After Sample (Look for Carryover) CheckAdsorption->SystemAdsorption AdsorptionConfirmed Adsorption Confirmed? VialAdsorption->AdsorptionConfirmed SystemAdsorption->AdsorptionConfirmed ImplementSolutions Use Low-Bind Vials & Passivate System AdsorptionConfirmed->ImplementSolutions Yes Re_evaluate Re-evaluate Recovery AdsorptionConfirmed->Re_evaluate No ImplementSolutions->Re_evaluate Resolved Problem Resolved Re_evaluate->Resolved

Caption: Logical steps to diagnose and resolve sample loss issues.

References

Technical Support Center: Optimizing Coupling Efficiency in SPPS of H-(Phe)5-OH

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the solid-phase peptide synthesis (SPPS) of the hydrophobic pentapeptide, H-(Phe)5-OH.

Frequently Asked Questions (FAQs)

Q1: Why is the synthesis of H-(Phe)5-OH considered difficult?

A1: The synthesis of H-(Phe)5-OH is challenging due to its high hydrophobicity. Peptides rich in hydrophobic amino acids, like phenylalanine, have a strong tendency to aggregate on the solid support. This aggregation can hinder the access of reagents to the growing peptide chain, leading to incomplete deprotection and coupling reactions, which in turn results in low yields and purity of the target peptide.[1][2]

Q2: What are the common indicators of poor coupling efficiency during the synthesis of H-(Phe)5-OH?

A2: Poor coupling efficiency can be identified through several indicators:

  • Positive Kaiser or TNBS test: A positive colorimetric test after a coupling step indicates the presence of unreacted free primary amines, signifying an incomplete reaction.[1]

  • Presence of deletion sequences in Mass Spectrometry (MS) analysis: The crude product analysis by MS may show peptides with molecular weights corresponding to the target peptide minus one or more phenylalanine residues.[3]

  • Low purity profile in High-Performance Liquid Chromatography (HPLC): A complex HPLC chromatogram of the crude product with multiple peaks suggests the presence of various impurities arising from incomplete reactions.[1]

  • Resin shrinkage: Significant shrinkage of the resin during synthesis can be an indicator of peptide aggregation, which is often linked to poor coupling.[4]

Q3: How can I monitor the completion of coupling reactions for H-(Phe)5-OH?

A3: The most common method for monitoring coupling completion in real-time is the Kaiser test (for primary amines) or the 2,4,6-trinitrobenzenesulfonic acid (TNBS) test.[1] A small sample of the resin beads is taken after the coupling step and subjected to the test. A blue/purple color in the Kaiser test indicates the presence of free amines and thus an incomplete coupling.[1] For quantitative monitoring, a small-scale test cleavage and subsequent HPLC-MS analysis can provide a more detailed picture of the synthesis progress.[1]

Troubleshooting Guide

Issue 1: Incomplete Coupling Detected by a Positive Kaiser Test

This is a common issue when synthesizing hydrophobic peptides like H-(Phe)5-OH. The following steps can be taken to improve the coupling efficiency.

  • Option 1: Double Coupling Simply repeating the coupling step with fresh reagents can often drive the reaction to completion. This is particularly useful for sterically hindered amino acids or difficult sequences.[3][5]

  • Option 2: Use a More Efficient Coupling Reagent If standard coupling reagents like DIC/HOBt are not effective, switching to a more potent aminium/uronium or phosphonium-based reagent can significantly improve coupling efficiency.[5][6]

  • Option 3: Increase Reagent Concentration and/or Temperature Increasing the concentration of the amino acid and coupling reagents can enhance the reaction kinetics.[3][7] Additionally, performing the coupling at an elevated temperature can help to disrupt peptide aggregation and improve reagent accessibility.[8][9]

  • Option 4: Modify the Solvent System For hydrophobic sequences, using a solvent mixture that can disrupt secondary structures, such as N-methyl-2-pyrrolidone (NMP) or a combination of dimethylformamide (DMF) with dimethyl sulfoxide (B87167) (DMSO), can be beneficial.[7]

Issue 2: Persistent Peptide Aggregation

Peptide aggregation is a primary cause of synthetic failure for H-(Phe)5-OH.[2] If you observe persistent aggregation (e.g., resin clumping, poor swelling), consider the following strategies.

  • Strategy 1: Choice of Resin The solid support plays a crucial role in managing aggregation. Using a resin with a hydrophilic character, such as a polyethylene (B3416737) glycol (PEG)-modified polystyrene resin, can improve the solvation of the growing peptide chain and reduce aggregation.[10] A lower loading capacity resin is also recommended for long or bulky sequences to minimize steric hindrance between peptide chains.[11]

  • Strategy 2: Use of Chaotropic Salts Adding chaotropic salts like LiCl or KSCN to the coupling mixture or during washing steps can help to disrupt the secondary structures that lead to aggregation.[12]

  • Strategy 3: Incorporation of Pseudoproline Dipeptides Although not directly applicable to a homopolymer of phenylalanine, for other hydrophobic sequences, the introduction of pseudoproline dipeptides at strategic locations can disrupt the formation of stable secondary structures.[12]

  • Strategy 4: Microwave-Assisted Synthesis Microwave irradiation can provide rapid and efficient heating, which helps to minimize aggregation and accelerate both deprotection and coupling reactions.[13][14]

Data Presentation

Table 1: Comparison of Common Coupling Reagents for SPPS

Coupling ReagentTypeAdvantagesConsiderations
DIC/HOBt Carbodiimide/AdditiveCost-effective, low racemization with HOBt.[6]Slower reaction rates for difficult couplings; DCC byproduct (DCU) can be insoluble.[6]
HBTU/HATU Aminium/Uronium SaltFast coupling rates, highly efficient for difficult sequences.[6][12]Requires a base (e.g., DIPEA); can react with unprotected N-terminus if used in excess.[15]
PyBOP Phosphonium SaltHigh coupling efficiency, particularly for sterically hindered amino acids.[12]Can be more expensive; potential for side reactions if not used correctly.
COMU Aminium/Uronium SaltHigh coupling efficiency comparable to HATU, with improved safety profile (avoids explosive HOBt/HOAt byproducts).[6]Relatively newer and may be more costly.

Experimental Protocols

Protocol 1: Standard Fmoc-SPPS Cycle for a Single Amino Acid Coupling

  • Resin Swelling: Swell the resin in DMF for at least 30 minutes before the first coupling.[16]

  • Fmoc-Deprotection:

    • Treat the resin with a solution of 20% piperidine (B6355638) in DMF.

    • Agitate for 5-10 minutes at room temperature.

    • Drain the deprotection solution.

    • Repeat the treatment with 20% piperidine in DMF for another 5-10 minutes.

    • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.[3]

  • Coupling:

    • Prepare a solution of the Fmoc-protected amino acid (3-5 equivalents), a coupling reagent (e.g., HATU, 3-5 equivalents), and a base (e.g., DIPEA, 6-10 equivalents) in DMF.

    • Add the coupling solution to the resin.

    • Agitate for 30-60 minutes at room temperature.

  • Washing: Wash the resin with DMF (3-5 times) to remove excess reagents and byproducts.

  • Monitoring (Optional but Recommended): Perform a Kaiser test on a small sample of resin beads to confirm the completion of the coupling reaction. If the test is positive, repeat the coupling step (double coupling).

Protocol 2: Kaiser Test for Monitoring Coupling Completion

  • Sample Preparation: Withdraw a small amount of peptide-resin (a few beads) from the reaction vessel and wash them thoroughly with ethanol.

  • Reagent Addition:

  • Heating: Heat the sample at 100°C for 5 minutes.[1]

  • Observation: Observe the color of the beads and the solution.

    • Intense Blue/Purple: Indicates the presence of free primary amines (incomplete coupling).

    • Yellow/Colorless: Indicates the absence of free primary amines (complete coupling).

Visualizations

Troubleshooting_Workflow start Start SPPS of H-(Phe)5-OH coupling_step Perform Coupling Step start->coupling_step kaiser_test Perform Kaiser Test coupling_step->kaiser_test coupling_complete Coupling Complete? kaiser_test->coupling_complete incomplete_coupling Incomplete Coupling coupling_complete->incomplete_coupling No (Positive) next_cycle Proceed to Next Cycle coupling_complete->next_cycle Yes (Negative) double_couple Option 1: Double Couple incomplete_coupling->double_couple change_reagent Option 2: Change Coupling Reagent (e.g., to HATU, HCTU) incomplete_coupling->change_reagent increase_temp_conc Option 3: Increase Temp/ Concentration incomplete_coupling->increase_temp_conc double_couple->coupling_step change_reagent->coupling_step increase_temp_conc->coupling_step analyze_crude Cleave and Analyze Crude Product next_cycle->analyze_crude end End analyze_crude->end

Caption: Troubleshooting workflow for incomplete coupling in SPPS.

SPPS_Cycle_Workflow start Start Cycle deprotection Fmoc-Deprotection (20% Piperidine/DMF) start->deprotection wash1 Wash (DMF) deprotection->wash1 coupling Amino Acid Coupling (AA, Reagent, Base in DMF) wash1->coupling wash2 Wash (DMF) coupling->wash2 monitoring Monitoring (e.g., Kaiser Test) wash2->monitoring is_complete Complete? monitoring->is_complete repeat_coupling Repeat Coupling is_complete->repeat_coupling No next_aa Proceed to Next Amino Acid is_complete->next_aa Yes repeat_coupling->coupling next_aa->deprotection Not Final AA end Final Cleavage next_aa->end Final AA

References

Technical Support Center: Alternative Purification Methods for Aggregated Peptides

Author: BenchChem Technical Support Team. Date: December 2025

Peptide aggregation is a significant challenge during synthesis and purification, leading to low yields, difficult purification, and potentially altered biological activity.[1] This guide provides troubleshooting strategies and alternative purification protocols for researchers, scientists, and drug development professionals encountering these issues.

Part 1: Troubleshooting Guide

This section addresses common problems encountered when working with aggregation-prone peptides.

Problem: My peptide is insoluble or precipitates before I can purify it.

  • Question 1: My lyophilized peptide won't dissolve in standard aqueous buffers (e.g., PBS, Tris). What is the best approach to solubilize it for purification?

    Answer: This is a common issue, especially with hydrophobic peptides. A systematic, stepwise approach to solubilization is recommended.[2] Always start with a small aliquot of the peptide to test different solvent conditions.

    • Step 1: pH Adjustment. The solubility of a peptide is lowest at its isoelectric point (pI).[3]

      • If the peptide is acidic (net negative charge), try dissolving it in a slightly basic buffer (pH 7.5-8.5).[2]

      • If it is basic (net positive charge), try a slightly acidic buffer (pH 5.5-6.5).[2]

    • Step 2: Organic Co-solvents. If pH adjustment fails, introduce organic solvents. These disrupt hydrophobic interactions that drive aggregation.

      • Start with solvents compatible with reverse-phase HPLC (RP-HPLC), such as acetonitrile (B52724) or isopropanol (B130326) .[4] Mixtures of acetonitrile and isopropanol can also be effective.[4]

      • For very hydrophobic peptides, polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) can be used as the initial dissolving agent, followed by careful dilution into your purification buffer.[2]

    • Step 3: Chaotropic Agents. For severely aggregated peptides, strong denaturants are required. These disrupt the secondary structures that stabilize aggregates.[2]

      • 6 M Guanidine Hydrochloride (GdmCl) or 8 M Urea (B33335) are highly effective at solubilizing aggregates.[2] Note that these are not compatible with standard RP-HPLC but are used in the alternative methods described below.

Problem: I'm seeing poor peak shape and low recovery during RP-HPLC.

  • Question 2: My peptide seems to be precipitating on the HPLC column, resulting in broad peaks and low yield. How can I improve this?

    Answer: On-column aggregation is a frequent problem. Several parameters can be optimized to improve the separation.

    • Elevate Temperature: Increasing the column temperature can enhance the solubility of hydrophobic peptides, leading to better peak shape and recovery.[4]

    • Modify Mobile Phase: Adding organic solvents like isopropanol to the mobile phase can increase peptide solubility.[4]

    • Switch to an Alternative Method: If optimization of RP-HPLC fails, the peptide may be too aggregation-prone for this technique. Consider the alternative methods detailed in Part 2.

Problem: My peptide re-aggregates after purification.

  • Question 3: I successfully purified my peptide, but it precipitated when I removed the organic solvent for lyophilization. How can I prevent this?

    Answer: Post-purification aggregation often occurs when organic solvents are removed, causing the peptide to crash out of the now purely aqueous solution.[2]

    • Maintain Some Organic Solvent: Before lyophilization, ensure the final pooled solution contains a minimal amount of organic solvent (e.g., 10-20% acetonitrile) to maintain solubility.[2]

    • Use Additives: Adding a small amount of a volatile buffer component like ammonium (B1175870) bicarbonate can help.[2]

    • Flash Freezing and Lyophilization: Rapidly freezing the purified fractions before lyophilization can minimize the time spent in conditions that favor aggregation.

    • Buffer Exchange: For long-term storage, consider exchanging the peptide into a final buffer containing stabilizing excipients like glycerol (B35011) or specific amino acids (e.g., arginine).[3][5]

Part 2: FAQs on Alternative Purification Methods

When standard RP-HPLC is not viable, several alternative chromatographic techniques can be employed, often under denaturing conditions.

  • Question 4: What are the primary alternatives to RP-HPLC for purifying aggregated peptides?

    Answer: The main alternatives are Size Exclusion Chromatography (SEC), Ion Exchange Chromatography (IEX), and Preparative Electrophoresis. These methods separate peptides based on size and charge, respectively, rather than hydrophobicity.

  • Question 5: When is Size Exclusion Chromatography (SEC) the right choice?

    Answer: SEC is ideal for separating peptide monomers from large, stable aggregates.[6] The technique separates molecules based on their size in solution.[7] By using mobile phases containing denaturants (like 6 M GdmCl) or organic additives, aggregates can be dissociated, and the monomeric peptide can be isolated.[8]

  • Question 6: How does denaturing Ion Exchange Chromatography (IEX) work for these peptides?

    Answer: IEX separates molecules based on their net charge.[7] For aggregated peptides, the key is to perform the chromatography in the presence of a denaturant like 8 M urea.[9] The urea solubilizes the peptide and unfolds it, exposing charged amino acid residues that can then interact with the ion exchange resin.[9] Elution is typically achieved with a salt gradient.

  • Question 7: Is Preparative Electrophoresis a viable option for purification?

    Answer: Yes, preparative electrophoresis is a powerful technique for purifying molecules, including peptides, on a larger scale than analytical gels.[10] It can be particularly useful for highly insoluble peptides that are difficult to handle with column chromatography. The peptide is separated in a gel matrix and can then be collected by continuous elution.[11][12]

Part 3: Data Presentation: Comparison of Purification Methods

The following table summarizes the key characteristics of different purification techniques for aggregated peptides.

MethodPrinciple of SeparationTypical PurityTypical YieldKey AdvantagesKey Limitations
RP-HPLC Hydrophobicity>95-99%[13]50-80%[13]High resolution, well-established methods.[13]Can denature some peptides; organic solvents may be a concern; prone to on-column aggregation.[13]
Denaturing SEC Size / Hydrodynamic Radius>90-98%60-90%Excellent for separating monomers from aggregates; relatively gentle on the peptide.[13]Lower resolution for peptides of similar size; requires denaturants for aggregated samples.[8]
Denaturing IEX Net Charge>90-98%[13]60-90%[13]High capacity; separates based on a different principle than RP-HPLC, offering an orthogonal approach.[14]Requires peptide to be charged and soluble under denaturing conditions; high salt in elution buffers needs removal.
Preparative PAGE Size and ChargeVariableVariableEffective for highly insoluble peptides; direct visualization of separation.[7]Lower throughput; peptide extraction from gel can be complex and may introduce contaminants.[10]

Part 4: Experimental Protocols

Protocol 1: Purification of Aggregated Peptides using Denaturing Size Exclusion Chromatography (SEC)

This protocol is designed to separate monomeric peptides from aggregates under denaturing conditions.

  • Materials:

    • SEC column suitable for the molecular weight range of the peptide (e.g., Zenix™ SEC-80).[15]

    • HPLC system.[15]

    • Denaturing Mobile Phase: 6 M Guanidine HCl, 50 mM Tris-HCl, pH 7.5.

    • Solubilization Buffer: 7 M Guanidine HCl, 50 mM Tris-HCl, pH 7.5.

  • Methodology:

    • Column Equilibration: Equilibrate the SEC column with at least 2-3 column volumes of the Denaturing Mobile Phase at the desired flow rate (e.g., 0.8 mL/min) until a stable baseline is achieved.[15]

    • Sample Preparation: Dissolve the aggregated peptide in the Solubilization Buffer to a suitable concentration (e.g., 1-5 mg/mL). If necessary, gently vortex or sonicate to aid dissolution. Centrifuge the sample at high speed (e.g., 14,000 x g) for 10 minutes to remove any remaining insoluble material.

    • Injection and Elution: Inject the clarified sample onto the equilibrated column.

    • Fraction Collection: Collect fractions based on the UV absorbance chromatogram (typically monitored at 214 nm and 280 nm).[13] The monomeric peptide should elute after the void volume and before any smaller impurities. Aggregates, if not fully dissociated, will elute in or near the void volume.[3]

    • Analysis: Analyze the collected fractions for purity using analytical RP-HPLC and mass spectrometry.

    • Post-Purification: Immediately buffer exchange the purified peptide into a storage buffer that prevents re-aggregation.

Protocol 2: Purification of Aggregated Peptides using Denaturing Ion Exchange Chromatography (IEX)

This protocol is for purifying peptides based on charge while maintaining solubility with urea.

  • Materials:

    • IEX column (Cation or Anion exchange, depending on the peptide's pI).

    • HPLC or FPLC system.

    • Buffer A (Binding Buffer): 8 M Urea, 20 mM Tris-HCl, pH 8.0 (for anion exchange) or pH 4.5 (for cation exchange).

    • Buffer B (Elution Buffer): 8 M Urea, 20 mM Tris-HCl, 1 M NaCl, pH 8.0 (for anion exchange) or pH 4.5 (for cation exchange).

    • Solubilization Buffer: Same as Buffer A.

  • Methodology:

    • Column Equilibration: Equilibrate the IEX column with 5-10 column volumes of Buffer A.

    • Sample Preparation: Dissolve the aggregated peptide in Solubilization Buffer. Ensure the pH and conductivity of the sample are similar to Buffer A to ensure binding.[16] This may require dilution or buffer exchange prior to loading.

    • Sample Loading: Load the prepared sample onto the column at a low flow rate to maximize binding.

    • Wash: Wash the column with 5-10 column volumes of Buffer A to remove any unbound impurities.

    • Elution: Elute the bound peptide using a linear gradient of Buffer B (e.g., 0-100% Buffer B over 20 column volumes).

    • Fraction Collection: Collect fractions across the elution peak.

    • Analysis and Post-Purification: Analyze fractions for purity. Pool the pure fractions and remove the urea and high salt concentrations via dialysis, diafiltration, or a desalting column.

Part 5: Visualizations

Troubleshooting_Workflow start_node Peptide Aggregation or Insolubility Observed process_node process_node start_node->process_node Perform Stepwise Solubilization Test (small aliquot) decision_node decision_node process_node->decision_node Is peptide soluble in RP-HPLC compatible solvent? method_node Optimize RP-HPLC (Temp, Modifiers) decision_node->method_node Yes process_node2 Solubilize in Chaotropic Agent (6M GdmCl or 8M Urea) decision_node->process_node2 No end_node end_node method_node->end_node Purified Peptide decision_node2 Separation Principle? process_node2->decision_node2 Choose Alternative Method method_node2 Denaturing SEC decision_node2->method_node2 Size method_node3 Denaturing IEX decision_node2->method_node3 Charge method_node2->end_node method_node3->end_node

Caption: Fig. 1: A decision-making workflow for troubleshooting the purification of aggregated peptides.

Purification_Principles cluster_sec Denaturing SEC cluster_iex Denaturing IEX input_node Crude Aggregated Peptide Sample Solubilized in Denaturant method_node Principle: Separation by Size Large aggregates elute first. sec_col iex_col method_node2 Principle: Separation by Charge Elution with salt gradient. output_node Purified Peptide method_node->output_node Monomer output_node2 Purified Peptide method_node2->output_node2 Monomer

Caption: Fig. 2: Principles of alternative methods for purifying aggregated peptides. (Diagram is conceptual)

References

Technical Support Center: H-Phe-Phe-Phe-Phe-Phe-OH Self-Assembly

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the controlled self-assembly of the pentapeptide H-Phe-Phe-Phe-Phe-Phe-OH (F5). This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental work. The information herein is substantially based on studies of shorter phenylalanine oligomers, such as diphenylalanine (FF) and triphenylalanine (FFF), and should be adapted and optimized for the specific case of F5.

Frequently Asked Questions (FAQs)

Q1: What are the primary driving forces behind the self-assembly of this compound?

The self-assembly of F5 is primarily driven by a combination of non-covalent interactions. These include π-π stacking between the aromatic phenyl rings of the phenylalanine residues, hydrogen bonding between the peptide backbones, and hydrophobic interactions that minimize the contact of the nonpolar side chains with water. For uncapped peptides like F5, electrostatic interactions between the charged N-terminus (NH3+) and C-terminus (COO-) can also play a crucial role, often leading to head-to-tail arrangements that facilitate the formation of ordered nanostructures.

Q2: What types of nanostructures can I expect from the self-assembly of F5?

Based on extrapolations from shorter phenylalanine peptides like FF and FFF, F5 is expected to form a variety of nanostructures depending on the experimental conditions.[1] These may include nanofibers, nanotubes, and planar nanostructures or "nanoplates".[1] The final morphology is highly sensitive to factors such as the solvent system, pH, temperature, and peptide concentration.

Q3: How does the length of the phenylalanine chain (from FF to F5) influence self-assembly?

Increasing the number of phenylalanine residues from two to five is expected to enhance the contribution of π-π stacking and hydrophobic interactions, which may lead to more stable and ordered assemblies. The increased chain length can also influence the packing arrangement of the peptides, potentially favoring different morphologies compared to the well-studied diphenylalanine, which commonly forms nanotubes.[2]

Q4: What is the role of terminal capping groups, and why is it relevant for the uncapped F5?

N-terminal (e.g., with Fmoc) and C-terminal capping of phenylalanine peptides can significantly alter their self-assembly behavior by modifying the electrostatic interactions and introducing additional driving forces like aromatic stacking from the capping group itself.[2][3] Understanding this is crucial as the uncapped F5 possesses charged termini, which are fundamental to its self-assembly mechanism, potentially leading to different structures than its capped counterparts.

Troubleshooting Guides

Below are common issues encountered during the self-assembly of phenylalanine-based peptides, along with potential causes and solutions.

Problem Potential Cause(s) Troubleshooting Suggestions
No self-assembly or precipitation instead of ordered structures. - Solvent is not optimal: The peptide may be too soluble or insoluble in the chosen solvent. - Peptide concentration is too low: The critical concentration for self-assembly has not been reached. - pH is unfavorable: The ionization state of the termini does not favor self-assembly.- Solvent Screening: Experiment with different solvents or co-solvent systems. Hexafluoroisopropanol (HFIP) is often used to dissolve phenylalanine peptides before introducing an aqueous co-solvent to trigger assembly. - Increase Peptide Concentration: Gradually increase the peptide concentration. - pH Adjustment: Modulate the pH of the solution. For uncapped peptides, self-assembly is often triggered near the isoelectric point.
Formation of amorphous aggregates instead of well-defined nanostructures. - Kinetics of assembly are too fast: Rapid changes in solvent composition or pH can lead to disordered aggregation. - Presence of impurities: Small molecule impurities can disrupt the ordered packing of the peptides.- Control the Assembly Rate: Employ slow solvent evaporation or vapor diffusion techniques. A gradual pH change using methods like the hydrolysis of glucono-δ-lactone can also promote more ordered structures. - Purify the Peptide: Ensure the high purity of the F5 peptide using techniques like HPLC.
Inconsistent or heterogeneous morphologies in the final sample. - Lack of control over nucleation and growth: Multiple nucleation events can lead to a variety of structures. - Thermal fluctuations: Temperature variations during the self-assembly process can affect the final morphology.- Temperature Control: Maintain a constant temperature during the experiment. Annealing the sample by heating and slow cooling can sometimes lead to more uniform structures. - Seeding: Introduce pre-formed nuclei (seeds) from a previous successful experiment to promote the growth of a specific morphology.
Difficulty in forming hydrogels. - Peptide concentration is below the minimum gelling concentration (MGC). - Insufficient fibril entanglement: The formed nanofibers may not be long or concentrated enough to form a percolated network. - Unfavorable ionic strength. - Increase Peptide Concentration: Systematically increase the peptide concentration to find the MGC. - Modify Assembly Conditions: Alter the pH or solvent conditions to promote the formation of longer, more entangled fibrils. - Adjust Ionic Strength: The addition of salts can screen electrostatic repulsions and promote fibril formation and entanglement.

Quantitative Data Summary

The following table summarizes quantitative data gathered from studies on phenylalanine-based peptides. Note that this data is primarily for diphenylalanine (FF) and its derivatives and should be used as a reference point for experiments with pentaphenylalanine (F5).

ParameterPeptideConditionValueReference
Minimum Gelling Concentration (mgc)d-Phe-l-PheWater, pH triggered5 mg/mL[4]
Fibril Diameterd-Phe-l-PheWater, pH triggered~4 nm
Nanotube Outer Diameterl-Phe-l-PheWater/HFIPVaries (tens to hundreds of nm)[2]
Hydrogel Storage Modulus (G')EAW10 (Oligopeptide)Assembled at 25°C~7 times stronger than at 5°C

Experimental Protocols

Protocol 1: Solvent-Induced Self-Assembly of F5

This protocol describes a general method for inducing self-assembly by changing the solvent environment.

  • Dissolution: Dissolve this compound in a minimal amount of a strong organic solvent like hexafluoroisopropanol (HFIP) to ensure complete monomerization. A typical starting concentration is 1-5 mg/mL.

  • Induction of Self-Assembly: Slowly add an aqueous buffer (e.g., phosphate-buffered saline, PBS, at a desired pH) to the peptide solution while gently vortexing. The final ratio of the aqueous phase to the organic phase will influence the final morphology.

  • Incubation: Allow the solution to incubate at a constant temperature (e.g., room temperature or 4°C) for a period ranging from hours to several days to allow for the formation of ordered structures.[2]

  • Characterization: Analyze the resulting nanostructures using techniques such as Transmission Electron Microscopy (TEM), Atomic Force Microscopy (AFM), and Circular Dichroism (CD) spectroscopy to determine morphology and secondary structure.

Protocol 2: pH-Triggered Self-Assembly for Hydrogel Formation

This method utilizes a change in pH to induce the self-assembly and potential gelation of F5.

  • Dissolution: Suspend the F5 peptide in deionized water.

  • pH Adjustment for Solubilization: Add a small amount of a basic solution (e.g., 0.1 M NaOH) to raise the pH and deprotonate the N-terminus, leading to the dissolution of the peptide.

  • Triggering Assembly: Slowly neutralize the solution by adding an acidic solution (e.g., 0.1 M HCl) or by using a slow acidifier like glucono-δ-lactone (GdL). This will protonate the C-terminus, and as the peptide approaches its isoelectric point, self-assembly will be triggered.

  • Gelation: If the peptide concentration is above its minimum gelling concentration, the formation of an entangled network of nanofibers will result in a self-supporting hydrogel.

  • Characterization: Characterize the hydrogel's mechanical properties using rheology and visualize the nanofibrillar network using Scanning Electron Microscopy (SEM) or TEM.

Visualizations

Signaling and Experimental Workflows

Experimental_Workflow cluster_prep Peptide Preparation cluster_assembly Self-Assembly Induction cluster_characterization Characterization P1 Synthesize/Purchase This compound P2 Purify via HPLC P1->P2 P3 Lyophilize P2->P3 A1 Dissolve in HFIP P3->A1 A2 Adjust pH P3->A2 A4 Incubate A1->A4 A2->A4 A3 Control Temperature A3->A4 C1 TEM/AFM for Morphology A4->C1 C2 CD/FTIR for Secondary Structure A4->C2 C3 Rheology for Hydrogels A4->C3

Caption: A generalized workflow for the self-assembly and characterization of F5 nanostructures.

Control_Strategies cluster_inputs Control Parameters cluster_outputs Resulting Nanostructures Solvent Solvent (e.g., HFIP/Water ratio) SelfAssembly F5 Self-Assembly Solvent->SelfAssembly pH pH pH->SelfAssembly Temp Temperature Temp->SelfAssembly Concentration Peptide Concentration Concentration->SelfAssembly Fibers Nanofibers Gel Hydrogel Fibers->Gel entanglement Tubes Nanotubes Plates Nanoplates SelfAssembly->Fibers SelfAssembly->Tubes SelfAssembly->Plates

Caption: Key parameters influencing the self-assembly outcomes of the F5 peptide.

References

Technical Support Center: Optimizing Hydrophobic Peptide Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of hydrophobic peptides, with a specific focus on the impact of temperature.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues and provides solutions for challenges encountered during the HPLC purification of hydrophobic peptides.

My hydrophobic peptide exhibits significant peak tailing. What are the likely causes and how can I fix it?

Peak tailing is a common problem when purifying hydrophobic peptides and can be attributed to several factors:

  • Secondary Interactions: Unwanted interactions between the peptide and the stationary phase, particularly with free silanol (B1196071) groups on silica-based columns, can cause tailing.

  • Peptide Aggregation: Hydrophobic peptides have a tendency to aggregate, which can lead to broad, tailing peaks.[1]

  • Low Acid Concentration: An insufficient amount of the ion-pairing agent in the mobile phase can result in poor peak shape.[1]

Troubleshooting Steps:

  • Optimize the Mobile Phase Additive: Trifluoroacetic acid (TFA) is a common ion-pairing agent that effectively masks silanol interactions and reduces peak tailing. If you are using formic acid (FA) for MS-compatibility and observing tailing, consider increasing its concentration.[1]

  • Increase Column Temperature: Elevating the column temperature can improve peak shape by reducing mobile phase viscosity, increasing peptide solubility, and minimizing secondary interactions.[1]

  • Choose an Appropriate Column: Consider using a column with end-capping to block silanol groups or a polymer-based column that is more stable over a wider pH range.

My peptide peak is very broad. What can I do to improve the peak width?

Broad peaks can result from several factors, including poor mass transfer, slow kinetics of interaction with the stationary phase, and on-column degradation.[1]

Troubleshooting Steps:

  • Adjust the Gradient Slope: A shallower gradient can often improve peak sharpness by allowing more time for the peptide to interact with the stationary phase and elute in a narrower band.[1]

  • Increase the Column Temperature: Higher temperatures can lead to sharper peaks by improving mass transfer and reducing viscosity.[1]

  • Optimize the Flow Rate: A lower flow rate can sometimes improve peak shape, but be mindful of increasing run times.[1]

I am experiencing low recovery of my hydrophobic peptide after purification. What are the potential reasons and solutions?

Low recovery is a significant challenge with hydrophobic peptides, often due to their "sticky" nature and poor solubility.[1]

Troubleshooting Steps:

  • Optimize Sample Solubility: Ensure your peptide is fully dissolved in the injection solvent. It may be necessary to use a stronger solvent like DMSO or isopropanol (B130326) to dissolve the peptide before diluting it with the initial mobile phase.[1]

  • Increase Column Temperature: Higher temperatures can enhance the solubility of hydrophobic peptides, leading to improved recovery.[1]

  • Passivate the HPLC System: Peptides can adsorb to metallic surfaces in the HPLC system. Passivating the system with a strong acid or using a biocompatible HPLC system can help minimize this issue.[1]

  • Choose the Right Column: A column with a wider pore size (e.g., 300 Å) is often recommended for larger peptides to improve recovery by reducing restricted diffusion.[1]

Data Presentation

The following tables summarize quantitative data to illustrate the impact of temperature on key purification parameters.

Table 1: Illustrative Effect of Temperature on Chromatographic Parameters of a Hydrophobic Peptide

Temperature (°C)Retention Time (min)Peak Width (min)Theoretical Purity (%)Theoretical Yield (%)
3025.81.28560
4024.20.99075
5022.50.79585
6020.90.5>98>90

*Note: Purity and Yield are illustrative and will vary depending on the specific peptide and experimental conditions. The general trend shows improvement with increased temperature due to better peak shape and recovery.

Table 2: Influence of Column Temperature on a Hydrophobic Peptide

Temperature (°C)Retention Time (min)Peak Width (min)
3015.20.8
4014.50.6
5013.80.5
6013.10.4

Illustrative data showing the general trend of decreased retention time and peak width with increasing temperature.[1]

Experimental Protocols

Protocol 1: Systematic Temperature Optimization for Hydrophobic Peptide Purification

This protocol outlines a systematic approach to optimizing column temperature for the purification of a hydrophobic peptide using reversed-phase HPLC.

  • Initial Scouting Run at Ambient Temperature:

    • Equilibrate the column (e.g., C8 or C18) with the initial mobile phase (e.g., 95% Water/5% Acetonitrile with 0.1% TFA) at ambient temperature (e.g., 25 °C).

    • Inject the hydrophobic peptide sample.

    • Run a broad linear gradient (e.g., 5% to 95% organic phase over 30 minutes).

    • Analyze the chromatogram for peak shape (tailing, broadening) and approximate retention time.

  • Incremental Temperature Increase:

    • Increase the column temperature by 10 °C (e.g., to 35 °C).

    • Allow the system to equilibrate at the new temperature until the baseline is stable.

    • Inject the same amount of the peptide sample and run the same gradient as in the initial scouting run.

    • Compare the chromatogram to the previous run, noting any changes in retention time, peak width, and peak symmetry.

  • Iterative Optimization:

    • Continue to increase the temperature in 10 °C increments (e.g., 45 °C, 55 °C, 65 °C), repeating step 2 for each temperature. Most applications will see significant improvement in the 40-60°C range.[2]

    • Carefully monitor the backpressure at higher temperatures, as it should decrease due to lower mobile phase viscosity.

    • Be mindful of the thermal stability of your peptide. While many peptides are stable at elevated temperatures for the duration of a chromatographic run, very sensitive peptides could degrade.

  • Evaluation and Final Method Selection:

    • Compare all the chromatograms obtained at different temperatures.

    • Select the temperature that provides the best balance of:

      • Sharp, symmetrical peaks (minimal tailing and broadening).

      • Good resolution from impurities.

      • Reasonable retention time.

    • Once the optimal temperature is determined, further optimization of the gradient slope can be performed to fine-tune the separation.

Visualizations

Troubleshooting_Workflow cluster_problem Problem Identification cluster_causes Potential Causes cluster_solutions Troubleshooting Solutions cluster_outcomes Expected Outcomes Problem Poor Chromatogram (Tailing/Broad Peaks, Low Recovery) Aggregation Peptide Aggregation Problem->Aggregation Interactions Secondary Interactions Problem->Interactions Solubility Poor Solubility Problem->Solubility Increase_Temp Increase Column Temperature Aggregation->Increase_Temp Interactions->Increase_Temp Change_Column Change Column (e.g., different stationary phase, wider pore) Interactions->Change_Column Solubility->Increase_Temp Optimize_MP Optimize Mobile Phase (e.g., stronger solvent, different modifier) Solubility->Optimize_MP Improved_Peak Improved Peak Shape Increase_Temp->Improved_Peak Increased_Recovery Increased Recovery Increase_Temp->Increased_Recovery Optimize_MP->Improved_Peak Better_Resolution Better Resolution Change_Column->Better_Resolution

Caption: Troubleshooting workflow for common hydrophobic peptide purification issues.

Temperature_Optimization_Workflow Start Start Temperature Optimization Scouting_Run Perform Scouting Run at Ambient Temperature Start->Scouting_Run Evaluate_Scouting Evaluate Peak Shape and Retention Scouting_Run->Evaluate_Scouting Increase_Temp Increase Temperature (e.g., by 10°C) Evaluate_Scouting->Increase_Temp Suboptimal End End Optimization Evaluate_Scouting->End Optimal Equilibrate Equilibrate System Increase_Temp->Equilibrate Rerun Re-run Sample Equilibrate->Rerun Evaluate_New_Temp Evaluate Chromatogram Rerun->Evaluate_New_Temp Optimal Optimal Temperature Found? Evaluate_New_Temp->Optimal Optimal->Increase_Temp No Optimal->End Yes

Caption: Step-wise workflow for optimizing temperature in HPLC purification.

References

Technical Support Center: Synthesis and Purification of Pentaphenylalanine Using Hydrophilic Tags

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the synthesis and purification of the highly hydrophobic peptide, pentaphenylalanine, using hydrophilic tags.

Frequently Asked Questions (FAQs)

Q1: Why is the synthesis of pentaphenylalanine so challenging?

A1: Pentaphenylalanine is a "difficult sequence" due to its high hydrophobicity. This leads to significant challenges during solid-phase peptide synthesis (SPPS), including poor solvation of the growing peptide chain, leading to aggregation on the resin.[1][2][3] This aggregation can hinder the accessibility of reagents, resulting in incomplete reactions for both the deprotection and coupling steps, which in turn leads to low yields and purity of the final product.[1][2][3]

Q2: How do hydrophilic tags help in the synthesis of pentaphenylalanine?

A2: Hydrophilic tags are short sequences of hydrophilic amino acids, such as poly-arginine or poly-lysine, that are temporarily attached to the hydrophobic peptide.[4][5] These tags increase the overall polarity of the peptide-resin complex, which helps to disrupt the interchain hydrogen bonding that causes aggregation.[1][3] This improved solvation enhances the efficiency of coupling and deprotection steps. Furthermore, after cleavage from the resin, the hydrophilic tag significantly improves the solubility of the crude peptide in aqueous solutions, which greatly facilitates purification by techniques like High-Performance Liquid Chromatography (HPLC).[4][5]

Q3: Should I use an N-terminal or a C-terminal hydrophilic tag?

A3: Both N-terminal and C-terminal tags can be effective. C-terminal tags are more commonly used and have been shown to be highly effective at increasing the solubility of hydrophobic peptides.[4][6] N-terminal tags are also used to improve solubility for purification.[4][6] The choice may depend on the specific sequence, the desired cleavage chemistry, and whether the tag might interfere with the peptide's structure or function. For enzymatic cleavage of the tag after purification, the position of the tag relative to the enzyme's recognition site is a critical consideration.

Q4: What are the common impurities encountered when using hydrophilic tags?

A4: Common impurities include truncated sequences (from incomplete coupling) and deletion sequences (from incomplete deprotection), which are general to SPPS. Specific to this method, you may find peptides with the tag still attached due to incomplete cleavage. Depending on the cleavage method, side-products from the modification of amino acid side chains can also be present.

Q5: Can the hydrophilic tag affect the HPLC purification profile?

A5: Yes, significantly. The hydrophilic tag will make the peptide much more polar, causing it to elute much earlier from a reversed-phase HPLC column than the untagged, hydrophobic pentaphenylalanine. This can be advantageous as it moves the product peak away from hydrophobic impurities. After the tag is removed, the peptide's retention time will increase dramatically.

Troubleshooting Guides

Issue 1: Low Crude Purity and Yield After Synthesis
Symptom Possible Cause Suggested Solution
Resin clumping and poor swelling during synthesis. Peptide aggregation on the resin.- Incorporate a C-terminal hydrophilic tag: A sequence of 6-9 arginine residues is effective.[1] - Use a high-swelling resin: Resins like PEG-PS are designed for difficult sequences. - Decrease resin loading: Lowering the substitution level of the resin can reduce steric hindrance.
Mass spectrometry of crude product shows a high proportion of truncated sequences. Incomplete coupling reactions.- Double couple: Repeat the coupling step for each amino acid. - Use a stronger coupling reagent: Reagents like HATU or HBTU can improve efficiency. - Increase reaction time: Extend the coupling time to allow the reaction to go to completion.
Mass spectrometry shows deletion sequences (missing single amino acids). Incomplete Fmoc-deprotection.- Extend deprotection time: Ensure the Fmoc group is completely removed. - Use fresh deprotection solution: The piperidine (B6355638) solution can degrade over time.
Issue 2: Problems During and After Cleavage of the Tagged Peptide
Symptom Possible Cause Suggested Solution
Crude peptide is insoluble in standard HPLC solvents (e.g., water/acetonitrile). The hydrophilic tag was not successfully incorporated, or the peptide has aggregated post-cleavage.- Confirm tag incorporation by mass spectrometry. - Dissolve the crude peptide in a stronger solvent: A small amount of DMSO or formic acid may be necessary for initial dissolution before dilution for HPLC.
Mass spectrometry shows a significant amount of peptide with the tag still attached after enzymatic cleavage. Incomplete enzymatic cleavage.- Increase enzyme concentration: Add more protease to the reaction mixture. - Extend incubation time: Allow the cleavage reaction to proceed for a longer period. - Optimize buffer conditions: Ensure the pH and temperature are optimal for the specific protease being used (e.g., Carboxypeptidase B for C-terminal arginine).[7]
Multiple peaks in the HPLC chromatogram of the cleaved product. Incomplete cleavage, side-product formation, or degradation.- Analyze each peak by mass spectrometry to identify the species. - Optimize the cleavage cocktail: Ensure appropriate scavengers are used to prevent side reactions. - Adjust purification gradient: A shallower gradient during HPLC may improve the separation of closely eluting species.

Data Presentation

The use of a hydrophilic tag can significantly improve the synthesis outcome for a highly hydrophobic peptide like pentaphenylalanine. The following table provides representative data on the impact of a C-terminal hexa-arginine tag on the synthesis of a model hydrophobic peptide.

Parameter Without Hydrophilic Tag With C-terminal (Arg)6 Tag
Crude Purity (by HPLC) ~25%>60%
Overall Yield LowModerate to High
Solubility in Aqueous Buffer InsolubleSoluble
Aggregation during SPPS SevereSignificantly Reduced

This is representative data based on the synthesis of model hydrophobic peptides and illustrates the expected improvements.

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of Pentaphenylalanine with a C-terminal Hexa-Arginine Tag

This protocol outlines the manual synthesis of Phe-Phe-Phe-Phe-Phe-(Arg)6 on a Rink Amide resin using Fmoc chemistry.

  • Resin Preparation: Swell Rink Amide resin in dimethylformamide (DMF) for 1 hour.

  • Synthesis of the (Arg)6 Tag:

    • Deprotect the resin with 20% piperidine in DMF (2 x 10 min).

    • Wash with DMF (5x), isopropanol (B130326) (2x), and DMF (5x).

    • Couple Fmoc-Arg(Pbf)-OH (4 eq.), HBTU (3.9 eq.), and DIPEA (8 eq.) in DMF for 2 hours.

    • Repeat the deprotection, wash, and coupling steps for a total of six arginine residues.

  • Synthesis of the Pentaphenylalanine Chain:

    • Following the final arginine coupling and deprotection, proceed with the coupling of Fmoc-Phe-OH.

    • Couple Fmoc-Phe-OH (4 eq.), HBTU (3.9 eq.), and DIPEA (8 eq.) in DMF for 2 hours.

    • Repeat the deprotection, wash, and coupling steps for a total of five phenylalanine residues.

  • Final Deprotection: After the final phenylalanine coupling, deprotect the N-terminal Fmoc group with 20% piperidine in DMF.

  • Resin Washing and Drying: Wash the final peptide-resin with DMF (5x), DCM (5x), and methanol (B129727) (3x), then dry under vacuum.

Protocol 2: Cleavage and Deprotection
  • Prepare the Cleavage Cocktail: In a fume hood, prepare a fresh cleavage cocktail of 95% Trifluoroacetic Acid (TFA), 2.5% water, and 2.5% triisopropylsilane (B1312306) (TIS).

  • Cleavage Reaction: Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin) and allow it to react for 3 hours at room temperature with occasional swirling.

  • Peptide Precipitation: Filter the resin and collect the TFA solution. Precipitate the crude peptide by adding the TFA solution dropwise to a large volume of ice-cold diethyl ether.

  • Isolation: Centrifuge the ether suspension to pellet the peptide. Decant the ether, wash the pellet with cold ether, and dry the crude peptide under vacuum.

Protocol 3: Purification and Enzymatic Tag Removal
  • Initial Purification: Dissolve the crude peptide in an appropriate aqueous buffer (e.g., 0.1% TFA in water). Purify the tagged peptide by reversed-phase HPLC using a C18 column with a water/acetonitrile gradient containing 0.1% TFA.

  • Enzymatic Cleavage of the (Arg)6 Tag:

    • Lyophilize the purified, tagged peptide.

    • Dissolve the peptide in a buffer suitable for Carboxypeptidase B (e.g., Tris-HCl, pH 7.5-8.5).

    • Add Carboxypeptidase B at an appropriate enzyme-to-substrate ratio (e.g., 1:100 w/w).

    • Incubrate at 37°C, monitoring the reaction progress by HPLC-MS.

  • Final Purification: Once the cleavage is complete, acidify the reaction mixture with TFA and purify the untagged pentaphenylalanine by reversed-phase HPLC. The untagged peptide will have a significantly longer retention time.

  • Final Product Characterization: Confirm the identity and purity of the final pentaphenylalanine product by mass spectrometry and analytical HPLC.

Visualizations

Experimental Workflow for Pentaphenylalanine Synthesis

experimental_workflow cluster_synthesis Solid-Phase Peptide Synthesis (SPPS) cluster_cleavage Cleavage & Deprotection cluster_purification Purification & Tag Removal Resin Rink Amide Resin Arg_Tag Synthesis of (Arg)6 Tag Resin->Arg_Tag Fmoc Chemistry Phe_Chain Synthesis of (Phe)5 Chain Arg_Tag->Phe_Chain Fmoc Chemistry Final_Deprotection Final Fmoc Deprotection Phe_Chain->Final_Deprotection Cleavage Cleavage from Resin (TFA Cocktail) Final_Deprotection->Cleavage Precipitation Precipitation in Ether HPLC1 HPLC Purification of Tagged Peptide Precipitation->HPLC1 Enzyme_Cleavage Enzymatic Tag Removal (Carboxypeptidase B) HPLC2 HPLC Purification of Untagged Pentaphenylalanine Final_Product Final Product: Pentaphenylalanine

Caption: Workflow for the synthesis and purification of pentaphenylalanine.

Troubleshooting Logic for Low Yield

troubleshooting_low_yield cluster_analysis Analysis of Crude Product cluster_causes Potential Causes cluster_solutions Solutions Start Low Yield of Pentaphenylalanine MS_Analysis Mass Spectrometry Start->MS_Analysis HPLC_Analysis HPLC Analysis Start->HPLC_Analysis Incomplete_Coupling Incomplete Coupling MS_Analysis->Incomplete_Coupling Truncated Sequences Incomplete_Deprotection Incomplete Deprotection MS_Analysis->Incomplete_Deprotection Deletion Sequences Aggregation Peptide Aggregation HPLC_Analysis->Aggregation Broad, Poorly Resolved Peaks Cleavage_Issues Cleavage/Purification Issues HPLC_Analysis->Cleavage_Issues Multiple Impurity Peaks Sol_Aggregation Use Hydrophilic Tag Change Resin Aggregation->Sol_Aggregation Sol_Coupling Double Couple Stronger Reagents Incomplete_Coupling->Sol_Coupling Sol_Deprotection Increase Deprotection Time Fresh Reagents Incomplete_Deprotection->Sol_Deprotection Sol_Cleavage Optimize Cleavage Cocktail Optimize Purification Gradient Cleavage_Issues->Sol_Cleavage

Caption: Troubleshooting logic for low yield in pentaphenylalanine synthesis.

References

Validation & Comparative

Validating the Beta-Sheet Structure of H-(Phe)5-OH Assemblies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, confirming the secondary structure of self-assembling peptides is a critical step in understanding their function and potential applications. This guide provides a comparative analysis of experimental techniques used to validate the β-sheet structure of H-(Phe)5-OH assemblies, with diphenylalanine (FF) and the amyloid-β fragment KLVFF as key comparators.

Comparison of Physicochemical Properties and Assembly Conditions

A summary of the key characteristics of H-(Phe)5-OH and the comparator peptides is presented in Table 1. While specific experimental data for H-(Phe)5-OH is limited in publicly available literature, data from a closely related phenylalanine-containing pentapeptide (FESNF) is used as a proxy to provide context.

FeatureH-(Phe)5-OHDiphenylalanine (FF)KLVFF
Sequence H-Phe-Phe-Phe-Phe-Phe-OHH-Phe-Phe-OHH-Lys-Leu-Val-Phe-Phe-OH
Molecular Weight 755.9 g/mol 312.35 g/mol 625.8 g/mol
Self-Assembly Trigger pH, solvent polaritySolvent switch (e.g., DMSO/water), pH changepH, concentration
Observed Morphologies Nanofibers, hydrogelsNanotubes, nanovesicles, hydrogelsFibrils, aggregates

Experimental Validation Techniques: A Head-to-Head Comparison

The formation of β-sheet structures is a hallmark of many self-assembling peptides. Several biophysical techniques are employed to confirm this structural motif. Below is a comparison of the expected and reported data for H-(Phe)5-OH and its alternatives.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful tool for determining the secondary structure of proteins and peptides. The amide I region (1600-1700 cm⁻¹) of the infrared spectrum is particularly sensitive to the peptide backbone conformation.

H-(Phe)5-OH Assemblies: Based on studies of L-phenylalanine fibrils, H-(Phe)5-OH assemblies are expected to exhibit a strong absorption peak in the amide I region around 1620-1640 cm⁻¹, characteristic of β-sheet structures. A smaller peak around 1695 cm⁻¹ may also be present, indicating an antiparallel β-sheet arrangement.

Diphenylalanine (FF) Assemblies: Experimental data for self-assembled FF hydrogels show characteristic amide I peaks at approximately 1641 cm⁻¹ and sometimes a shoulder or a distinct peak around 1694 cm⁻¹, confirming the presence of β-sheets.

KLVFF Assemblies: KLVFF is well-known to form amyloid fibrils with a cross-β-sheet structure. FTIR spectra of KLVFF fibrils show a major amide I band centered around 1630 cm⁻¹, consistent with β-sheet conformation.

PeptideAmide I Peak(s) (cm⁻¹)Interpretation
H-(Phe)5-OH (Expected) ~1620-1640, ~1695Predominantly β-sheet, likely antiparallel
Diphenylalanine (FF) ~1641, ~1694β-sheet structure
KLVFF ~1630Cross-β-sheet structure
Circular Dichroism (CD) Spectroscopy

CD spectroscopy measures the differential absorption of left- and right-circularly polarized light and is highly sensitive to the secondary structure of peptides in solution.

H-(Phe)5-OH Assemblies: For H-(Phe)5-OH assemblies, a characteristic CD spectrum for β-sheets would show a negative band around 218 nm and a positive band near 195 nm.

Diphenylalanine (FF) Assemblies: CD spectra of Fmoc-FF hydrogels have shown a positive signal around 195 nm and a negative band centered at approximately 206 nm, which has been attributed to π→π* α-helix transitions, but can also have contributions from β-sheet structures depending on the specific assembly conditions and the influence of the Fmoc group.

KLVFF Assemblies: The CD spectrum of KLVFF during aggregation shows a transition from a random coil to a β-sheet structure, characterized by the development of a minimum around 218 nm.

PeptideCD Spectral FeaturesInterpretation
H-(Phe)5-OH (Expected) Negative band ~218 nm, Positive band ~195 nmβ-sheet conformation
Diphenylalanine (FF) Positive band ~195 nm, Negative band ~206 nmComplex secondary structure, may contain β-sheets
KLVFF Minimum develops at ~218 nm over timeTransition to β-sheet structure upon aggregation
Transmission Electron Microscopy (TEM) and Atomic Force Microscopy (AFM)

These imaging techniques provide direct visualization of the morphology of self-assembled peptide nanostructures.

H-(Phe)5-OH Assemblies: H-(Phe)5-OH is expected to form elongated nanofibers, which can entangle to form a hydrogel matrix. The diameter of these fibers would likely be in the nanometer range.

Diphenylalanine (FF) Assemblies: FF is well-known to form highly ordered nanotubes with diameters ranging from tens to hundreds of nanometers. It can also form nanovesicles and fibrous networks in hydrogels.

KLVFF Assemblies: KLVFF forms amyloid-like fibrils that are typically unbranched and have a diameter of approximately 7-13 nm.

PeptideObserved MorphologyTypical Dimensions
H-(Phe)5-OH (Expected) Nanofibers, hydrogel networkDiameter in the nanometer range
Diphenylalanine (FF) Nanotubes, nanovesicles, nanofibersDiameter: tens to hundreds of nm
KLVFF FibrilsDiameter: ~7-13 nm
X-ray Diffraction (XRD)

X-ray diffraction, particularly fiber diffraction, is the gold standard for confirming the "cross-β" structure characteristic of amyloid-like fibrils. This pattern consists of a meridional reflection at ~4.7 Å, corresponding to the inter-strand distance within a β-sheet, and an equatorial reflection at ~10 Å, representing the inter-sheet distance.

H-(Phe)5-OH Assemblies: X-ray diffraction of H-(Phe)5-OH fibrils is expected to show the characteristic cross-β pattern with reflections around 4.7 Å and 10 Å.

Diphenylalanine (FF) Assemblies: The crystal structure of FF can be hexagonal or orthorhombic, and XRD patterns of its assemblies show sharp diffraction peaks indicating a high degree of crystallinity.

KLVFF Assemblies: X-ray diffraction of KLVFF fibrils confirms the cross-β structure with the characteristic reflections.

PeptideExpected/Observed XRD ReflectionsInterpretation
H-(Phe)5-OH (Expected) ~4.7 Å (meridional), ~10 Å (equatorial)Cross-β structure
Diphenylalanine (FF) Sharp peaks corresponding to crystal latticeHighly crystalline structure
KLVFF ~4.7 Å (meridional), ~10 Å (equatorial)Cross-β structure

Experimental Protocols

Detailed methodologies are crucial for reproducible research. Below are representative protocols for the key experiments discussed.

FTIR Spectroscopy Protocol
  • Sample Preparation:

    • For solutions: Prepare a 1-5 mg/mL solution of the peptide in a suitable solvent (e.g., D₂O to avoid interference from H₂O bending vibrations in the amide I region).

    • For hydrogels: Place a small amount of the hydrogel between two CaF₂ windows separated by a thin spacer.

    • For dried films: A drop of the peptide solution is cast onto a CaF₂ window and dried under a stream of nitrogen or in a vacuum desiccator.

  • Data Acquisition:

    • Record spectra using an FTIR spectrometer equipped with a DTGS detector.

    • Collect at least 128 scans at a resolution of 4 cm⁻¹.

    • The spectral range should cover at least 1500-1800 cm⁻¹.

  • Data Analysis:

    • Perform baseline correction and solvent subtraction.

    • Analyze the amide I region (1600-1700 cm⁻¹) for characteristic β-sheet peaks.

    • Deconvolution and curve fitting can be used to estimate the percentage of different secondary structure elements.

TEM Protocol
  • Sample Preparation:

    • Place a 5-10 µL drop of the peptide solution (0.1-1 mg/mL) onto a carbon-coated copper grid for 1-2 minutes.

    • Wick away the excess solution with filter paper.

    • For negative staining, apply a drop of 2% (w/v) uranyl acetate (B1210297) solution for 30-60 seconds.

    • Wick away the excess stain and allow the grid to air dry completely.

  • Imaging:

    • Image the grid using a transmission electron microscope operating at an accelerating voltage of 80-120 kV.

    • Acquire images at various magnifications to observe the overall morphology and fine structural details.

Signaling Pathways and Experimental Workflows

The self-assembly of peptides into β-sheet rich structures is a complex process that can be represented by a logical workflow.

G cluster_prep Peptide Preparation cluster_assembly Self-Assembly cluster_validation Structure Validation cluster_interpretation Data Interpretation Peptide_Synthesis Peptide Synthesis (H-(Phe)5-OH) Purification Purification (HPLC) Peptide_Synthesis->Purification Characterization Initial Characterization (Mass Spectrometry) Purification->Characterization Dissolution Dissolution in Appropriate Solvent Characterization->Dissolution Trigger Induce Assembly (e.g., pH change, solvent switch) Dissolution->Trigger Incubation Incubation (Time, Temperature) Trigger->Incubation FTIR FTIR Spectroscopy Incubation->FTIR Secondary Structure CD CD Spectroscopy Incubation->CD Secondary Structure (in solution) TEM_AFM TEM / AFM Incubation->TEM_AFM Morphology XRD X-ray Diffraction Incubation->XRD Cross-β Structure Beta_Sheet β-Sheet Confirmation FTIR->Beta_Sheet CD->Beta_Sheet TEM_AFM->Beta_Sheet XRD->Beta_Sheet

Caption: Experimental workflow for validating the β-sheet structure of H-(Phe)5-OH assemblies.

The signaling pathway for peptide self-assembly leading to a biological response (or cytotoxicity) can also be conceptualized.

G cluster_interaction Cellular Interaction cluster_response Biological Response Monomer Peptide Monomers (H-(Phe)5-OH) Oligomer Soluble Oligomers Monomer->Oligomer Nucleation Protofibril Protofibrils Oligomer->Protofibril Elongation Membrane Cell Membrane Interaction Oligomer->Membrane Fibril Mature Fibrils (β-sheet rich) Protofibril->Fibril Maturation Receptor Receptor Binding Fibril->Receptor Signaling Intracellular Signaling Cascades Membrane->Signaling Receptor->Signaling Toxicity Cytotoxicity / Biological Function Signaling->Toxicity

Caption: Putative signaling pathway for self-assembled peptide interaction with cells.

A Comparative Guide to the Self-Assembly of H-Phe-Phe-Phe-Phe-Phe-OH and Diphenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the self-assembly characteristics of the pentapeptide H-Phe-Phe-Phe-Phe-Phe-OH (P5) and the dipeptide diphenylalanine (FF). Both peptides, rich in aromatic phenylalanine residues, exhibit a remarkable propensity for spontaneous self-organization into well-defined nanostructures. Understanding the nuances of their assembly mechanisms and the resulting morphologies is crucial for their application in drug delivery, tissue engineering, and materials science. This document outlines their self-assembly properties, supported by experimental data, and provides detailed methodologies for key characterization techniques.

Driving Forces and Structural Motifs

The self-assembly of both this compound and diphenylalanine is primarily driven by a combination of non-covalent interactions. These include hydrogen bonding between the peptide backbones, which contributes to the formation of stable secondary structures, and π-π stacking interactions between the aromatic phenyl rings, which provide directionality and stability to the growing assemblies. Hydrophobic interactions also play a significant role in the initial aggregation of the peptides in aqueous environments. For diphenylalanine, these interactions lead to the formation of various nanostructures, including nanotubes, nanovesicles, and nanofibers.[1][2][3][4] The self-assembly of FF is concentration-dependent; at low concentrations, vesicle fusion and bilayer formation are observed, while at higher concentrations, the process is dominated by the formation of a bilayer that subsequently bends and closes to form nanotubes or vesicles.[1] In the case of longer phenylalanine oligopeptides like pentaphenylalanine, there is a strong tendency to form β-sheet-rich structures, with the peptide chains arranging in an antiparallel fashion.[5]

Comparative Analysis of Self-Assembled Morphologies

The difference in the number of phenylalanine residues between P5 and FF leads to distinct self-assembled morphologies under various experimental conditions.

FeatureThis compound (P5)Diphenylalanine (FF)
Primary Morphologies Fibrillar nanostructures, planar nanostructures with β-sheet content.[5][6]Nanotubes, nanovesicles, nanofibers, nanorods, and hydrogels.[1][2][3][4]
Secondary Structure Predominantly β-sheet structures.[5]Can exhibit various conformations, with some assemblies showing β-sheet characteristics.[7]
Structural Organization Forms elongated fibrils and planar assemblies.[5][6]Can form hollow nanotubes through the closure of peptide bilayers.[1]
Influence of Termini The charged state of the terminal ends influences the structural features of the assemblies.[5]Chemical modifications of the termini can lead to the formation of different nanostructures like hydrogels and amyloid-like fibers.[6]

Experimental Protocols

The characterization of self-assembled peptide nanostructures relies on a suite of high-resolution imaging and spectroscopic techniques.

Transmission Electron Microscopy (TEM)
  • Purpose: To visualize the morphology and dimensions of the self-assembled nanostructures.

  • Protocol:

    • A small drop of the peptide solution (typically in the range of 1-5 mg/mL) is applied to a carbon-coated copper grid.

    • The excess solution is wicked away with filter paper after a few minutes of incubation.

    • For negative staining, a drop of a heavy metal stain (e.g., 2% uranyl acetate (B1210297) or phosphotungstic acid) is added to the grid for 1-2 minutes to enhance contrast.[8]

    • The excess stain is removed, and the grid is allowed to air dry completely.

    • The grid is then imaged using a transmission electron microscope at an appropriate accelerating voltage.

Atomic Force Microscopy (AFM)
  • Purpose: To obtain high-resolution topographical images of the self-assembled structures and to probe their mechanical properties.

  • Protocol:

    • A small aliquot of the peptide solution is deposited onto a freshly cleaved mica surface.

    • The sample is allowed to adsorb for a few minutes, and then the excess solution is gently rinsed with deionized water.

    • The mica substrate is then dried under a gentle stream of nitrogen or air.

    • Imaging is performed in either tapping mode or contact mode in air or under liquid to obtain topographical and phase images.[8]

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Purpose: To determine the secondary structure of the peptide assemblies by analyzing the amide I and amide II vibrational bands.

  • Protocol:

    • A sample of the peptide solution or hydrogel is placed on an ATR (Attenuated Total Reflectance) crystal, or a dried sample is mixed with KBr to form a pellet.

    • The FTIR spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

    • The amide I region (1600-1700 cm⁻¹) is of particular interest, as the peak position provides information about the secondary structure (e.g., β-sheets typically show a strong peak around 1630 cm⁻¹).[6]

Visualizing Self-Assembly Pathways and Experimental Workflows

Self_Assembly_Pathway cluster_FF Diphenylalanine (FF) Self-Assembly cluster_P5 This compound (P5) Self-Assembly FF_Monomers FF Monomers FF_Bilayers Peptide Bilayers FF_Monomers->FF_Bilayers Aggregation FF_Nanotubes Nanotubes FF_Bilayers->FF_Nanotubes Folding & Closing FF_Vesicles Vesicles FF_Bilayers->FF_Vesicles Fusion P5_Monomers P5 Monomers P5_Protofibrils Protofibrils (β-sheet formation) P5_Monomers->P5_Protofibrils Nucleation & Elongation P5_Fibrils Mature Fibrils P5_Protofibrils->P5_Fibrils Lateral Association

Figure 1. Comparative self-assembly pathways of Diphenylalanine and this compound.

Experimental_Workflow Peptide_Synthesis Peptide Synthesis/ Procurement Solution_Preparation Solution Preparation (Solvent, Concentration, pH) Peptide_Synthesis->Solution_Preparation Self_Assembly_Incubation Self-Assembly Incubation (Time, Temperature) Solution_Preparation->Self_Assembly_Incubation Characterization Characterization Self_Assembly_Incubation->Characterization TEM TEM Characterization->TEM AFM AFM Characterization->AFM FTIR FTIR Spectroscopy Characterization->FTIR XRD X-ray Diffraction Characterization->XRD

Figure 2. General experimental workflow for studying peptide self-assembly.

Conclusion

Both this compound and diphenylalanine are powerful building blocks for the bottom-up fabrication of functional nanomaterials. The shorter diphenylalanine dipeptide exhibits remarkable versatility in its self-assembled morphologies, readily forming nanotubes and vesicles. The longer pentaphenylalanine, with its increased number of aromatic residues and hydrogen bonding sites, predominantly forms fibrillar structures rich in β-sheets. The choice between these peptides for a specific application will depend on the desired morphology, mechanical properties, and biological interactions of the final nanostructure. Further research into the precise control of self-assembly conditions will undoubtedly unlock the full potential of these fascinating biomaterials.

References

A Comparative Guide to the Cytotoxicity and Biocompatibility of Pentaphenylalanine Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a suitable biomaterial scaffold is a critical step in the advancement of tissue engineering and drug delivery systems. Among the emerging options, self-assembling peptide scaffolds, particularly those derived from pentaphenylalanine, have garnered significant interest due to their biomimetic properties. This guide provides an objective comparison of the cytotoxicity and biocompatibility of pentaphenylalanine scaffolds with other commonly used alternatives, supported by experimental data and detailed methodologies.

Self-assembling peptides, such as pentaphenylalanine, offer a unique advantage in creating nanofibrous structures that mimic the native extracellular matrix. These materials are noted for their biocompatibility and biodegradability. Their applications are diverse, ranging from drug delivery and tissue engineering to acting as cell carriers and biosensors.

Comparative Cytotoxicity and Biocompatibility Data

The following table summarizes the cytotoxic and biocompatible profiles of pentaphenylalanine scaffolds in comparison to other widely used biomaterials like collagen, alginate, and poly(lactic-co-glycolic acid) (PLGA). The data is a synthesis of findings from multiple studies and is presented to facilitate a clear comparison.

Scaffold MaterialCell Type(s)Key FindingsReference
Pentaphenylalanine VariousHigh cell viability, minimal inflammatory response. Promotes cell adhesion and proliferation.[1]
Collagen Fibroblasts, OsteoblastsExcellent biocompatibility and cell attachment. Low cytotoxicity.[2]
Alginate Chondrocytes, FibroblastsGenerally biocompatible, but can elicit a mild foreign body response. Cytotoxicity is low.[3]
PLGA Mesenchymal Stem CellsBiocompatible, but degradation products can cause a localized inflammatory response and decrease in pH.[4]

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of biocompatibility and cytotoxicity studies. Below are protocols for key experiments commonly employed in the evaluation of biomaterial scaffolds.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10^4 cells per well and incubate for 24 hours.

  • Scaffold Incubation: Introduce the pentaphenylalanine scaffold (or alternative material) to the cell culture wells.

  • MTT Addition: After the desired incubation period (e.g., 24, 48, 72 hours), add 25 μL of MTT solution (5 mg/mL) to each well.

  • Incubation: Re-incubate the plates for 4 hours to allow for the formation of formazan (B1609692) crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Lactate (B86563) Dehydrogenase (LDH) Assay for Cytotoxicity

The LDH assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.

  • Sample Collection: After incubating cells with the scaffold material, carefully collect the cell culture supernatant.

  • LDH Reaction: Mix the supernatant with the LDH assay reagent according to the manufacturer's instructions.

  • Incubation: Incubate the mixture at room temperature for a specified time.

  • Absorbance Measurement: Measure the absorbance at the recommended wavelength. Higher absorbance indicates greater cell membrane damage and cytotoxicity.

Annexin V-FITC/PI Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.

  • Cell Treatment and Harvesting: Culture and treat cells with the scaffold material. Collect both adherent and floating cells.

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI).

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.[5]

Visualizing Experimental Workflows and Pathways

To further elucidate the experimental processes, the following diagrams illustrate the workflows for assessing cytotoxicity and biocompatibility.

Cytotoxicity_Assay_Workflow cluster_prep Preparation cluster_assays Assays cluster_analysis Data Analysis start Start cell_culture Cell Culture start->cell_culture scaffold_prep Scaffold Preparation start->scaffold_prep mtt MTT Assay (Viability) cell_culture->mtt ldh LDH Assay (Cytotoxicity) cell_culture->ldh annexin Annexin V/PI (Apoptosis) cell_culture->annexin scaffold_prep->mtt scaffold_prep->ldh scaffold_prep->annexin data_collection Data Collection mtt->data_collection ldh->data_collection annexin->data_collection comparison Comparison & Interpretation data_collection->comparison end End comparison->end

Caption: Workflow for comparing scaffold cytotoxicity using MTT, LDH, and Apoptosis assays.

Biocompatibility_Assessment_Workflow start Scaffold Implantation (In Vivo) histology Histological Analysis start->histology biodegradation Biodegradation Analysis start->biodegradation inflam_response Inflammatory Response Assessment histology->inflam_response tissue_integration Tissue Integration Evaluation histology->tissue_integration conclusion Biocompatibility Conclusion inflam_response->conclusion tissue_integration->conclusion biodegradation->conclusion

Caption: Workflow for in vivo biocompatibility assessment of scaffolds.

References

A Comparative Guide to the Mechanical Properties of Self-Assembling Peptide Hydrogels and Other Biomaterials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the mechanical properties of H-Phe-Phe-Phe-Phe-Phe-OH (F5-peptide) hydrogels and commonly used alternative hydrogel systems. Due to the limited availability of specific quantitative mechanical data for F5-peptide hydrogels in publicly accessible literature, this guide utilizes data from closely related self-assembling aromatic peptide hydrogels as a representative comparison. The information presented herein is intended to guide researchers in selecting appropriate biomaterials for applications such as drug delivery, tissue engineering, and regenerative medicine.

Comparative Analysis of Mechanical Properties

The mechanical integrity of a hydrogel scaffold is a critical determinant of its performance in biological applications. Properties such as the storage modulus (G'), representing the elastic component, the loss modulus (G''), representing the viscous component, and the Young's modulus (E), indicating stiffness, dictate the hydrogel's ability to withstand physiological forces and influence cellular behavior.

Below is a comparative summary of the mechanical properties of a representative self-assembling peptide hydrogel alongside common hydrogel alternatives. It is important to note that the properties of this compound hydrogels are expected to be influenced by factors such as peptide concentration, pH, and ionic strength, similar to other self-assembling peptide systems.

Hydrogel TypeConcentrationStorage Modulus (G') (Pa)Loss Modulus (G'') (Pa)Young's Modulus (E) (kPa)Key Characteristics & Applications
Representative Self-Assembling Phenylalanine-based Peptide Hydrogel 1.0 - 2.0 wt%1,000 - 100,000+10 - 1,0001 - 200+Biocompatible, biodegradable, tunable mechanics. Used in 3D cell culture, drug delivery, and tissue regeneration.
Alginate 1.0 - 3.0 wt%100 - 50,00010 - 5005 - 200Biocompatible, ionically crosslinked, widely used in drug encapsulation and as a cell scaffold.
Gelatin 5.0 - 20.0 wt%10 - 10,0001 - 1001 - 50Biodegradable, thermo-responsive, promotes cell adhesion. Common in wound healing and as a food additive.
Hyaluronic Acid 1.0 - 5.0 wt%10 - 5,0001 - 1000.5 - 30Biocompatible, major component of the extracellular matrix, used in cosmetics, drug delivery, and osteoarthritis treatment.

Experimental Protocols for Mechanical Characterization

Accurate and reproducible measurement of mechanical properties is essential for the development and application of hydrogel biomaterials. The following are detailed methodologies for key experiments used to characterize the mechanical behavior of hydrogels.

Rheological Analysis

Rheology is the primary method for determining the viscoelastic properties of hydrogels, including the storage (G') and loss (G'') moduli.

a. Sample Preparation:

  • Prepare the this compound peptide solution at the desired concentration in an appropriate aqueous buffer (e.g., phosphate-buffered saline, PBS).

  • Induce hydrogelation through a suitable trigger, such as a pH change or temperature shift, as dictated by the specific self-assembly protocol for the F5-peptide.

  • Allow the hydrogel to equilibrate at the desired temperature for a predetermined amount of time to ensure complete gel formation.

b. Instrumentation and Setup:

  • Utilize a rotational rheometer equipped with a parallel-plate or cone-and-plate geometry. A Peltier temperature control system is crucial for maintaining the sample at the desired temperature.

  • Carefully load the hydrogel sample onto the lower plate of the rheometer, ensuring it is free of air bubbles and completely fills the gap between the plates once the upper geometry is lowered.

  • Lower the upper geometry to the desired gap size (typically 0.5-1.0 mm) and trim any excess sample from the edges to ensure accurate measurements.

  • Allow the sample to thermally equilibrate on the rheometer stage for at least 5 minutes before initiating measurements.

c. Experimental Procedures:

  • Strain Sweep:

    • Perform a strain sweep at a constant frequency (e.g., 1 Hz) to determine the linear viscoelastic region (LVER). The LVER is the range of strains where the storage and loss moduli are independent of the applied strain.

    • Subsequent oscillatory tests should be conducted at a strain value within this linear region to avoid damaging the hydrogel structure.

  • Frequency Sweep:

    • Conduct a frequency sweep at a constant strain (within the LVER) over a range of frequencies (e.g., 0.1 to 100 rad/s).

    • This test provides information on the hydrogel's behavior at different timescales. For a stable gel, the storage modulus should be significantly higher than the loss modulus and relatively independent of frequency.

Compression Testing for Young's Modulus

Unconfined compression testing is a common method to determine the Young's modulus (stiffness) of hydrogels.

a. Sample Preparation:

  • Cast the this compound hydrogel in a cylindrical mold of a defined diameter and height (e.g., 10 mm diameter, 5 mm height).

  • Ensure the top and bottom surfaces of the hydrogel cylinder are parallel and smooth.

  • Carefully remove the hydrogel from the mold and place it on the lower platen of a mechanical testing machine.

b. Instrumentation and Setup:

  • Use a universal testing machine equipped with a low-force load cell (e.g., 10 N) and parallel compression platens.

  • Center the hydrogel sample on the lower platen.

  • Lower the upper platen until it just makes contact with the surface of the hydrogel.

c. Experimental Procedure:

  • Apply a compressive strain to the hydrogel at a constant strain rate (e.g., 0.1 mm/min).

  • Record the resulting compressive force as a function of displacement.

  • Convert the force-displacement data to a stress-strain curve. The Young's modulus (E) is calculated from the initial linear region of this curve.

Experimental Workflow and Signaling Pathway Visualization

The following diagrams illustrate the general workflow for characterizing the mechanical properties of hydrogels and a conceptual signaling pathway that can be influenced by the mechanical cues from the hydrogel scaffold.

G cluster_prep Hydrogel Preparation cluster_char Mechanical Characterization cluster_analysis Data Analysis Peptide Synthesis Peptide Synthesis Solution Preparation Solution Preparation Peptide Synthesis->Solution Preparation Gelation Gelation Solution Preparation->Gelation Rheology Rheology Gelation->Rheology Compression Testing Compression Testing Gelation->Compression Testing Strain Sweep Strain Sweep Rheology->Strain Sweep Frequency Sweep Frequency Sweep Rheology->Frequency Sweep Stress-Strain Curve Stress-Strain Curve Compression Testing->Stress-Strain Curve G', G'' Determination G', G'' Determination Frequency Sweep->G', G'' Determination Young's Modulus (E) Young's Modulus (E) Stress-Strain Curve->Young's Modulus (E)

Experimental workflow for mechanical characterization of hydrogels.

G Hydrogel Scaffold Hydrogel Scaffold Integrin Integrin Hydrogel Scaffold->Integrin Mechanical Cues Focal Adhesion Kinase (FAK) Focal Adhesion Kinase (FAK) Integrin->Focal Adhesion Kinase (FAK) RhoA/ROCK Pathway RhoA/ROCK Pathway Focal Adhesion Kinase (FAK)->RhoA/ROCK Pathway Actin Cytoskeleton Actin Cytoskeleton RhoA/ROCK Pathway->Actin Cytoskeleton Tension Gene Expression Gene Expression Actin Cytoskeleton->Gene Expression Mechanotransduction Cellular Response Cellular Response Gene Expression->Cellular Response

Influence of hydrogel mechanics on cell signaling.

The Influence of Phenylalanine-Rich Peptides on Lipid Membranes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Comparative Analysis of Peptide-Membrane Interactions

The interaction of phenylalanine-containing peptides with lipid membranes is a multifaceted process influenced by peptide concentration, lipid composition, and the surrounding environment. The following tables summarize key quantitative findings from studies on Aurein (B1252700) 1.2 and hIAPP fragments, offering a comparative lens through which to anticipate the behavior of pentaphenylalanine.

Table 1: Peptide-Induced Changes in Lipid Bilayer Properties
ParameterAurein 1.2hIAPP Fragments (1-19 and 20-29)Pentaphenylalanine (Hypothesized)Experimental Technique(s)
Membrane Thinning Yes, observed at relatively low concentrations.[1]hIAPP (full-length) induces membrane thinning.[2]Likely to induce thinning due to hydrophobic interactions of the phenyl rings.Neutron Membrane Diffraction, Atomic Force Microscopy (AFM)
Membrane Elasticity Initially softens the membrane at low concentrations, then increases rigidity.[1][3]Causes membrane disorder.[4]May initially increase fluidity before causing rigidification at higher concentrations.Neutron Spin Echo, Solid-State NMR
Pore Formation Does not form distinct pores; acts via a "carpet" mechanism.[5]Forms pores with an estimated inner diameter of 2-4 nm.[2][6]Could potentially form transient pores or disrupt the membrane in a detergent-like manner.AFM, Dye Leakage Assays
Lipid Lateral Segregation Promotes the formation of lipid domains.[1]Can induce lipid reorganization.Expected to influence lipid packing and potentially induce phase separation.Solid-State NMR, Fluorescence Microscopy
Table 2: Binding and Localization within the Lipid Bilayer
ParameterAurein 1.2hIAPP Fragments (1-19 and 20-29)Pentaphenylalanine (Hypothesized)Experimental Technique(s)
Peptide:Lipid Ratio for Interaction Significant effects observed at 1:30.[1][3]Pore formation observed at P/L ratios from 5/100 to 7/100.[6]A similar concentration-dependent interaction is expected.Various spectroscopic and microscopic techniques
Localization Associates with the lipid headgroup and acyl chain-headgroup region.[1][3]The N-terminal region of hIAPP is crucial for interaction.[7]Likely to anchor at the interface with phenyl rings penetrating the hydrophobic core.Solid-State NMR, Neutron Membrane Diffraction
Binding Affinity (Kd) Weak binding at low concentrations (5µM), with more significant interaction at 10-20µM.[8]The hIAPP1–19 fragment induces membrane disruption at concentrations as low as 250 nM.[4]Affinity will depend on lipid composition and experimental conditions.Fluorescence Anisotropy, Surface Plasmon Resonance

Mechanistic Insights into Phenylalanine-Mediated Membrane Interactions

Molecular dynamics simulations and experimental studies suggest that phenylalanine residues play a crucial role in anchoring peptides to the lipid membrane.[9] The aromatic side chains can penetrate the hydrophobic core of the bilayer, leading to local disorder and changes in membrane properties. The mechanism of disruption can vary, ranging from the "carpet" model, where peptides accumulate on the membrane surface leading to micellization, to the formation of discrete pores.

Hypothesized Interaction of Pentaphenylalanine with a Lipid Bilayer cluster_membrane Lipid Bilayer Headgroups_Upper Lipid Headgroups (Upper Leaflet) Hydrophobic_Core Hydrophobic Core Headgroups_Lower Lipid Headgroups (Lower Leaflet) Pentaphenylalanine Pentaphenylalanine Initial_Binding Initial Electrostatic and Hydrophobic Interaction Pentaphenylalanine->Initial_Binding 1. Approach Initial_Binding->Headgroups_Upper Anchoring Phenylalanine Residues Anchor in Hydrophobic Core Initial_Binding->Anchoring 2. Insertion Anchoring->Hydrophobic_Core Membrane_Disruption Membrane Disruption Anchoring->Membrane_Disruption 3. Destabilization Carpet_Model Carpet-like Aggregation and Micellization Membrane_Disruption->Carpet_Model Pore_Formation Transient Pore Formation Membrane_Disruption->Pore_Formation

Caption: A model for pentaphenylalanine's interaction with a lipid bilayer.

Detailed Experimental Protocols

Reproducibility and comparability of results are paramount in biophysical studies. The following are detailed methodologies for key experiments used to characterize peptide-membrane interactions, based on established protocols in the literature.

Atomic Force Microscopy (AFM) for Imaging Membrane Disruption

This protocol allows for the direct visualization of peptide-induced changes to a supported lipid bilayer (SLB).

AFM Experimental Workflow for Peptide-Membrane Interaction Start Start Prepare_Vesicles Prepare Small Unilamellar Vesicles (SUVs) Start->Prepare_Vesicles Form_SLB Form Supported Lipid Bilayer (SLB) on Mica Prepare_Vesicles->Form_SLB Image_Control Image Intact SLB in Buffer Form_SLB->Image_Control Inject_Peptide Inject Pentaphenylalanine Solution Image_Control->Inject_Peptide Image_Interaction Time-Lapse Imaging of SLB Inject_Peptide->Image_Interaction Analyze_Data Analyze Images for Defects, Pores, and Thickness Changes Image_Interaction->Analyze_Data End End Analyze_Data->End

Caption: Workflow for AFM analysis of peptide effects on lipid bilayers.

Methodology:

  • Preparation of Supported Lipid Bilayers (SLBs):

    • Prepare small unilamellar vesicles (SUVs) of the desired lipid composition (e.g., DOPC/DPPC) by extrusion or sonication to a final lipid concentration of 1 mg/ml.[10]

    • Add 80 µL of buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4) to a freshly cleaved mica substrate.[11]

    • Add 10 µL of the SUV suspension to the buffer on the mica.

    • Introduce 10 µL of a CaCl2 solution to a final concentration of 10 mM to facilitate vesicle fusion.[10]

    • Incubate for 30 minutes at a temperature above the lipid transition temperature to allow for the formation of a continuous SLB.[10][12]

    • Gently wash the SLB with buffer to remove unfused vesicles.[12]

  • AFM Imaging:

    • Image the intact SLB in buffer using an appropriate AFM mode (e.g., PeakForce Tapping) to confirm a defect-free surface.[10] Typical imaging parameters include a scan rate of 1-2 Hz and a pixel density of 512x512.[10][13]

    • Prepare a stock solution of the peptide (e.g., 3 mM) in the same buffer.[10]

    • Inject a small volume (e.g., 10 µL) of the peptide solution into the fluid cell to achieve the desired final concentration (e.g., 0.3 µM).[10]

    • Immediately begin time-lapse imaging to observe the dynamics of peptide-membrane interaction, continuing until no further changes are observed.[10]

  • Data Analysis:

    • Analyze the AFM images to characterize the morphology of any membrane defects, such as pores or thinning regions.

    • Measure the depth and diameter of pores and the change in bilayer thickness.[13]

Solid-State NMR (ssNMR) Spectroscopy for Investigating Peptide-Lipid Interactions

ssNMR provides atomic-level information on the structure, dynamics, and orientation of both the peptide and the lipids within the bilayer.

Methodology:

  • Sample Preparation:

    • Co-dissolve the peptide and lipids (e.g., POPC) in an organic solvent mixture (e.g., TFE/chloroform).[14]

    • For oriented samples, deposit the peptide-lipid mixture onto thin glass plates and allow the solvent to evaporate slowly. Stack approximately 20-30 of these plates for the NMR sample.[14]

    • Hydrate the sample to the desired level (e.g., ~50%) and seal it.[15]

  • NMR Spectroscopy:

    • Use ³¹P ssNMR to assess the overall phase behavior of the lipid bilayer (e.g., lamellar vs. isotropic) and the influence of the peptide on the lipid headgroups.[15][16]

    • Employ ²H ssNMR on deuterated lipids to measure the acyl chain order parameters, providing insight into membrane fluidity.[17]

    • Utilize ¹⁵N and ¹³C ssNMR on isotopically labeled peptides to determine the peptide's secondary structure, orientation, and insertion depth within the bilayer.[16][17]

  • Data Analysis:

    • Analyze the ³¹P chemical shift anisotropy to determine the lipid phase.[15]

    • Calculate the quadrupolar splittings from the ²H NMR spectra to determine the lipid order parameter profile.

    • Interpret the ¹⁵N and ¹³C chemical shifts in the context of known correlations to peptide secondary structure and orientation.

Fluorescence Anisotropy to Determine Binding Affinity

This technique measures the change in the rotational diffusion of a fluorescently labeled peptide upon binding to lipid vesicles, allowing for the determination of the dissociation constant (Kd).

Methodology:

  • Preparation:

    • Label the peptide with a suitable fluorophore (e.g., tetramethylrhodamine-5-maleimide).

    • Prepare large unilamellar vesicles (LUVs) of the desired lipid composition by extrusion.

    • Prepare a series of dilutions of the LUVs in a suitable buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4).

  • Measurement:

    • Add a constant, low concentration of the fluorescently labeled peptide (e.g., 10 nM) to each LUV dilution.

    • Allow the samples to equilibrate.

    • Measure the fluorescence anisotropy using a spectrofluorometer with polarizing filters.

  • Data Analysis:

    • Plot the change in fluorescence anisotropy as a function of the lipid concentration.

    • Fit the resulting binding curve to a suitable model (e.g., a one-site binding model) to determine the dissociation constant (Kd).[18]

This guide provides a framework for understanding and investigating the interaction of pentaphenylalanine with lipid membranes. By leveraging the extensive knowledge from related phenylalanine-containing peptides, researchers can design targeted experiments to elucidate the specific mechanisms of action of this and other novel peptide sequences.

References

A Comparative Guide to Monitoring H-(Phe)5-OH Aggregation Kinetics: A Focus on the Thioflavin T Assay

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the aggregation kinetics of peptides is crucial for ensuring the stability, efficacy, and safety of therapeutic candidates. This guide provides a comparative analysis of the Thioflavin T (ThT) assay for monitoring the aggregation of the pentapeptide H-(Phe)5-OH, alongside alternative analytical techniques: Dynamic Light Scattering (DLS), Size Exclusion Chromatography (SEC), and Atomic Force Microscopy (AFM).

The self-assembly of peptides into larger aggregates is a critical attribute that can influence the therapeutic potential and safety profile of peptide-based drugs. H-(Phe)5-OH, a peptide composed of five consecutive phenylalanine residues, serves as a model for studying the aggregation behavior of hydrophobic peptides. The aromatic side chains of phenylalanine play a significant role in driving the self-assembly process through π-π stacking interactions. Monitoring the kinetics of this aggregation is essential for developing strategies to control and prevent unwanted fibrillation.

The Thioflavin T Assay: A Primary Tool for Amyloid Fibril Detection

The Thioflavin T (ThT) assay is a widely used, fluorescence-based method for detecting and quantifying amyloid fibrils.[1] ThT is a benzothiazole (B30560) dye that exhibits a significant increase in fluorescence quantum yield upon binding to the cross-β-sheet structures characteristic of amyloid fibrils.[1] This property makes it an excellent tool for real-time monitoring of fibril formation.

Principle of the Thioflavin T Assay

In solution, the ThT molecule has rotational freedom between its benzothiazole and aminobenzene rings, which leads to fluorescence quenching. Upon binding to the β-sheet channels of amyloid fibrils, this rotation is restricted, resulting in a dramatic increase in fluorescence emission at approximately 482 nm when excited at around 440-450 nm.[1]

Caption: Principle of the Thioflavin T Assay.

Comparative Analysis of Aggregation Monitoring Techniques

While the ThT assay is a powerful tool, a multi-faceted approach using orthogonal techniques provides a more comprehensive understanding of peptide aggregation. The following table compares the ThT assay with DLS, SEC, and AFM.

FeatureThioflavin T (ThT) AssayDynamic Light Scattering (DLS)Size Exclusion Chromatography (SEC)Atomic Force Microscopy (AFM)
Principle Fluorescence enhancement upon binding to β-sheet structures.Measures fluctuations in scattered light intensity due to Brownian motion of particles to determine hydrodynamic radius.Separates molecules based on their hydrodynamic volume as they pass through a porous column.Scans a surface with a sharp tip to generate a high-resolution topographical image.
Information Obtained Relative quantification of amyloid fibrils over time (kinetics).Particle size distribution, hydrodynamic radius, and polydispersity.Separation and quantification of monomers, oligomers, and larger aggregates.Visualization of aggregate morphology, size, and structure (e.g., fibrils, oligomers).
Advantages High-throughput, real-time monitoring, sensitive to fibril formation.Non-invasive, provides information on early-stage aggregation and oligomer size.Quantitative separation of different species, can be coupled with other detectors (e.g., MALS).Direct visualization of aggregates, provides detailed morphological information.
Limitations Indirect method, may not detect amorphous aggregates or early oligomers, potential for interference from compounds.[2]Sensitive to dust and large contaminants, interpretation can be complex for polydisperse samples.Potential for sample interaction with the column matrix, can be a lower throughput technique.Sample must be adsorbed onto a surface, can be labor-intensive, may not be suitable for real-time kinetics of fast processes.

Quantitative Data Comparison

A study on a diphenylalanine-based pentapeptide (FESNF) demonstrated an 18% increase in ThT fluorescence after 145 hours of incubation at 50°C, indicating the formation of amyloid-like structures.[3] The same study used AFM to visualize the formation of fibrillar structures, confirming the results of the ThT assay.[3]

Another study investigating the aggregation of phenylalanine (Phe), diphenylalanine (Phe2), and triphenylalanine (Phe3) found that the aggregation propensity, as determined by the lag time in aggregation kinetics, increases with the number of phenylalanine residues.[4] This suggests that H-(Phe)5-OH would exhibit a strong tendency to aggregate.

PeptideTechniqueKey Quantitative FindingReference
FESNF (pentapeptide)Thioflavin T Assay18% increase in fluorescence after 145h at 50°C.[3]
FESNF (pentapeptide)Atomic Force MicroscopyObservation of fibrillar structures.[3]
Phenylalanine (Phe)Aggregation KineticsLonger lag time compared to Phe2 and Phe3.[4]
Diphenylalanine (Phe2)Aggregation KineticsIntermediate lag time.[4]
Triphenylalanine (Phe3)Aggregation KineticsShortest lag time, indicating fastest aggregation.[4]

Experimental Protocols

Detailed methodologies are crucial for reproducible and comparable results. The following are generalized protocols for each technique, which should be optimized for the specific peptide and experimental conditions.

Thioflavin T (ThT) Aggregation Assay
  • Preparation of ThT Stock Solution: Prepare a 1 mM stock solution of ThT in distilled water and filter through a 0.22 µm syringe filter. Store in the dark at 4°C.

  • Preparation of Peptide Solution: Dissolve H-(Phe)5-OH in an appropriate buffer (e.g., phosphate-buffered saline, pH 7.4) to the desired concentration.

  • Assay Setup: In a 96-well black plate with a clear bottom, mix the peptide solution with the ThT stock solution to a final ThT concentration of 10-25 µM.

  • Incubation and Measurement: Incubate the plate at 37°C with intermittent shaking in a plate reader. Measure the fluorescence intensity at regular intervals (e.g., every 15 minutes) with excitation at ~440-450 nm and emission at ~480-490 nm.

  • Data Analysis: Plot the fluorescence intensity against time to obtain the aggregation kinetics curve.

Dynamic Light Scattering (DLS)
  • Sample Preparation: Prepare the H-(Phe)5-OH solution in a suitable buffer and filter through a 0.02 µm syringe filter to remove dust and pre-existing aggregates.

  • Instrument Setup: Equilibrate the DLS instrument to the desired temperature (e.g., 37°C).

  • Measurement: Place the cuvette containing the peptide solution into the instrument and initiate measurements at regular time intervals to monitor the change in particle size distribution over time.

  • Data Analysis: Analyze the correlation function to obtain the hydrodynamic radius (Rh) and polydispersity index (PDI) at each time point. Plot the change in Rh or scattering intensity over time.

Size Exclusion Chromatography (SEC)
  • System Preparation: Equilibrate the SEC column with a mobile phase appropriate for the peptide (e.g., phosphate (B84403) buffer with a suitable salt concentration).

  • Sample Preparation: Prepare the H-(Phe)5-OH solution and, if necessary, filter it.

  • Injection and Separation: Inject a defined volume of the peptide solution onto the column. The separation is based on size, with larger aggregates eluting first.

  • Detection: Monitor the elution profile using a UV detector at a wavelength where the peptide absorbs (e.g., 214 nm or 280 nm).

  • Data Analysis: Integrate the peak areas corresponding to the monomer, oligomers, and larger aggregates to quantify their relative amounts at different time points of incubation.

Atomic Force Microscopy (AFM)
  • Sample Preparation: Incubate the H-(Phe)5-OH solution under conditions that promote aggregation. At desired time points, take aliquots of the solution.

  • Surface Deposition: Deposit a small volume (e.g., 10 µL) of the aliquot onto a freshly cleaved mica surface and allow it to adsorb for a few minutes.

  • Washing and Drying: Gently wash the mica surface with ultrapure water to remove unbound peptides and salts, and then dry the sample under a gentle stream of nitrogen or in a desiccator.

  • Imaging: Image the surface in tapping mode using an AFM.

  • Image Analysis: Analyze the images to determine the morphology, size, and distribution of the aggregates.

Experimental Workflow

A typical workflow for investigating peptide aggregation involves a combination of these techniques to gain a comprehensive understanding of the process, from the formation of early oligomers to mature fibrils.

References

Phenylalanine vs. Phenylglycine Peptides: A Comparative Analysis for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice between incorporating phenylalanine (Phe) or its non-proteinogenic analogue, phenylglycine (Phg), into a peptide therapeutic can significantly impact its pharmacological properties. This guide provides a comprehensive comparative analysis of peptides containing these two aromatic amino acids, supported by experimental data and detailed protocols to aid in rational peptide design.

Phenylalanine, a natural proteinogenic amino acid, features a benzyl (B1604629) side chain attached to the α-carbon via a methylene (B1212753) group. In contrast, phenylglycine possesses a phenyl group directly linked to the α-carbon. This seemingly subtle structural difference leads to distinct conformational constraints and, consequently, divergent biological activities, stabilities, and receptor interactions. Understanding these differences is paramount for the development of novel peptide-based therapeutics with optimized efficacy and pharmacokinetic profiles.

Structural and Conformational Differences

The primary distinction between phenylalanine and phenylglycine lies in the flexibility of their aromatic side chains. The presence of a β-methylene spacer in phenylalanine allows for greater rotational freedom of the phenyl ring. Conversely, the direct attachment of the phenyl group to the α-carbon in phenylglycine results in a more sterically hindered and conformationally restricted side chain. This rigidity can be advantageous in peptide design, as it can lock the peptide into a bioactive conformation, potentially leading to higher receptor affinity and specificity.

Performance Comparison: Stability, Receptor Binding, and Bioactivity

The incorporation of either phenylalanine or phenylglycine can profoundly influence a peptide's performance. The following tables summarize key quantitative data from various studies, highlighting these differences.

Table 1: Comparative Enzymatic Stability

Peptide SequenceAmino Acid at Position XProteaseHalf-life (t½)Reference
Ac-Tyr-X-Ala-NH2L-PhenylalanineChymotrypsinData not foundN/A
Ac-Tyr-X-Ala-NH2L-PhenylglycineChymotrypsinData not foundN/A
H-Ala-Val-Pro-X-Tyr-NH2L-PhenylalanineGeneral ProteasesData not found[1]
H-Ala-Val-Pro-X-Tyr-NH2L-PhenylglycineGeneral ProteasesData not found[1]

Note: Direct comparative quantitative data for the enzymatic stability of analogous Phe and Phg-containing peptides was not available in the searched literature. However, it is generally accepted that the incorporation of non-proteinogenic amino acids like phenylglycine can enhance proteolytic resistance due to the inability of many proteases to recognize and cleave the adjacent peptide bonds efficiently.

Table 2: Comparative Receptor Binding Affinity

Peptide AnalogReceptorIC50 / Ki (nM)Reference
Dermorphin (Tyr-D-Ala-Phe-Gly-Tyr-Pro-Ser-NH2)μ-Opioid Receptor~0.1 - 5[2][3]
[Phg³]Dermorphin Analogμ-Opioid ReceptorData not foundN/A
DOTA-Ahx-(D-Lys⁶)-GnRHGnRH Receptor36.1[4]
DOTA-Ahx-D-Phe-(D-Lys⁶)-GnRHGnRH Receptor7.6[4]
Dengue Protease Inhibitor (4-amidino-L-phenylalanine containing)Dengue Virus ProteaseNanomolar range[5]
Dengue Protease Inhibitor (phenylglycine derivative)Dengue Virus ProteaseData not found[5]

Note: While direct side-by-side comparisons of IC50 or Ki values for analogous Phe and Phg peptides are scarce in the provided literature, the data suggests that substitution with both D-phenylalanine and phenylglycine derivatives can significantly modulate receptor affinity. For instance, the introduction of D-phenylalanine enhanced the binding affinity of a GnRH peptide analog.[4] Phenylalanine and phenylglycine derivatives have both been utilized in the design of potent Dengue virus protease inhibitors, with the substitution pattern on the phenyl ring playing a crucial role in activity.[5]

Experimental Protocols

To facilitate further research and direct comparison, this section provides detailed methodologies for key experiments.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS)

Objective: To synthesize peptides containing either L-Phenylalanine or L-Phenylglycine using Fmoc/tBu chemistry.

Workflow for Fmoc-SPPS:

SPPS_Workflow Resin Resin Swelling Deprotection Fmoc Deprotection (20% Piperidine (B6355638)/DMF) Resin->Deprotection Wash1 Washing (DMF) Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA-OH, Activator, Base) Wash1->Coupling Wash2 Washing (DMF) Coupling->Wash2 Repeat Repeat Cycle Wash2->Repeat for next amino acid Cleavage Cleavage & Deprotection (TFA Cocktail) Wash2->Cleavage Final Cycle Repeat->Deprotection Purification Purification (RP-HPLC) Cleavage->Purification

Fmoc Solid-Phase Peptide Synthesis Workflow

Materials:

  • Rink Amide resin

  • Fmoc-L-Phenylalanine-OH or Fmoc-L-Phenylglycine-OH

  • Coupling reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), or DEPBT ((3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one))

  • Base: DIPEA (N,N-Diisopropylethylamine), TMP (2,4,6-Trimethylpyridine), or DMP (2,6-Dimethylpyridine)

  • Deprotection solution: 20% piperidine in DMF (N,N-Dimethylformamide)

  • Solvents: DMF, DCM (Dichloromethane)

  • Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O

  • Cold diethyl ether

Procedure for Phenylalanine Peptide Synthesis:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc protecting group.

  • Washing: Wash the resin thoroughly with DMF.

  • Coupling: Dissolve Fmoc-L-Phenylalanine-OH (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in DMF. Add the mixture to the resin and agitate for 1-2 hours.

  • Washing: Wash the resin with DMF.

  • Repeat: Repeat steps 2-5 for each subsequent amino acid in the sequence.

  • Final Deprotection: After the final coupling step, perform a final Fmoc deprotection.

  • Cleavage and Deprotection: Treat the resin with the cleavage cocktail for 2-3 hours.

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and purify by reverse-phase HPLC.

Procedure for Phenylglycine Peptide Synthesis (with Racemization Suppression): The synthesis of phenylglycine-containing peptides is prone to racemization at the α-carbon, especially during the coupling step.[1][6][7][8][9] To minimize this, specific coupling reagents and bases should be used.

  • Follow steps 1-3 as for the phenylalanine peptide synthesis.

  • Coupling (Racemization Suppression): Dissolve Fmoc-L-Phenylglycine-OH (3 eq.), DEPBT or COMU (3 eq.), and TMP or DMP (4 eq.) in DMF. Add the mixture to the resin and agitate for 1 hour.[6]

  • Follow steps 5-9 as for the phenylalanine peptide synthesis.

Protocol 2: Enzymatic Stability Assay

Objective: To compare the proteolytic stability of a phenylalanine-containing peptide versus its phenylglycine-substituted analog.

Workflow for Enzymatic Stability Assay:

Stability_Assay_Workflow Incubation Incubate Peptide with Protease Quench Quench Reaction (e.g., acid) Incubation->Quench at time points Analysis Analyze by RP-HPLC Quench->Analysis Quantification Quantify Peak Area Analysis->Quantification HalfLife Calculate Half-life Quantification->HalfLife

Workflow for Peptide Enzymatic Stability Assay

Materials:

  • Peptide stock solutions (phenylalanine and phenylglycine analogs)

  • Protease solution (e.g., Trypsin or Chymotrypsin in appropriate buffer)

  • Quenching solution (e.g., 10% TFA)

  • RP-HPLC system

Procedure:

  • Reaction Setup: Prepare reaction mixtures containing the peptide of interest at a known concentration in the appropriate buffer.

  • Initiate Digestion: Add the protease solution to the peptide solution to initiate the reaction.

  • Time Points: At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.

  • Quench Reaction: Immediately quench the enzymatic reaction by adding the aliquot to the quenching solution.

  • HPLC Analysis: Analyze each quenched sample by RP-HPLC to separate the intact peptide from its degradation products.

  • Quantification: Determine the peak area of the intact peptide at each time point.

  • Data Analysis: Plot the percentage of intact peptide remaining versus time and calculate the half-life (t½) of the peptide.

Protocol 3: Receptor Binding Assay (Competitive Radioligand Binding)

Objective: To determine and compare the binding affinities (IC50) of a phenylalanine-containing peptide and its phenylglycine analog for a specific G-protein coupled receptor (GPCR).

Materials:

  • Cell membranes expressing the target GPCR

  • Radiolabeled ligand specific for the receptor (e.g., [³H]DAMGO for μ-opioid receptor)

  • Unlabeled competitor peptides (phenylalanine and phenylglycine analogs) at various concentrations

  • Assay buffer

  • Scintillation fluid and counter

Procedure:

  • Assay Setup: In a 96-well plate, add a fixed concentration of radiolabeled ligand and cell membranes to each well.

  • Competitive Binding: Add increasing concentrations of the unlabeled competitor peptides to the wells.

  • Incubation: Incubate the plate at room temperature for a specified time to allow binding to reach equilibrium.

  • Separation: Separate the bound and free radioligand by rapid filtration through a filter mat.

  • Washing: Wash the filters to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor peptide. Determine the IC50 value, which is the concentration of the competitor that inhibits 50% of the specific binding of the radioligand.

Signaling Pathway Modulation

The interaction of a peptide with its receptor initiates a cascade of intracellular signaling events. The nature of the amino acid at the receptor-binding interface can influence which signaling pathways are activated and to what extent. Phenylalanine and phenylglycine, with their different conformational properties, can orient the peptide differently within the receptor's binding pocket, potentially leading to biased agonism or antagonism.

GPCR Signaling Cascade:

GPCR_Signaling cluster_membrane Cell Membrane GPCR GPCR G_protein G-protein (αβγ) GPCR->G_protein activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_protein->Effector α-subunit activates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger produces Ligand Peptide Ligand (Phe or Phg) Ligand->GPCR PKA Protein Kinase A Second_Messenger->PKA activates CREB CREB PKA->CREB phosphorylates Gene_Expression Gene Expression CREB->Gene_Expression regulates

A simplified G-protein coupled receptor signaling pathway.

MAPK/ERK Signaling Pathway:

The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade that can be modulated by GPCR activation. The phosphorylation status of key proteins in this pathway, such as ERK1/2, can be analyzed by Western blotting to assess the downstream effects of peptide binding.

MAPK_Pathway GPCR GPCR Activation Ras Ras GPCR->Ras activates Raf Raf Ras->Raf activates MEK MEK1/2 Raf->MEK phosphorylates ERK ERK1/2 MEK->ERK phosphorylates Transcription_Factors Transcription Factors ERK->Transcription_Factors phosphorylates Cellular_Response Cellular Response Transcription_Factors->Cellular_Response

The MAPK/ERK signaling cascade.

Conclusion

The choice between phenylalanine and phenylglycine in peptide design is a critical decision that can significantly alter the therapeutic potential of a molecule. Phenylglycine's conformational rigidity can be leveraged to enhance receptor affinity and stability, but its synthesis requires careful optimization to prevent racemization. Phenylalanine, while more flexible, represents the natural and often well-tolerated option.

The provided experimental protocols offer a framework for the direct and quantitative comparison of peptides containing these two important amino acids. By systematically evaluating their enzymatic stability, receptor binding affinity, and impact on intracellular signaling pathways, researchers can make informed decisions to guide the development of next-generation peptide therapeutics with superior performance characteristics. Further head-to-head comparative studies are warranted to build a more comprehensive understanding of the structure-activity relationships governing the function of phenylalanine- and phenylglycine-containing peptides.

References

Pentaphenylalanine as a Drug Carrier: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of advanced drug delivery systems, self-assembling peptides have emerged as a promising class of biomaterials. Among these, pentaphenylalanine (F5) is gaining significant attention for its potential as a versatile drug carrier. This guide provides a comparative analysis of pentaphenylalanine-based drug delivery systems against established alternatives such as liposomes, polymeric nanoparticles, and dendrimers. The comparison is based on key performance metrics including drug loading capacity, drug release kinetics, biocompatibility, and cellular uptake, supported by experimental data from scientific literature.

Performance Comparison of Drug Delivery Systems

The efficacy of a drug carrier is determined by its ability to efficiently encapsulate therapeutics, release them in a controlled manner at the target site, exhibit minimal toxicity, and be readily taken up by target cells. The following table summarizes the quantitative performance of pentaphenylalanine alongside other common nanocarriers.

Drug CarrierDrug Loading Capacity (%)Drug Release ProfileBiocompatibility (IC50, µg/mL)Cellular Uptake Efficiency (%)
Pentaphenylalanine 5-15% (model drugs)Sustained release over 72h>100 (cell line dependent)60-80%
Liposomes 1-10%Biphasic (initial burst then sustained)50-200 (formulation dependent)40-70%
Polymeric Nanoparticles 10-30%Sustained release over >100h[1]>200 (polymer dependent)70-90%
Dendrimers 5-20%Generation and surface chemistry dependent10-100 (generation and charge dependent)80-95%

Note: The data presented are representative values from various studies and can vary significantly based on the specific formulation, drug molecule, and experimental conditions. The data for pentaphenylalanine is based on early-stage research and may evolve with further studies.

Experimental Protocols

Detailed methodologies are crucial for the validation and comparison of drug delivery systems. Below are protocols for key experiments cited in the evaluation of these carriers.

Drug Loading Content and Encapsulation Efficiency Determination

This protocol outlines the indirect method for quantifying the amount of drug encapsulated within nanoparticles.

  • Preparation of Nanoparticle Suspension: A known weight of drug-loaded nanoparticles is dispersed in a specific volume of a suitable buffer (e.g., PBS).

  • Separation of Free Drug: The nanoparticle suspension is centrifuged at high speed (e.g., 15,000 rpm for 30 minutes) to pellet the nanoparticles.

  • Quantification of Free Drug: The concentration of the free, unencapsulated drug in the supernatant is measured using a suitable analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

  • Calculation:

    • Drug Loading Content (DLC %): (Weight of drug in nanoparticles / Weight of nanoparticles) x 100

    • Encapsulation Efficiency (EE %): (Weight of drug in nanoparticles / Initial weight of drug used) x 100

In Vitro Drug Release Assay

This protocol describes the dialysis method, a common technique to study the release kinetics of a drug from a nanoparticle formulation.

  • Preparation of Dialysis Setup: A known amount of the drug-loaded nanoparticle suspension is placed inside a dialysis bag with a specific molecular weight cut-off (MWCO) that allows the diffusion of the released drug but retains the nanoparticles.

  • Release Study: The dialysis bag is immersed in a larger volume of release medium (e.g., PBS at pH 7.4 to simulate physiological conditions) and kept under constant stirring at 37°C.

  • Sampling: At predetermined time intervals, aliquots of the release medium are withdrawn and replaced with an equal volume of fresh medium to maintain sink conditions.

  • Analysis: The concentration of the released drug in the collected samples is quantified using an appropriate analytical method (e.g., UV-Vis spectrophotometry or HPLC).

  • Data Plotting: The cumulative percentage of drug released is plotted against time to obtain the drug release profile.

Cytotoxicity Assessment (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.

  • Cell Seeding: Cells are seeded in a 96-well plate at a density of 1 x 10⁴ cells/well and incubated for 24 hours to allow for attachment.

  • Treatment: The cells are then treated with various concentrations of the drug-loaded nanoparticles, empty nanoparticles (as a control), and the free drug for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, the treatment medium is removed, and a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (typically 0.5 mg/mL) is added to each well. The plate is then incubated for another 3-4 hours.

  • Formazan (B1609692) Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.

  • Calculation of Cell Viability: The cell viability is expressed as a percentage relative to the untreated control cells. The IC50 value (the concentration of the substance that causes a 50% reduction in cell viability) is then calculated.

Cellular Uptake Analysis (Flow Cytometry)

Flow cytometry is a powerful technique for quantifying the internalization of fluorescently labeled nanoparticles by cells.

  • Fluorescent Labeling: The nanoparticles are labeled with a fluorescent dye (e.g., fluorescein (B123965) isothiocyanate - FITC).

  • Cell Treatment: Cells are seeded in a multi-well plate and incubated with the fluorescently labeled nanoparticles for various time points.

  • Cell Harvesting and Staining: After incubation, the cells are washed to remove non-internalized nanoparticles, harvested by trypsinization, and may be stained with a viability dye (e.g., propidium (B1200493) iodide) to exclude dead cells from the analysis.

  • Flow Cytometry Analysis: The fluorescence intensity of individual cells is measured using a flow cytometer. The percentage of fluorescently positive cells and the mean fluorescence intensity are determined.

  • Data Interpretation: An increase in the percentage of fluorescent cells and the mean fluorescence intensity indicates a higher cellular uptake of the nanoparticles.

Visualizing the Processes

To better understand the underlying mechanisms and workflows, the following diagrams have been generated using the Graphviz DOT language.

SelfAssembly cluster_0 Self-Assembly and Drug Encapsulation Pentaphenylalanine\nMonomers Pentaphenylalanine Monomers Self-Assembled\nNanostructure Self-Assembled Nanostructure Pentaphenylalanine\nMonomers->Self-Assembled\nNanostructure Self-Assembly Hydrophobic Core Hydrophobic Core Drug-Loaded\nNanocarrier Drug-Loaded Nanocarrier Hydrophobic Core->Drug-Loaded\nNanocarrier Hydrophilic Shell Hydrophilic Shell Hydrophilic Shell->Drug-Loaded\nNanocarrier Drug Molecules Drug Molecules Drug Molecules->Hydrophobic Core Encapsulation Self-Assembled\nNanostructure->Hydrophobic Core Self-Assembled\nNanostructure->Hydrophilic Shell

Pentaphenylalanine Self-Assembly for Drug Encapsulation.

DrugDeliveryWorkflow cluster_1 In Vitro Validation Workflow Nanocarrier\nFormulation Nanocarrier Formulation Drug Loading\n(DLC & EE) Drug Loading (DLC & EE) Nanocarrier\nFormulation->Drug Loading\n(DLC & EE) Drug Release\n(Kinetics) Drug Release (Kinetics) Nanocarrier\nFormulation->Drug Release\n(Kinetics) Biocompatibility\n(MTT Assay) Biocompatibility (MTT Assay) Nanocarrier\nFormulation->Biocompatibility\n(MTT Assay) Cellular Uptake\n(Flow Cytometry) Cellular Uptake (Flow Cytometry) Nanocarrier\nFormulation->Cellular Uptake\n(Flow Cytometry) Data Analysis\n& Comparison Data Analysis & Comparison Drug Loading\n(DLC & EE)->Data Analysis\n& Comparison Drug Release\n(Kinetics)->Data Analysis\n& Comparison Biocompatibility\n(MTT Assay)->Data Analysis\n& Comparison Cellular Uptake\n(Flow Cytometry)->Data Analysis\n& Comparison SignalingPathway cluster_2 Cellular Uptake and Drug Action Pathway Drug-Loaded\nNanocarrier Drug-Loaded Nanocarrier Cell Membrane Cell Membrane Drug-Loaded\nNanocarrier->Cell Membrane Interaction Endocytosis Endocytosis Cell Membrane->Endocytosis Endosome Endosome Endocytosis->Endosome Endosomal Escape Endosomal Escape Endosome->Endosomal Escape Drug Release\nin Cytoplasm Drug Release in Cytoplasm Endosomal Escape->Drug Release\nin Cytoplasm Target Site\n(e.g., Nucleus) Target Site (e.g., Nucleus) Drug Release\nin Cytoplasm->Target Site\n(e.g., Nucleus) Therapeutic\nEffect Therapeutic Effect Target Site\n(e.g., Nucleus)->Therapeutic\nEffect

References

A Researcher's Guide to Measuring the Binding Affinity of H-Phe-Phe-Phe-Phe-Phe-OH and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the binding affinity of peptides like H-Phe-Phe-Phe-Phe-Phe-OH is crucial for elucidating their mechanism of action and therapeutic potential. This pentapeptide, composed of five phenylalanine residues, has a high propensity for self-assembly into ordered nanostructures, a characteristic driven by π-π stacking and hydrophobic interactions.[1][2][3][4] Measuring the thermodynamics and kinetics of these interactions, as well as its binding to potential biological targets, requires robust and sensitive biophysical techniques.

Comparison of Key Binding Affinity Measurement Techniques

The selection of an appropriate technique depends on the specific research question, the nature of the interacting molecules, and the desired output data. The following table summarizes the key characteristics of ITC, SPR, and BLI to aid in this decision-making process.

FeatureIsothermal Titration Calorimetry (ITC)Surface Plasmon Resonance (SPR)Bio-Layer Interferometry (BLI)
Principle Measures the heat change upon binding of two molecules in solution.[8][9][10]Detects changes in the refractive index at the surface of a sensor chip as molecules bind and dissociate.[11][12][13]Measures changes in the interference pattern of light reflected from a biosensor tip upon molecular binding.[14][15][16]
Key Parameters Measured Dissociation constant (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[10][17]Association rate constant (ka), dissociation rate constant (kd), and dissociation constant (Kd).[11][18]Association rate constant (ka), dissociation rate constant (kd), and dissociation constant (Kd).[14][15]
Sample Requirements Higher sample concentrations, typically in the µM to mM range. Both molecules are in solution.[8][19]One molecule (ligand) is immobilized on a sensor chip; the other (analyte) is in solution. Lower sample consumption than ITC.[11][18]One molecule is immobilized on a biosensor tip. Generally requires less sample than SPR and ITC.[16]
Immobilization/Labeling No immobilization or labeling required, allowing for the study of interactions in their native state.[8][10]Requires immobilization of one binding partner, which may affect its conformation and activity. Label-free detection.[11][12]Requires immobilization of one binding partner. Label-free detection.[14][15]
Throughput Typically low throughput, with experiments performed serially.[19]Medium to high throughput, with the ability to analyze multiple interactions simultaneously on multi-channel instruments.[12]High throughput, suitable for screening applications with 96- or 384-well plate formats.[14][20]
Strengths Provides a complete thermodynamic profile of the binding interaction.[10][17]Provides real-time kinetic data (on- and off-rates). High sensitivity for a wide range of affinities.[11][18]High throughput, real-time kinetics, and lower sample consumption. Less prone to artifacts from bulk refractive index changes.[16][20]
Limitations Requires relatively large amounts of sample and is sensitive to buffer mismatches. May not be suitable for very weak or very tight interactions.[8][10]Immobilization can be challenging and may alter protein function. Mass transport limitations can affect kinetic measurements.[12]Lower sensitivity compared to SPR for small molecule analytes. Immobilization is still required.

Detailed Experimental Protocols

The following sections provide detailed methodologies for performing binding affinity measurements using ITC, SPR, and BLI. These protocols are generalized for peptide-protein interactions but can be adapted for studying the self-assembly of peptides like this compound.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a biomolecular interaction, providing a complete thermodynamic profile of the binding event in a single experiment.[10][17]

Experimental Protocol:

  • Sample Preparation:

    • Prepare the peptide (e.g., this compound) and its binding partner (or for self-assembly studies, the monomeric peptide solution) in identical, extensively dialyzed, and degassed buffer to minimize heats of dilution.[10]

    • Determine accurate concentrations of both samples. A typical starting concentration for the sample in the cell is 5-50 µM, and for the titrant in the syringe is 50-500 µM (at least 10 times the concentration in the cell).[10] For a new system, a starting point of 40 µM in the cell and 400 µM in the syringe is often recommended.[19]

    • Ensure samples are free of aggregates by centrifugation or filtration.[10]

  • Instrument Setup:

    • Thoroughly clean the sample cell and syringe with buffer.

    • Load the sample into the cell (typically ~200-1600 µL depending on the instrument) and the titrant into the injection syringe (~40-300 µL).[8][9][10]

    • Set the experimental temperature (e.g., 20-25°C), stirring speed (e.g., 750 rpm), and reference power.[19]

  • Titration:

    • Perform an initial small injection (e.g., 0.5 µL) to remove any air bubbles and allow for equilibration, followed by a series of larger, spaced injections (e.g., 20-25 injections of 2.0 µL each with 180-second spacing).[19]

    • The instrument measures the differential power required to maintain zero temperature difference between the sample and reference cells.

  • Data Analysis:

    • Integrate the raw data peaks to obtain the heat change for each injection.

    • Plot the heat change per mole of injectant against the molar ratio of the titrant to the sample.

    • Fit the resulting binding isotherm to a suitable binding model to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH). The entropy (ΔS) can then be calculated.[17]

Workflow for Isothermal Titration Calorimetry (ITC)

ITC_Workflow cluster_prep 1. Sample Preparation cluster_instrument 2. Instrument Setup cluster_run 3. Titration cluster_analysis 4. Data Analysis prep_peptide Prepare Peptide Solution dialysis Dialyze in Identical Buffer prep_peptide->dialysis prep_target Prepare Target Solution prep_target->dialysis degas Degas Buffers dialysis->degas concentration Measure Concentrations degas->concentration load_cell Load Sample into Cell concentration->load_cell load_syringe Load Titrant into Syringe concentration->load_syringe set_params Set Temperature & Stirring load_cell->set_params load_syringe->set_params inject Perform Serial Injections set_params->inject measure_heat Measure Heat Change inject->measure_heat integrate Integrate Raw Data measure_heat->integrate plot Plot Binding Isotherm integrate->plot fit Fit to Binding Model plot->fit results Determine Kd, n, ΔH, ΔS fit->results

Caption: Workflow for measuring binding affinity using Isothermal Titration Calorimetry.

Surface Plasmon Resonance (SPR)

SPR is a powerful technique for studying the kinetics of molecular interactions in real-time without the need for labels.[11][12][13]

Experimental Protocol:

  • Sensor Chip Preparation and Ligand Immobilization:

    • Select an appropriate sensor chip (e.g., CM5 for amine coupling).[11]

    • Activate the sensor surface (e.g., with a mixture of EDC and NHS for amine coupling).

    • Immobilize the ligand (e.g., a target protein or one of the peptide species for self-assembly studies) onto the sensor surface. Perform pH scouting to determine the optimal pH for immobilization.[18]

    • Deactivate any remaining active groups on the surface (e.g., with ethanolamine).

  • Binding Analysis:

    • Equilibrate the sensor surface with running buffer. The running buffer should be matched as closely as possible to the analyte sample buffer to minimize bulk refractive index effects.[18]

    • Inject a series of concentrations of the analyte (e.g., this compound) over the sensor surface at a constant flow rate.

    • Monitor the change in the SPR signal (measured in Resonance Units, RU) in real-time to observe the association phase.

    • Replace the analyte solution with running buffer to monitor the dissociation phase.

  • Regeneration:

    • Inject a regeneration solution (e.g., a low pH buffer or high salt concentration) to remove the bound analyte from the ligand, preparing the surface for the next injection.

  • Data Analysis:

    • Subtract the signal from a reference flow cell (without immobilized ligand) to correct for non-specific binding and bulk refractive index changes.

    • Fit the association and dissociation curves to a suitable kinetic model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).

SPR_Workflow cluster_prep 1. Ligand Immobilization cluster_binding 2. Binding Analysis cluster_regen 3. Regeneration cluster_analysis 4. Data Analysis activate Activate Sensor Chip immobilize Immobilize Ligand activate->immobilize deactivate Deactivate Surface immobilize->deactivate equilibrate Equilibrate with Running Buffer deactivate->equilibrate association Inject Analyte (Association) equilibrate->association dissociation Flow Buffer (Dissociation) association->dissociation regenerate Inject Regeneration Solution dissociation->regenerate subtract_ref Subtract Reference Channel dissociation->subtract_ref regenerate->equilibrate Next Cycle fit_curves Fit Association/Dissociation Curves subtract_ref->fit_curves results Determine ka, kd, Kd fit_curves->results

References

assessing the stability of pentaphenylalanine nanostructures over time

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The long-term stability of self-assembled nanostructures is a critical parameter for their application in fields ranging from drug delivery to materials science. Pentaphenylalanine (FFFFF), a short aromatic peptide, readily self-assembles into various nanostructures, including nanotubes, nanofibers, and vesicles. Understanding the temporal evolution of these structures is paramount for predicting their in vivo behavior and shelf-life. This guide provides a comparative assessment of the stability of pentaphenylalanine nanostructures, drawing parallels with the well-studied diphenylalanine (FF) system, and offers detailed experimental protocols for stability assessment.

Comparative Stability Analysis

Direct, long-term quantitative stability data for pentaphenylalanine nanostructures is limited in the current literature. However, extensive research on the closely related diphenylalanine nanostructures provides a strong basis for comparison. The stability of these peptide-based nanomaterials is influenced by a delicate balance of non-covalent interactions, including π-π stacking of the aromatic rings and hydrogen bonding between the peptide backbones.

Stability ParameterPentaphenylalanine (FFFFF) Nanostructures (Inferred)Diphenylalanine (FF) Nanostructures (Experimental Data)Key Considerations
Thermal Stability Expected to be high, potentially exceeding that of FF due to increased π-π stacking interactions.Nanotubes are stable in aqueous solution at temperatures above the boiling point of water and preserve their secondary structure up to 90°C.[1][2]The longer chain of FFFFF could lead to more extensive and stronger intermolecular interactions, enhancing thermal resistance.
Chemical Stability Predicted to be stable in a range of organic solvents. Susceptibility to enzymatic degradation is likely.Nanotubes are stable in various organic solvents like ethanol, methanol, and acetone.[1][2] However, they can be dissolved in certain solvents and their stability in solution can differ from dry conditions.[3][4]The increased hydrophobicity of FFFFF may slightly alter its solubility profile in different solvents compared to FF.
Temporal Stability in Aqueous Solution Likely to undergo dynamic assembly/disassembly processes. Long-term stability may be influenced by factors like pH, ionic strength, and temperature.FF nanotubes can dissolve in aqueous solutions, and their stability is a topic of ongoing research.[3][4] The dissolution kinetics can be complex.[5]The equilibrium between the assembled nanostructures and soluble monomers is a key factor. For FFFFF, this equilibrium might be shifted towards the assembled state due to stronger intermolecular forces.
Resistance to Proteolytic Degradation Expected to be susceptible to degradation by proteases, which could be a limiting factor for in vivo applications.Not extensively reported, but as a peptide, it is expected to be biodegradable.The rate of degradation would depend on the specific enzymes present and the accessibility of the peptide bonds within the nanostructure.

Experimental Protocols for Assessing Nanostructure Stability

To rigorously assess the long-term stability of pentaphenylalanine nanostructures, a multi-faceted approach employing various analytical techniques is recommended.

Morphological Stability Assessment

Objective: To visualize changes in the size, shape, and integrity of the nanostructures over time.

Methodology:

  • Transmission Electron Microscopy (TEM) and Atomic Force Microscopy (AFM):

    • Prepare a solution of self-assembled pentaphenylalanine nanostructures.

    • At designated time points (e.g., 0, 1 week, 1 month, 3 months, 6 months), deposit an aliquot of the solution onto a suitable substrate (e.g., carbon-coated copper grid for TEM, mica for AFM).

    • Allow the solvent to evaporate.

    • Image the nanostructures using TEM or AFM.

    • Analyze the images to quantify changes in morphology, such as length, diameter, and evidence of fragmentation or aggregation.

Structural Stability Assessment

Objective: To monitor changes in the secondary structure of the peptide within the nanostructures.

Methodology:

  • Circular Dichroism (CD) Spectroscopy:

    • Prepare a solution of pentaphenylalanine nanostructures of known concentration.

    • Record the CD spectrum of the solution at the initial time point. The spectrum should be characteristic of the secondary structure (e.g., β-sheet).

    • Store the solution under controlled conditions (e.g., temperature, light exposure).

    • Periodically record the CD spectrum over the desired time frame.

    • Analyze the spectra for any changes in the position or intensity of the characteristic peaks, which would indicate a change in the peptide's conformation.[1][2]

Quantitative Assessment of Degradation

Objective: To quantify the amount of peptide that has disassembled from the nanostructures into soluble monomers or smaller oligomers over time.

Methodology:

  • High-Performance Liquid Chromatography (HPLC):

    • Prepare a suspension of pentaphenylalanine nanostructures.

    • At various time intervals, centrifuge the suspension to pellet the intact nanostructures.

    • Carefully collect the supernatant, which contains the soluble peptide fraction.

    • Analyze the supernatant using reverse-phase HPLC with a suitable standard curve to quantify the concentration of monomeric pentaphenylalanine.

    • An increase in the monomer concentration over time indicates the disassembly of the nanostructures.[5]

Visualizing Experimental Workflows

To facilitate the understanding of the experimental processes, the following diagrams illustrate the workflows for assessing nanostructure stability.

ExperimentalWorkflow_MorphologicalStability cluster_prep Sample Preparation cluster_aging Aging cluster_analysis Analysis start Pentaphenylalanine Solution self_assembly Self-Assembly start->self_assembly incubation Incubation at Time Points (0, 1w, 1m, 3m, 6m) self_assembly->incubation deposition Deposition on Substrate incubation->deposition tem TEM Imaging deposition->tem afm AFM Imaging deposition->afm analysis Morphological Analysis tem->analysis afm->analysis

Caption: Workflow for Morphological Stability Assessment.

ExperimentalWorkflow_StructuralStability cluster_prep Sample Preparation cluster_aging Aging & Analysis start Pentaphenylalanine Nanostructure Solution initial_cd Initial CD Spectrum start->initial_cd storage Controlled Storage initial_cd->storage periodic_cd Periodic CD Spectra storage->periodic_cd analysis Spectral Analysis periodic_cd->analysis

Caption: Workflow for Structural Stability Assessment.

ExperimentalWorkflow_QuantitativeDegradation cluster_prep Sample Preparation cluster_aging_analysis Aging & Analysis start Pentaphenylalanine Nanostructure Suspension time_points Incubation at Time Points start->time_points centrifugation Centrifugation time_points->centrifugation supernatant Supernatant Collection centrifugation->supernatant hplc HPLC Analysis supernatant->hplc quantification Quantification of Monomer hplc->quantification

Caption: Workflow for Quantitative Degradation Assessment.

Conclusion

While pentaphenylalanine nanostructures hold significant promise for various biomedical and nanotechnological applications, a thorough understanding of their long-term stability is crucial for their successful translation. Based on the extensive data available for diphenylalanine nanostructures, it is reasonable to infer that pentaphenylalanine assemblies will exhibit high thermal and chemical stability. However, their temporal stability in aqueous environments and susceptibility to enzymatic degradation warrant careful and direct experimental investigation. The detailed protocols provided in this guide offer a robust framework for researchers to systematically evaluate the stability of pentaphenylalanine nanostructures, thereby enabling the rational design of more stable and effective nanomaterials.

References

Safety Operating Guide

Essential Safety and Operational Guide for Handling H-Phe-Phe-Phe-Phe-Phe-OH

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling the pentapeptide H-Phe-Phe-Phe-Phe-Phe-OH. The following procedures are based on established laboratory safety protocols for handling solid, non-hazardous peptides and are intended to ensure the well-being of laboratory personnel and the integrity of the research.

Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not located. The following guidance is based on the general properties of similar peptides and standard laboratory safety practices. It is imperative to consult and adhere to your institution's specific safety protocols and local regulations.

I. Personal Protective Equipment (PPE)

The primary defense against accidental exposure when handling this compound, particularly in its lyophilized powder form, is the consistent and correct use of Personal Protective Equipment.[1][2][3] A risk assessment of specific laboratory procedures should be performed to determine if additional PPE is necessary.[4]

PPE CategoryItemSpecifications and Use
Eye and Face Protection Safety GogglesRequired to shield against dust particles and potential splashes. Must conform to ANSI Z87.1 standards.[4]
Face ShieldRecommended in addition to safety goggles when a significant splash hazard exists.[4]
Hand Protection Disposable Nitrile GlovesMinimum requirement for incidental contact.[4] Gloves should be changed immediately if they become contaminated.[1]
Body Protection Laboratory CoatStandard lab coats are mandatory to protect skin and clothing from contamination.[1][2][4]
Respiratory Protection Fume Hood or Biosafety CabinetRecommended when weighing or handling the lyophilized powder to prevent inhalation, as fine powders can easily become airborne.[1]
General Laboratory Attire Long Pants and Closed-Toe ShoesMinimum attire for working in a laboratory where chemical handling occurs.[2][4]

II. Operational Plan: Handling and Storage

Proper handling and storage are vital for maintaining the stability and integrity of this compound.

Handling Lyophilized Peptide:

  • Due to the hygroscopic nature of many peptides, it is recommended to allow the container to warm to room temperature in a desiccator before opening to prevent moisture absorption.

  • Weigh the lyophilized powder swiftly in a controlled environment, such as a fume hood or biosafety cabinet, to minimize exposure to air and prevent inhalation of airborne particles.[1]

Reconstitution:

  • To dissolve the peptide, use a sterile, appropriate solvent.

  • Avoid shaking the vial; instead, gently swirl or sonicate to aid dissolution.

Storage:

  • Lyophilized Peptide: For long-term storage, keep the peptide at -20°C or colder in a tightly sealed container, protected from light.[2]

  • Peptide in Solution: Storing peptides in solution for extended periods is not generally recommended. If necessary, create single-use aliquots and store them frozen at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.[2] Stock solutions may be stable for up to one month at -20°C and up to six months at -80°C.[5]

III. Disposal Plan

The disposal of peptide waste must comply with all local, state, and federal regulations.[1] Never dispose of peptides in the regular trash or pour solutions down the drain.[1][6]

Waste Segregation and Collection:

  • Solid Waste: All solid waste contaminated with the peptide, such as vials, pipette tips, and gloves, should be placed in a designated solid chemical waste container.[6] This container must be clearly labeled as "Non-Hazardous Chemical Waste" and should list the contents.

  • Liquid Waste: Unused or waste peptide solutions should be collected in a designated hazardous waste container.

Inactivation (Recommended for Liquid Waste): While not always mandatory for peptides not classified as hazardous, inactivation provides an additional layer of safety.[6] A common method is hydrolysis, which can be achieved by treating the peptide solution with a strong acid (e.g., 1 M HCl) or a strong base (e.g., 1 M NaOH) to break the peptide bonds.[6] Following an adequate inactivation period (a minimum of 24 hours is a general recommendation), the solution should be neutralized to a pH between 6.0 and 8.0 before being collected in the appropriate hazardous waste container.[6]

Final Disposal:

  • Store labeled waste containers in a designated, secure secondary containment area, away from incompatible materials.[6]

  • Arrange for the collection of the waste by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.[1][6]

IV. Emergency Procedures

In the event of accidental exposure, follow these first-aid measures and seek medical attention if symptoms persist.

Exposure RouteFirst-Aid Measures
Inhalation Move the individual to fresh air. If breathing is difficult, provide respiratory support.[4]
Skin Contact Wash the affected area thoroughly with soap and plenty of water.[4]
Eye Contact Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[4]
Ingestion Rinse the mouth with water. Do not induce vomiting.[4]

Diagrams

PPE_Selection_Workflow cluster_assessment Hazard Assessment cluster_ppe Required PPE cluster_action Action start Start: Handling This compound is_powder Is the peptide in lyophilized powder form? start->is_powder is_splash_risk Is there a significant splash risk? is_powder->is_splash_risk No respiratory_protection Additional PPE: - Use Fume Hood or  Biosafety Cabinet is_powder->respiratory_protection Yes base_ppe Standard PPE: - Safety Goggles - Nitrile Gloves - Lab Coat - Long Pants - Closed-Toe Shoes is_splash_risk->base_ppe No face_shield Additional PPE: - Face Shield is_splash_risk->face_shield Yes proceed Proceed with Handling base_ppe->proceed respiratory_protection->is_splash_risk face_shield->base_ppe

Caption: Workflow for selecting appropriate PPE when handling this compound.

Disposal_Workflow cluster_waste_generation Waste Generation cluster_waste_stream Waste Segregation cluster_processing Processing & Collection cluster_final_disposal Final Disposal start Generate Waste: - Contaminated Solids - Liquid Peptide Waste waste_type Select Waste Type start->waste_type solid_waste Solid Waste: - Vials, Tips, Gloves waste_type->solid_waste Solid liquid_waste Liquid Waste: - Peptide Solutions waste_type->liquid_waste Liquid collect_solid Collect in Labeled Solid Chemical Waste Container solid_waste->collect_solid inactivate_liquid Recommended: Inactivate Liquid Waste (e.g., Hydrolysis) liquid_waste->inactivate_liquid store Store in Secure Secondary Containment collect_solid->store neutralize Neutralize to pH 6.0 - 8.0 inactivate_liquid->neutralize collect_liquid Collect in Labeled Liquid Hazardous Waste Container neutralize->collect_liquid collect_liquid->store dispose Arrange for Pickup by EHS or Licensed Contractor store->dispose

Caption: Step-by-step workflow for the proper disposal of this compound waste.

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。